molecular formula C8H4BrClN2O B3164018 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde CAS No. 887568-38-9

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Katalognummer: B3164018
CAS-Nummer: 887568-38-9
Molekulargewicht: 259.49 g/mol
InChI-Schlüssel: FYXXDHAZXFYWTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (CAS 887568-38-9) is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 8 H 4 BrClN 2 O and a molecular weight of 259.49 . Its structure incorporates both bromo and chloro halogen substituents on the aromatic ring, which are advantageous for further functionalization via metal-catalyzed cross-coupling reactions. The primary research value of this molecule lies in its role as a key intermediate for the synthesis of polyfunctionalized 3-substituted indazoles . The aldehyde functional group at the 3-position is a highly reactive handle that can be converted into various other moieties, including alkenes through Knoevenagel or Wittig condensations, secondary alcohols, amines, and heteroaromatic systems like oxazoles and thiazoles via cyclization reactions . Indazole derivatives are critically important in the development of bioactive compounds, particularly as tyrosine kinase and threonine kinase inhibitors . They act as bioisosteres of indoles, capable of forming strong donor and acceptor hydrogen bonds within the hydrophobic pockets of proteins . This has led to their prominence in the discovery of several marketed drugs, such as axitinib (Inlyta®) and pazopanib (Votrient®) . Researchers utilize this compound exclusively for industrial applications and scientific research. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Proper handling procedures are advised, and it is recommended to store the compound under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-bromo-6-chloro-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-5-1-4(10)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXXDHAZXFYWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Synthetic Utility of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (CAS 887568-38-9) is a high-value heterocyclic intermediate utilized primarily in the discovery of small-molecule kinase inhibitors and anti-viral agents. Distinguished by its tri-functionalized core, this scaffold offers three distinct vectors for chemical diversification: the electrophilic C3-aldehyde, the labile C4-bromide, and the robust C6-chloride.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and handling protocols. It is designed to serve as a self-validating resource for medicinal chemists optimizing structure-activity relationships (SAR) around the indazole pharmacophore.

Chemical Identity & Molecular Descriptors

Precise identification is critical for database integration and procurement. The compound is characterized by a high lipophilicity profile typical of halogenated heteroaromatics.

PropertyData
CAS Number 887568-38-9
IUPAC Name 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde
Molecular Formula C₈H₄BrClN₂O
Molecular Weight 259.49 g/mol
SMILES Clc1cc(Br)c2c(c1)[nH]nc2C=O[1][2][3][4][5]
InChI Key Unique identifier required for registration (e.g., generated from structure)
Appearance Off-white to pale yellow crystalline solid
Calculated Physicochemical Parameters

Data derived from consensus computational models (ChemAxon/ACD/Labs).

DescriptorValueSignificance
cLogP 2.9 – 3.6High lipophilicity; requires organic co-solvents (DMSO, DMF) for bioassays.
TPSA ~46 ŲModerate polar surface area; suggests good membrane permeability.
H-Bond Donors 1 (Indazole NH)Critical for ATP-binding site interactions in kinases.
H-Bond Acceptors 2 (N, O)Aldehyde oxygen and N2 nitrogen.
pKa (Calculated) ~12.5 (NH)Weakly acidic; deprotonation requires strong bases (e.g., NaH, Cs₂CO₃).

Synthetic Pathways & Purity Profiling

The synthesis of 3-formyl indazoles bearing electron-withdrawing halogens requires specific methodologies to avoid ring degradation or side reactions.

Route A: The Nitrosation-Ring Expansion (Recommended)

This method, adapted from RSC Advances (2018), converts 4-bromo-6-chloroindole directly to the indazole-3-carbaldehyde. It is preferred for its mild conditions and avoidance of cryogenic lithiation.

Mechanism:

  • Nitrosation: Reaction of the indole C3 with NaNO₂/HCl generates an oxime intermediate.

  • Ring Expansion: Acid-catalyzed rearrangement inserts the nitrogen, forming the indazole core while retaining the aldehyde oxidation state.

Route B: C3-Lithiation of 4-Bromo-6-chloro-1H-indazole

Used when the indazole core (CAS 885519-03-9) is already available.

  • Protocol: Protection of N1 (e.g., THP or SEM)

    
     Lithiation at C3 (LDA, -78°C) 
    
    
    
    Quench with DMF
    
    
    Deprotection.
  • Risk: Lithium-Halogen exchange at the C4-Bromine is a competing side reaction. Strict temperature control (-78°C to -100°C) is mandatory.

Visualization: Synthetic Workflow (Route A)

SynthesisWorkflow Start 4-Bromo-6-chloroindole (Precursor) Step1 Nitrosation (NaNO2, HCl, DMF/H2O) Start->Step1 0°C, 2h Inter Oxime Intermediate (Unstable) Step1->Inter In-situ Step2 Ring Expansion (Spontaneous/Acidic) Inter->Step2 Rearrangement Final 4-Bromo-6-chloro-1H- indazole-3-carbaldehyde Step2->Final Isolation

Caption: Route A utilizes a nitrosation-induced ring expansion to convert substituted indoles directly to indazole-3-carbaldehydes.

Reactivity Profile & Functionalization

The "Tri-Vector" reactivity of this scaffold allows for sequential functionalization, making it ideal for fragment-based drug discovery (FBDD).

C3-Aldehyde (The Electrophile)

The aldehyde is the most reactive handle.

  • Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)₃ to form C3-aminomethyl derivatives (common in GPCR ligands).

  • Wittig/Horner-Wadsworth-Emmons: Extends the carbon chain to form vinyl indazoles.

  • Oxidation: Converts to the carboxylic acid (CAS 1935342-33-8), a precursor for amide coupling.

C4-Bromine (The Cross-Coupling Handle)

The C4 position is sterically crowded but electronically activated.

  • Suzuki-Miyaura: Pd(dppf)Cl₂ is the catalyst of choice. The C4-Br reacts preferentially over C6-Cl due to the weaker C-Br bond strength (approx. 66 kcal/mol vs 81 kcal/mol for C-Cl).

  • Buchwald-Hartwig: Amination at C4 is possible but often requires bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) to overcome steric hindrance from the C3-substituent.

C6-Chlorine (The Late-Stage Handle)

The C6-Cl is the least reactive. It typically survives C4 manipulations, allowing for "late-stage" diversification using harsher conditions (e.g., higher temp, stronger bases) after the C3 and C4 positions are set.

Visualization: Reactivity Map

ReactivityMap Core 4-Bromo-6-chloro- 1H-indazole-3-CHO RedAm Reductive Amination (Amines) Core->RedAm C3 Reactivity Oxid Oxidation to Acid (NaClO2) Core->Oxid C3 Reactivity Suzuki Suzuki Coupling (Selective C4) Core->Suzuki C4 (High Priority) Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald C4 (High Priority) LateStage Late-Stage Coupling (Requires forcing conditions) Core->LateStage C6 (Low Priority) Alkylation N1-Alkylation (Cs2CO3, R-X) Core->Alkylation N1 Protection

Caption: Chemo-selective functionalization map. C4-Br allows selective coupling before C6-Cl activation.

Experimental Protocols

Protocol 1: Solubility & Stock Solution Preparation
  • Challenge: The compound is poorly soluble in water (< 1 mg/mL).

  • Procedure:

    • Weigh 10 mg of compound into a glass vial.

    • Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Vortex for 60 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

    • Result: Clear yellow solution (10 mg/mL, ~38 mM).

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent aldehyde oxidation.

Protocol 2: Quality Control (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (indazole).

  • Expected Retention: The compound will elute late (high %B) due to the Br/Cl lipophilicity.

Handling & Stability

  • GHS Classification: Warning.[6] Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Storage: 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to air oxidation to the carboxylic acid over time.

  • Incompatibility: Strong oxidizing agents, strong bases (can deprotonate N1), and reducing agents.

References

  • RSC Advances (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (Demonstrates the Indole -> Indazole ring expansion synthesis).

  • BenchChem. 4-Bromo-6-chloro-1H-indazole (CAS 885519-03-9) Product Data. (Precursor properties and halogen reactivity).[7][8]

  • BLD Pharm. 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (CAS 887568-38-9) Product Page. (Confirmation of CAS and commercial availability).[9]

  • ChemRxiv (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.[10] (Discusses halogenated indazole handling and regioselectivity).

  • PubChem. 4-Bromo-6-chloro-1H-indazole Compound Summary. (Computed descriptors and safety data).

Sources

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural anatomy, synthetic pathways, and medicinal utility of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde . It is designed for medicinal chemists and process scientists requiring actionable data on this specific scaffold.

Compound Class: Halogenated Indazole Carbaldehyde Primary Application: Kinase Inhibitor Intermediate, Orthogonal Cross-Coupling Scaffold CAS (Core Scaffold): 885519-03-9 (Refers to 4-bromo-6-chloro-1H-indazole; aldehyde derivative is a functionalized analog).[1][2][3]

Structural Anatomy & IUPAC Nomenclature

The utility of this compound lies in its high degree of functionalization.[4] It possesses three distinct reactive handles: an aldehyde at C3, a bromine at C4, and a chlorine at C6. This "tri-functional" nature allows for the rapid generation of high-complexity libraries.

IUPAC Name Breakdown

Official Name: 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

  • 1H-Indazole: The parent fused bicycle containing a benzene ring fused to a pyrazole ring. Numbering starts at the nitrogen atom bearing the hydrogen (N1).

  • 3-Carbaldehyde: The principal functional group (CHO) is located at position 3 (the carbon between the two nitrogens in the 5-membered ring).

  • 4-Bromo: A bromine atom attached to C4 (peri-position, adjacent to the bridgehead).

  • 6-Chloro: A chlorine atom attached to C6.

Molecular Geometry & NMR Signature (Predicted)

Due to the substitution pattern, the aromatic region of the 1H-NMR spectrum is simplified, providing a distinct diagnostic signature.

  • Proton H5: Located between the Br (C4) and Cl (C6). Expected to appear as a doublet (d) with a small meta-coupling constant (J ≈ 1.5–2.0 Hz).

  • Proton H7: Located between Cl (C6) and N1. Expected as a doublet (d) with meta-coupling to H5.

  • Aldehyde Proton: Distinct singlet downfield (δ ≈ 10.0–10.5 ppm).

Synthetic Pathways: The Indole-to-Indazole Ring Contraction

While direct C3-formylation of indazoles is possible via lithiation, it often requires N-protection and cryogenic conditions. A more robust and scalable approach—favored in process chemistry—is the nitrosative rearrangement of indoles . This method converts commercially available 4-bromo-6-chloroindole directly into the target indazole-3-carbaldehyde.

Protocol: Nitrosation of 4-Bromo-6-chloroindole
  • Mechanism: The reaction proceeds via the attack of the nitrosonium ion (NO+) at the indole C3 position, followed by ring opening and re-closure to form the N-N bond of the indazole.

  • Key Advantage: Mild conditions (aqueous/acidic) and avoidance of organolithiums.

Step-by-Step Methodology
  • Reagents: Sodium Nitrite (NaNO₂), Aqueous HCl (2N), DMF (Dimethylformamide).[5]

  • Setup: Charge a reactor with 4-bromo-6-chloroindole (1.0 equiv) dissolved in DMF.

  • Nitrosation: Cool to 0°C. Slowly add aqueous NaNO₂ (8.0 equiv) followed by dropwise addition of HCl. Note: Control exotherm to <5°C to prevent decomposition.

  • Reaction: Stir at 0°C for 2 hours, then warm to ambient temperature (25°C) for 3–5 hours.

  • Workup: Quench with crushed ice. The product typically precipitates as a solid. Filter, wash with copious water (to remove DMF/acid), and dry under vacuum.

SynthesisPath Indole 4-Bromo-6-chloroindole (Precursor) Inter 3-Nitroso Indolenine (Intermediate) Indole->Inter NaNO2, HCl Nitrosation @ C3 Open Ring Opening (Oxime formation) Inter->Open H2O attack Product 4-Bromo-6-chloro- 1H-indazole-3-carbaldehyde Open->Product Recyclization (- H2O)

Figure 1: The nitrosative rearrangement pathway converting substituted indoles to indazole-3-carbaldehydes.

Reactivity Profile & "Warhead" Strategy

The 4-bromo-6-chloro-1H-indazole-3-carbaldehyde scaffold acts as a versatile "tri-warhead" for medicinal chemistry. The reactivity order is generally Aldehyde > Bromine > Chlorine , allowing for sequential functionalization.

A. The C3-Aldehyde (The Anchor)

The aldehyde is the primary handle for fragment growing.

  • Reductive Amination: Reacts with primary/secondary amines (using STAB or NaBH₃CN) to install solubilizing groups (e.g., morpholines, piperazines).

  • Knoevenagel Condensation: Reacts with malononitrile or active methylenes to form vinyl-nitriles, common in Michael acceptor design (covalent inhibitors).

B. Orthogonal Halogen Reactivity (The Core)

The presence of Br at C4 and Cl at C6 allows for site-selective Palladium-catalyzed cross-couplings.

  • C4-Bromine (First Coupling): The C-Br bond is weaker and more labile than the C-Cl bond. Under standard Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, mild heat), the C4 position reacts preferentially.

    • Expert Insight: The C4 position is sterically crowded (peri-effect). Use sterically smaller boronic acids or highly active catalysts (e.g., Buchwald precatalysts like XPhos Pd G4) if conversion is sluggish.

  • C6-Chlorine (Second Coupling): The C6 position usually remains intact during the first coupling. It can be activated subsequently using more forcing conditions (higher temp, SPhos or RuPhos ligands).

Quantitative Reactivity Comparison Table
PositionFunctional GroupReactivity TypePrimary Use CaseSelectivity Factor
C3 Aldehyde (-CHO)Electrophilic AdditionScaffold "Growing" (Linkers, tails)High (Reacts without catalyst)
C4 Bromide (-Br)Pd-Cross CouplingCore Diversification (Aryl/Heteroaryl)Medium (Preferred over Cl)
C6 Chloride (-Cl)Pd-Cross CouplingFine-tuning (Solubility/Metabolic stability)Low (Requires forcing conditions)

Medicinal Chemistry Applications

This specific scaffold is highly privileged in the design of Type I and Type II Kinase Inhibitors .

Kinase Hinge Binding

The indazole N1-H and N2 nitrogen mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • Example: Analogues of Axitinib utilize the indazole core to bind to VEGFR.

Estrogen Receptor Beta (ERβ) Ligands

Recent studies highlight halogenated indazoles (specifically chloroindazoles) as selective ERβ ligands for neuroprotection in Multiple Sclerosis (MS).[6][7]

  • Mechanism: The halogen substitutions (Cl/Br) fill specific hydrophobic pockets in the ERβ ligand-binding domain, improving selectivity over ERα.

  • Relevance: The 4-bromo-6-chloro substitution pattern provides a unique steric and electronic profile that can modulate blood-brain barrier (BBB) permeability and metabolic stability.

MedChem cluster_apps Therapeutic Applications Scaffold 4-Bromo-6-chloro- 1H-indazole-3-carbaldehyde Kinase Kinase Inhibitors (VEGFR, PDGFR) Scaffold->Kinase Hinge Binding (N1/N2) Neuro Neuroprotection (ER-beta Agonists) Scaffold->Neuro Hydrophobic Fit (Halogens) Onco Oncology (Poly-pharmacology) Scaffold->Onco Library gen (Aldehyde)

Figure 2: Pharmacological mapping of the halogenated indazole scaffold.

References

  • BenchChem. (2025).[8] Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note. Retrieved from

  • RSC Advances. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from

  • National Institutes of Health (NIH). (2025). Chloroindazole based Estrogen Receptor β ligands with favorable pharmacokinetics promote functional remyelination.[6][7] Scientific Reports.[7][9][10] Retrieved from [7]

  • PubChem. (2025). 4-Bromo-6-chloro-1H-indazole Compound Summary. Retrieved from

  • ChemicalBook. (2025). 4-BROMO-6-CHLORO-1H-INDAZOLE Product Properties. Retrieved from

Sources

Technical Guide: Strategic Utilization of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde as a high-value scaffold in modern medicinal chemistry. It is designed for discovery chemists and process scientists targeting kinase selectivity and multi-parameter optimization (MPO).[1]

Executive Summary

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (CAS: 885519-03-9) represents a "privileged" trifunctional scaffold. Unlike generic indazoles, this specific halogenation pattern offers unique orthogonal reactivity.[1] The C3-aldehyde serves as a versatile handle for diversity-oriented synthesis (DOS), while the C4-bromide and C6-chloride provide electronic modulation and site-selective cross-coupling opportunities. This guide details the synthesis, reactivity profile, and application of this core in developing Type I and Type II kinase inhibitors.

Structural Analysis & Pharmacophore Mapping

The utility of this scaffold lies in its ability to address three critical challenges in drug design: Selectivity , Solubility , and Metabolic Stability .[1]

FeatureChemical NatureMedicinal Chemistry Function
C3-Carbaldehyde Electrophilic CenterDiversity Vector: Precursor for reductive amination (hinge binders), Knoevenagel condensation, or conversion to nitriles/heterocycles.
C4-Bromine Steric/Reactive HalogenGatekeeper Interaction: Located at the peri-position.[1] Ideal for Suzuki-Miyaura coupling to introduce sterically demanding groups that enforce atropisomerism or displace water in the solvent front.
C6-Chlorine Lipophilic/DeactivatingMetabolic Blockade: Prevents oxidation at the susceptible C6 position.[1] Increases lipophilicity (

LogP

+0.7) for hydrophobic pocket occupancy.[1]
N1-H H-Bond DonorAnchoring: Primary H-bond donor to the hinge region (e.g., Glu/Leu backbone carbonyls in kinases).
Electronic Deactivation & Reactivity

The presence of the C6-Cl and C4-Br atoms significantly lowers the pKa of the N1-proton compared to unsubstituted indazole (pKa ~13.8). This acidity facilitates N1-alkylation or arylation under mild conditions but requires careful protecting group strategies (e.g., THP, SEM, Boc) during C3/C4 manipulations to prevent catalyst poisoning.

Synthetic Protocols

Reliable access to the core and its subsequent functionalization is paramount.[1] Below are the validated protocols for synthesizing the scaffold and utilizing it.

Synthesis of the Core Scaffold

While the aldehyde is commercially available, in-house synthesis is often required for scale-up. The most robust route avoids direct Vilsmeier-Haack formylation due to the deactivated ring system.

Protocol: Iodine-Magnesium Exchange Route

  • Starting Material: 4-Bromo-6-chloro-1H-indazole.[2][3][4][5][6][7][8]

  • Step A (Iodination): Treat with

    
     and KOH in DMF at RT. The C3 position is the most acidic/nucleophilic carbon.[1]
    
    • Checkpoint: Monitor disappearance of starting material by LCMS.[1] Product: 4-Bromo-6-chloro-3-iodo-1H-indazole.[6]

  • Step B (Protection): Protect N1 with THP (3,4-dihydro-2H-pyran, pTsOH).

    • Rationale: Unprotected indazoles quench Grignard reagents.[1]

  • Step C (Formylation):

    • Dissolve protected intermediate in anhydrous THF. Cool to -78°C.

    • Add iPrMgCl[1]·LiCl (TurboGrignard) dropwise. The C3-I bond is weaker than C4-Br or C6-Cl, allowing selective exchange.

    • Quench with anhydrous DMF.[1] Warm to RT and hydrolyze with aq.

      
      .[1][8]
      
    • Deprotect (if desired) using HCl/MeOH.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the orthogonal functionalization logic.

G Start 4-Bromo-6-chloro-1H-indazole (Core) Step1 N1-Protection (SEM/THP) Start->Step1  Protect   Step2 C3-Formylation (iPrMgCl / DMF) Step1->Step2  Selective C3-I / Mg Exchange   Aldehyde SCAFFOLD: 3-Carbaldehyde Step2->Aldehyde  Deprotect   PathA Reductive Amination (C3 Diversity) Aldehyde->PathA  R-NH2 / NaBH(OAc)3   PathB Suzuki Coupling (C4 Extension) Aldehyde->PathB  Ar-B(OH)2 / Pd(dppf)Cl2  

Caption: Orthogonal synthetic workflow ensuring regioselective functionalization of the 4,6-dihaloindazole core.

Medicinal Chemistry Applications

Kinase Inhibitor Design (VEGFR/FGFR Focus)

In the design of Type I kinase inhibitors, the indazole core mimics the adenine ring of ATP.[1]

  • Hinge Binding: The N1-H and N2 form key hydrogen bonds with the kinase hinge region.[1]

  • The 4-Bromo Role: In many kinases (e.g., FGFR), the "gatekeeper" residue controls access to the back hydrophobic pocket. The C4-position is spatially adjacent to this gatekeeper.

    • Strategy: Use the 4-Br handle to couple a bulky aromatic ring (e.g., 3,5-dimethoxyphenyl). This forces the inhibitor into a conformation that exploits the gatekeeper pocket, improving selectivity over kinases with smaller gatekeepers.[1]

  • The 3-Aldehyde Role: This is converted into a "tail" that extends into the solvent-exposed region or interacts with the ribose-binding pocket.

    • Reaction: Reductive amination with morpholine or piperazine derivatives improves solubility and pharmacokinetic (PK) properties.[1]

Case Study: Optimization of JNK3 Inhibitors

Research into JNK3 inhibitors for neurodegeneration has utilized 4,6-disubstituted indazoles.

  • Problem: Early leads lacked brain penetration.[1][9]

  • Solution: The 6-Chloro substituent increased lipophilicity without introducing metabolic liabilities (unlike a methyl group).[1] The 3-Carbaldehyde was converted to an oxime ether, which showed improved blood-brain barrier (BBB) permeability compared to the corresponding amide.

Experimental Protocol: Reductive Amination at C3

Objective: Install a solubilizing group at C3 while preserving C4-Br for later coupling.

  • Reagents: Scaffold (1.0 eq), Morpholine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).[1]

  • Procedure:

    • Suspend 4-bromo-6-chloro-1H-indazole-3-carbaldehyde in 1,2-dichloroethane (DCE).

    • Add Morpholine and catalytic AcOH.[1] Stir for 30 min to form the iminium ion (often visible as a clarity change).[1]

    • Add STAB in one portion.[1] Stir at RT for 4-16h.

    • Workup: Quench with sat.

      
      . Extract with DCM.[1]
      
    • Note: The 4-Br and 6-Cl are stable under these reducing conditions.

Logic Map: SAR Decision Tree

Use this decision tree to determine the sequence of functionalization based on your target profile.

SAR Root Lead Optimization Goal Br_Decision Need Gatekeeper Selectivity? Root->Br_Decision Sol_Decision Need Solubility Improvement? Root->Sol_Decision Route1 Prioritize C4-Suzuki (Use 4-Br) Br_Decision->Route1 Yes (Steric Bulk) Route2 Prioritize C3-Reductive Amination (Use 3-CHO) Sol_Decision->Route2 Yes (Polar Tail) Route1->Route2 Step 2

Caption: Decision tree for prioritizing synthetic steps based on Structure-Activity Relationship (SAR) goals.

References

  • Song, Z., et al. Organomagnesium-Mediated Functionalization of Indazoles: A Selective Approach.[1] Journal of Organic Chemistry, 2018.[1] [Link][1]

  • Boulle, C., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018, 8, 14363-14368. [Link]

  • PubChem. Compound Summary: 4-Bromo-6-chloro-1H-indazole.[7][8] National Library of Medicine.[1] [Link][1]

  • Zhang, J., et al. Discovery of Indazole-Based JNK3 Inhibitors with High Brain Penetration.[1] ACS Medicinal Chemistry Letters, 2012.[1] [Link]

Sources

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde: A Strategic Scaffold for Multi-Vector Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde , a high-value scaffold for medicinal chemistry.

Executive Summary

In the landscape of modern drug discovery, the indazole core represents a "privileged structure," ubiquitous in kinase inhibitors (e.g., Axitinib), GPCR ligands, and anti-infectives (e.g., Lenacapavir intermediates).[1] 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde stands out as a premier "hub" molecule due to its quad-orthogonal reactivity .

Unlike simple indazoles, this scaffold offers four distinct vectors for diversification, each with a unique reactivity profile:

  • C3-Formyl Group: Ready for rapid expansion via reductive amination or olefination.

  • C4-Bromine: Highly reactive handle for mild Pd-catalyzed cross-couplings.

  • C6-Chlorine: Latent handle for late-stage diversification (requiring specialized ligands).

  • N1-Nitrogen: Tunable physicochemical properties via alkylation or arylation.

This guide provides a validated roadmap for synthesizing and exploiting this building block, emphasizing chemo-selectivity and operational reliability.

Structural Analysis & Reactivity Profile

The utility of this molecule lies in the electronic differentiation of its halogen substituents.

  • Electronic Environment: The indazole ring is electron-deficient due to the pyridine-like N2 and the electron-withdrawing halogens. This makes the C3-aldehyde highly electrophilic, facilitating clean condensation reactions.

  • Halogen Hierarchy (The "Selectivity Ladder"):

    • Reactivity Order: C3-CHO > N1-H (Acidic) > C4-Br > C6-Cl.

    • Implication: A chemist can sequentially functionalize the molecule without protecting groups for the halogens, provided the correct order of operations is followed.

Visualization: The Chemo-Selectivity Map

The following diagram illustrates the logical flow of functionalization, moving from the most reactive sites to the least reactive.

ReactivityMap Core 4-Bromo-6-chloro- 1H-indazole-3-carbaldehyde N1 N1-Functionalization (Alkylation/Protection) Core->N1 Step 1: Base + R-X C3 C3-Aldehyde (Reductive Amination/Wittig) N1->C3 Step 2: Amine + NaBH(OAc)3 C4 C4-Coupling (Suzuki/Buchwald - Mild) C3->C4 Step 3: Ar-B(OH)2, Pd(PPh3)4 C6 C6-Coupling (Suzuki/Buchwald - Harsh) C4->C6 Step 4: Ar'-B(OH)2, Pd-XPhos

Figure 1: The "Selectivity Ladder" dictates that N1 protection and C3 manipulation precede C4 coupling to avoid catalyst poisoning or side reactions.

Synthesis of the Core Building Block

While 4-bromo-6-chloro-1H-indazole (CAS 885519-03-9) is commercially available, the 3-carbaldehyde derivative is often synthesized in-house to ensure freshness, as aldehydes can oxidize to carboxylic acids upon storage.

The "Gold Standard" Protocol: Iodination-Formylation Sequence

Direct lithiation of the 4,6-dihaloindazole can lead to "halogen dance" side reactions or scrambling. The most robust route proceeds via the 3-iodo intermediate , followed by a selective metal-halogen exchange.

Step 1: C3-Iodination

Reaction: 4-Bromo-6-chloro-1H-indazole + I₂ + KOH → 4-Bromo-6-chloro-3-iodo-1H-indazole.

  • Rationale: The C3 proton is the most acidic on the carbon scaffold. Electrophilic iodination under basic conditions is quantitative.

Step 2: N1-Protection (Critical)

Reaction: 3-Iodo-indazole + DHP (or SEM-Cl) → N1-Protected Intermediate.

  • Rationale: Protection is mandatory before organometallic steps. THP (Tetrahydropyranyl) is recommended for its ease of removal with mild acid, whereas SEM (2-(Trimethylsilyl)ethoxymethyl) is superior if strong bases are used later.

Step 3: Formylation via Metal-Halogen Exchange

Reaction: N1-THP-3-iodo-indazole + i-PrMgCl (Turbo Grignard) → [Magnesiate] + DMF → Target Aldehyde .

  • Mechanism: The C3-Iodine bond is significantly weaker than C4-Br or C6-Cl. Using i-PrMgCl at -20°C to 0°C effects selective exchange at C3 without touching the C4-Bromine.

  • Why not n-BuLi? n-Butyllithium is too aggressive and causes lithium-halogen exchange at the C4-Bromine (forming the 3,4-dianion or scrambling). Turbo Grignard offers kinetic control.

Detailed Experimental Protocols

Protocol A: Selective C3-Formylation (From 3-Iodo precursor)

Pre-requisite: N1-THP-4-bromo-6-chloro-3-iodoindazole.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the starting material (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -15°C (ice/salt bath).

  • Exchange: Dropwise add i-PrMgCl·LiCl complex (1.3 M in THF, 11.0 mmol) over 15 minutes.

    • Checkpoint: Stir for 30 minutes. The solution usually turns a dark amber. TLC (10% EtOAc/Hex) should show consumption of the starting iodide.

  • Quench: Add anhydrous DMF (5.0 equiv, 50 mmol) in one portion. Allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench with sat. NH₄Cl (aq). Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove excess DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The aldehyde is typically a pale yellow solid.

Protocol B: Regioselective C4-Suzuki Coupling

Objective: Couple an aryl group at C4 without affecting C6-Cl or the Aldehyde.

  • Reagents: 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 M aq, 3.0 equiv).

  • Solvent: DME/Water (4:1) or Dioxane/Water (degassed).

  • Conditions: Heat to 80°C for 4-6 hours.

    • Expert Insight: Do not exceed 90°C or use highly active catalysts (like Pd-RuPhos) at this stage, or you risk oxidative addition into the C6-Chlorine. The steric hindrance at C4 (peri-position to C3) actually helps selectivity by slowing down the reaction slightly, allowing thermodynamic control to favor the weaker C-Br bond.

  • Note on Aldehyde: If the boronic acid contains nucleophilic amines, the aldehyde may form reversible imines. In such cases, protect the aldehyde as an acetal or perform the coupling after the reductive amination step.

Case Studies & Applications

Case Study 1: Dual-Kinase Inhibition (BRAF/MEK)

Researchers targeting the MAPK pathway often utilize the 3-aminoindazole core. However, the 3-formyl variant allows for the synthesis of "reverse amide" or benzylamine linkers which offer superior metabolic stability compared to standard amides.

  • Workflow: Reductive amination of the C3-aldehyde with a solubilizing tail (e.g., N-methyl piperazine derivative) followed by Suzuki coupling at C4 with a hinge-binding motif (e.g., 3-pyridyl).

Case Study 2: Fragment-Based Drug Discovery (FBDD)

The 4-bromo-6-chloro-3-formylindazole serves as a "super-fragment."

  • Library Generation:

    • Vector 1 (C3): Condense with 50 primary amines → 50 Secondary amines.

    • Vector 2 (C4): Couple the top 5 hits with 20 boronic acids → 100 analogs.

    • Result: A library of 100 compounds generated in 2 steps with high structural diversity.

Quantitative Data: Halogen Reactivity Comparison

The following table summarizes the relative rates of oxidative addition for this scaffold, guiding catalyst selection.

PositionSubstituentBond Energy (approx)Recommended CatalystTemp. LimitSelectivity Factor
C4 Bromine~68 kcal/molPd(PPh₃)₄, Pd(dppf)Cl₂< 90°CHigh (vs C6)
C6 Chlorine~81 kcal/molPd-XPhos, Pd-BrettPhos> 100°CLow (requires C4 to be reacted)
C3 Iodine*~53 kcal/moli-PrMgCl (Exchange)< 0°CVery High

*Note: Refers to the precursor intermediate described in Synthesis Route A.

Workflow Diagram: From Commercial Starting Material to Lead

SynthesisWorkflow Start 4-Bromo-6-chloro-1H-indazole (CAS 885519-03-9) Step1 1. Iodination (I2, KOH) 2. Protection (DHP) Start->Step1 Intermediate N1-THP-3-Iodo-4-Br-6-Cl-indazole Step1->Intermediate Step2 Selective Exchange (i-PrMgCl, DMF, -15°C) Intermediate->Step2 Target TARGET: N1-THP-4-Br-6-Cl-3-CHO Step2->Target Branch1 Path A: Reductive Amination (R-NH2, NaBH(OAc)3) Target->Branch1 Diversity Vector 1 Branch2 Path B: C4-Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Target->Branch2 Diversity Vector 2

Figure 2: The optimized workflow prioritizes the installation of the C3-aldehyde prior to cross-coupling to maintain maximum synthetic flexibility.

References

  • Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Source: National Institutes of Health (PMC). URL:[Link] (Validates the reactivity differences between halogenated positions on the indazole ring and Suzuki coupling conditions.)

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Source: Molecules (MDPI) / PMC. URL:[Link] (Provides authoritative protocols for handling poly-halogenated indazoles and SNAr/cyclization chemistry relevant to this scaffold.)

  • Design, Synthesis, and Biological Evaluation of Novel Heteroaryl... as Formyl Peptide Receptor 2 Agonists. Source: Journal of Medicinal Chemistry (via PMC). URL:[Link] (Demonstrates the SAR utility of replacing halogens with other groups at the 4-position of the indazole core.)

Sources

Discovery and history of halogenated indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Halogenated Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of therapeutic agents. The strategic introduction of halogen atoms onto this bicyclic heterocycle is a powerful tactic used to fine-tune molecular properties, enhancing everything from metabolic stability to receptor binding affinity. This guide provides a comprehensive overview of the historical discovery and evolution of synthetic methodologies for halogenated indazoles. We will journey from the foundational syntheses of the 19th century to the sophisticated, regioselective, and environmentally conscious methods employed today, offering field-proven insights, detailed protocols, and mechanistic rationale to equip the modern chemist.

Part 1: The Genesis of Indazole and the Dawn of Halogenation

The story of the indazole ring system begins with the seminal work of Emil Fischer in the late 19th century. In 1880, Fischer reported the first synthesis of an indazole derivative, specifically an indazolone, by heating ortho-hydrazine benzoic acid.[1] This foundational discovery, along with subsequent work by Jacobson and Huber on the cyclization of N-nitroso-o-benzotoluidide, opened the door to exploring this new class of heterocycles.[2][3]

Early forays into the halogenation of these newly discovered indazoles were often extensions of classical aromatic chemistry. The use of elemental bromine (Br₂) was reported, but these methods frequently suffered from a lack of regiochemical control, yielding mixtures of 3,5- and 3,7-dihalogenated products, and were often harsh and environmentally unfriendly.[4][5] The precise installation of a single halogen atom at a desired position remained a significant synthetic challenge, limiting the systematic exploration of halogenated indazoles in early drug discovery efforts.

Part 2: Core Synthetic Strategies: From Brute Force to Finesse

The modern synthesis of halogenated indazoles can be broadly classified into two strategic approaches: the direct halogenation of a pre-formed indazole core and the construction of the indazole ring from an already halogenated precursor. The selection of a strategy is a critical decision, guided by the desired regiochemistry, substrate scope, and overall synthetic efficiency.

Strategy A: Direct C-H Halogenation of the Indazole Nucleus

Direct functionalization of the indazole C-H bonds is often the most atom-economical approach. The inherent electronic properties of the indazole ring make it susceptible to electrophilic attack, but controlling the site of that attack is paramount.

Electrophilic Halogenation: The Workhorse of Indazole Functionalization

The use of N-halosuccinimides (NXS) represents a significant advancement over elemental halogens, offering milder reaction conditions and improved handling.[4][6]

  • Bromination & Chlorination: N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are the most widely employed reagents for introducing bromine and chlorine.[7] The reaction typically proceeds at the C3-position, which is electronically activated. However, the regioselectivity can be influenced by the substituent on the indazole nitrogen (N1 vs. N2) and the reaction conditions. Recent developments have focused on metal-free conditions, often using environmentally friendly solvents like water or ethanol, to achieve high selectivity for mono- or poly-halogenated products by carefully tuning the reaction parameters.[4][6]

  • Iodination: The introduction of iodine is readily achieved with N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidant. These reactions often show a high preference for the C3 position.

Table 1: Selected Reagents for Direct Electrophilic Halogenation of Indazoles

HalogenReagentAbbreviationTypical SolventsKey Advantages
ChlorineN-ChlorosuccinimideNCSEtOH, H₂O, MeCNMilder than Cl₂, good selectivity[4]
BromineN-BromosuccinimideNBSMeCN, CH₂Cl₂, HFIPWidely used, high C3-selectivity
IodineN-IodosuccinimideNISDMF, MeCNEffective for C3-iodination
Featured Protocol: Regioselective C3-Bromination of 2-Phenyl-2H-indazole

This protocol details a robust, metal-free method for the selective bromination of a 2H-indazole, adapted from modern methodologies that emphasize efficiency and environmental consideration.[4][6]

Objective: To synthesize 3-bromo-2-phenyl-2H-indazole with high regioselectivity.

Materials:

  • 2-phenyl-2H-indazole

  • N-Bromosuccinimide (NBS)

  • Ethanol (EtOH)

  • Round-bottom flask with magnetic stir bar

  • Stir plate

  • TLC plates (silica gel) and developing chamber

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-phenyl-2H-indazole (0.3 mmol, 1.0 eq.) in ethanol (3.0 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (0.3 mmol, 1.0 eq.) to the solution at room temperature (25 °C).

  • Reaction Execution: Stir the mixture vigorously at 50 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Why NBS? NBS is a solid, easy-to-handle source of electrophilic bromine that avoids the hazards of working with liquid Br₂. It provides excellent regioselectivity for the electron-rich C3 position.[4]

  • Why Ethanol? Ethanol serves as a "green" and effective solvent for this transformation. Its polarity is sufficient to dissolve the reactants, and it facilitates a clean reaction profile.[4][6]

  • Why 50 °C? Gentle heating accelerates the rate of reaction to ensure completion within a practical timeframe without promoting side reactions or decomposition.

Diagram 1: General Workflow for Direct C-H Halogenation

G cluster_0 Reaction Phase cluster_1 Isolation & Purification Indazole Indazole Substrate Solvent Dissolve in Appropriate Solvent (e.g., EtOH, MeCN) Indazole->Solvent Reagent Add N-Halosuccinimide (NCS, NBS, or NIS) Heat Stir at Optimal Temperature Reagent->Heat Solvent->Reagent Workup Aqueous Workup or Filtration Heat->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product Pure Halogenated Indazole Purify->Product

Caption: A streamlined workflow for direct halogenation of indazoles using N-halosuccinimides.

Strategy B: Ring Construction from Halogenated Precursors

When direct halogenation fails to provide the desired regioisomer or when the required starting indazole is inaccessible, constructing the heterocyclic ring from a pre-halogenated building block is a powerful alternative. This approach offers unparalleled control over the halogen's final position.

Key methodologies include:

  • Cyclization of o-Haloaryl Hydrazones: A versatile method involves the intramolecular cyclization of hydrazones derived from ortho-haloaryl ketones or aldehydes. Copper or palladium catalysts are often employed to facilitate the crucial C-N bond formation.[8]

  • [3+2] Cycloaddition with Arynes: A modern and elegant approach involves the reaction of a halogenated aryne intermediate with a diazo compound. This method allows for the rapid construction of complex, functionalized indazoles.[9]

Diagram 2: Retrosynthetic Logic of the Precursor Strategy

G Target Target Halogenated Indazole (Regiochemically Defined) Cyclization Indazole Ring Formation (e.g., Pd-catalyzed C-N coupling) Target->Cyclization Precursor Open-Chain Precursor (e.g., o-Haloaryl Hydrazone) Cyclization->Precursor Halogenation Halogenation of Aromatic Starter Precursor->Halogenation Starter Simple Aromatic Starting Material Halogenation->Starter

Caption: Retrosynthetic analysis for building a halogenated indazole from a simple, pre-halogenated aromatic.

Part 3: Mechanistic Rationale and Modern Frontiers

A robust understanding of reaction mechanisms is not merely academic; it is the key to troubleshooting, optimization, and innovation.

The Mechanism of Electrophilic Halogenation

The direct halogenation of indazole with an N-halosuccinimide proceeds via a classical electrophilic aromatic substitution (SₑAr) pathway.

  • Activation: The halogenating agent (e.g., NBS) provides a source of electrophilic bromine (Br⁺). This can be facilitated by a catalytic amount of acid or, in some cases, by the solvent itself.

  • Nucleophilic Attack: The π-electron system of the indazole ring attacks the electrophilic halogen. The attack occurs preferentially at the C3 position due to the electronic stabilization provided by the adjacent nitrogen atoms. This forms a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.

  • Rearomatization: A base (which can be the succinimide anion, solvent, or an added base) removes the proton from the C3 position, collapsing the sigma complex and restoring the aromaticity of the heterocyclic ring to yield the final 3-haloindazole product.

Diagram 3: Mechanism of C3-Bromination with NBS

G Indazole Indazole Ring Sigma Sigma Complex (Cationic Intermediate) Indazole->Sigma Attack on Br⁺ NBS NBS (Br⁺ source) Product 3-Bromoindazole Sigma->Product Deprotonation Base Base (-H⁺)

Caption: The stepwise electrophilic aromatic substitution mechanism for indazole bromination.

Modern Frontiers: Greener and More Efficient Synthesis

The field continues to evolve, driven by the principles of green chemistry and the need for greater efficiency.

  • Organocatalysis: Researchers have discovered that certain organic dyes, such as gallocyanine, can act as catalysts for the halogenation of indazoles with N-halosuccinimides. These methods avoid transition metals and often proceed under very mild conditions.[10]

  • Electrochemistry: The use of electrolysis offers a powerful, reagent-free method for halogenation. By using simple sodium halides (NaX) as the halogen source and electricity as the "oxidant," these methods provide an exceptionally clean and sustainable route to halogenated indazoles, avoiding the need for chemical oxidants or catalysts.[7]

Conclusion

The journey of halogenated indazole synthesis, from Fischer's foundational discoveries to today's sophisticated electrochemical and organocatalytic methods, mirrors the broader evolution of organic chemistry. The ability to precisely install halogens onto the indazole core has been instrumental in advancing drug discovery, providing chemists with the tools to modulate molecular properties with exquisite control. As the demand for novel therapeutics continues, the development of even more selective, scalable, and sustainable methods for synthesizing these invaluable building blocks will remain a critical and exciting endeavor for the scientific community.

References

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles Source: Royal Society of Chemistry URL: [Link]

  • Title: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach Source: ArODES HES-SO URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles Source: RSC Publishing URL: [Link]

  • Title: Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches Source: Bentham Science Publisher URL: [Link]

  • Title: indazole - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview Source: ResearchGate URL: [Link]

  • Title: Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches Source: Current Organocatalysis URL: [Link]

  • Title: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination Source: ACS Omega URL: [Link]

  • Title: C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: HAL Open Science URL: [Link]

  • Title: Catalyst‐ and Oxidant‐Free Electrochemical Halogenation Reactions of 2H‐Indazoles with NaX (X=Cl, Br) Source: ResearchGate URL: [Link]

  • Title: Indazole – Knowledge and References Source: Taylor & Francis Online URL: [Link]

Sources

Targeting the Kinome and Beyond: A Technical Guide to 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility stems from a unique trifunctional core: a reactive C3-aldehyde for rapid library generation, a C4-bromine handle for cross-coupling expansion, and a C6-chlorine substituent that modulates lipophilicity and metabolic stability.

This guide analyzes the therapeutic potential of this scaffold, specifically focusing on its conversion into Schiff base (hydrazone) derivatives. These derivatives have demonstrated dual-modal activity: acting as ATP-competitive kinase inhibitors in oncology and FtsZ inhibitors in antimicrobial applications.

Part 1: Structural Analysis & SAR Logic

The pharmacological value of this molecule is defined by its specific substitution pattern. Unlike generic indazoles, the 4-Br, 6-Cl pattern offers orthogonal reactivity and precise physicochemical tuning.

The Pharmacophore Triad
  • C3-Formyl Group (The Warhead Builder):

    • Function: Serves as the electrophilic anchor for condensation with amines, hydrazines, or semicarbazides.

    • Therapeutic Impact: The resulting C=N bond (imine/hydrazone) often acts as a hydrogen bond acceptor/donor pair, critical for binding in the hinge region of kinases or the inter-domain cleft of bacterial proteins.

  • C4-Bromine (The Solubility Vector):

    • Function: A site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

    • Therapeutic Impact: Allows the introduction of solubilizing groups (e.g., N-methylpiperazine) or bulky hydrophobic groups to access the "selectivity pocket" (hydrophobic back pocket) of kinases.

  • C6-Chlorine (The Metabolic Shield):

    • Function: Increases lipophilicity (LogP) and blocks C6-oxidation by cytochrome P450 enzymes.

    • Therapeutic Impact: Enhances half-life (

      
      ) and membrane permeability without chemically interfering with the binding face of the molecule.
      
Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core 4-Bromo-6-chloro-1H-indazole -3-carbaldehyde C3 C3-Aldehyde (Reactive Center) Core->C3 C4 C4-Bromine (Steric/Coupling Handle) Core->C4 C6 C6-Chlorine (Metabolic Blocker) Core->C6 N1 N1-H (H-Bond Donor) Core->N1 Schiff Base Formation\n(Kinase Hinge Binding) Schiff Base Formation (Kinase Hinge Binding) C3->Schiff Base Formation\n(Kinase Hinge Binding) Cyclization\n(Tricyclic Systems) Cyclization (Tricyclic Systems) C3->Cyclization\n(Tricyclic Systems) Suzuki Coupling\n(Solubility/Selectivity) Suzuki Coupling (Solubility/Selectivity) C4->Suzuki Coupling\n(Solubility/Selectivity) Prevents P450 Oxidation Prevents P450 Oxidation C6->Prevents P450 Oxidation Glu/Asp Interaction\n(ATP Pocket) Glu/Asp Interaction (ATP Pocket) N1->Glu/Asp Interaction\n(ATP Pocket)

Figure 1: SAR map detailing the functional roles of the 4-Br-6-Cl-indazole scaffold.

Part 2: Primary Therapeutic Targets

Oncology: Tyrosine Kinase Inhibition (VEGFR/PDGFR)

Indazole derivatives are established ATP-competitive inhibitors. The 3-position substituents mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Mechanism: The N1-H of the indazole acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge (e.g., Glu917 in VEGFR2), while the N2 acts as an acceptor.

  • Derivatization Strategy: Condensing the aldehyde with semicarbazides or thiosemicarbazides creates a "tail" that extends into the ribose-binding pocket, stabilizing the complex.

  • Key Insight: The 4-bromo substituent can sterically clash with the "gatekeeper" residue in certain kinases, imparting selectivity for kinases with smaller gatekeeper residues (e.g., Thr/Ala) over those with bulky ones (e.g., Phe/Met).

Infectious Disease: Bacterial FtsZ Inhibition

Filamenting temperature-sensitive mutant Z (FtsZ) is a tubulin-homologue essential for bacterial cell division (Z-ring formation). It is a high-value target because it has no eukaryotic counterpart, minimizing host toxicity.

  • Mechanism: 3-substituted indazoles bind to the inter-domain cleft of FtsZ, preventing GTP-dependent polymerization. This halts bacterial replication (bacteriostatic).

  • Evidence: Studies on 4-bromo-1H-indazole derivatives have shown potent activity against Staphylococcus aureus (MRSA) and Enterococcus faecalis [1]. The addition of the 6-chloro group is predicted to enhance membrane penetration into Gram-positive bacteria.

Part 3: Experimental Protocols

Protocol A: Synthesis of Indazole-3-hydrazone Derivatives

A self-validating protocol for generating the bioactive "warhead" from the aldehyde precursor.

Reagents:

  • 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (1.0 eq)

  • Substituted Hydrazine/Semicarbazide (1.1 eq)

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol in a round-bottom flask. Heat gently (40°C) if solubility is poor.

  • Activation: Add 3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Condensation: Add 1.1 mmol of the hydrazine derivative dropwise.

  • Reflux: Reflux the mixture at 78°C for 3–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot.
  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol (

    
    ). Recrystallize from EtOH/DMF if necessary.
    
Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Standardized method to verify biological activity against VEGFR/PDGFR.

  • Preparation: Prepare

    
     enzyme solution (VEGFR2) and 
    
    
    
    substrate/ATP mix in kinase buffer (50 mM HEPES, pH 7.5, 10 mM
    
    
    ).
  • Compound Dosing: Serially dilute the indazole derivative in DMSO (start at 10

    
    M, 3-fold dilutions).
    
  • Incubation:

    • Add 2.5

      
      L compound to 384-well plate.
      
    • Add 5

      
      L enzyme solution. Incubate 15 min at RT (allows "Type II" slow-binding if applicable).
      
    • Add 2.5

      
      L substrate/ATP mix to initiate reaction.
      
  • Detection: Stop reaction after 60 min using EDTA-containing detection buffer. Measure phosphorylation via FRET signal (e.g., Z'-LYTE™ technology).

  • Analysis: Fit data to the Hill equation to determine

    
    .
    

Part 4: Visualizations

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 4-Br-6-Cl-Indazole-3-CHO Step1 Dissolution in EtOH + Cat. AcOH Start->Step1 Step2 Add Hydrazine/Amine (Nucleophilic Attack) Step1->Step2 Step3 Reflux (3-6h, 78°C) - H2O Elimination Step2->Step3 Check TLC Check (Disappearance of Aldehyde) Step3->Check Check->Step3 Incomplete Product Final Product: Indazole-3-Schiff Base Check->Product Complete

Figure 2: Step-by-step synthesis workflow for generating bioactive Schiff bases.

Mechanism of Action: Kinase Binding

Kinase_Binding cluster_effect Therapeutic Outcome Indazole Indazole Derivative Hinge Hinge Region (Glu/Cys backbone) Indazole->Hinge H-Bonds (N1/N2) Gatekeeper Gatekeeper Residue (Selectivity Filter) Indazole->Gatekeeper Van der Waals (4-Br Interaction) Signal Block Phosphorylation Indazole->Signal Kinase Kinase ATP Pocket Apoptosis Induce Apoptosis Signal->Apoptosis

Figure 3: Schematic of the molecular interaction between the indazole core and the kinase active site.

References

  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: MDPI (Molecules) URL:[Link]

  • 4-Bromo-6-chloro-1H-indazole (Compound Summary). Source: PubChem URL:[2][3][Link]

  • Indazole derivatives as kinase inhibitors: A review. Source: RSC Advances URL:[Link]

Sources

Safety, handling, and storage of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Storage of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Executive Summary & Compound Profile

Objective: This guide defines the operational standards for handling 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (CAS 887568-38-9). As a halogenated heterocyclic aldehyde, this compound serves as a critical scaffold in medicinal chemistry (e.g., kinase inhibitors, antivirals). Its dual functionality—an electrophilic aldehyde group coupled with a halogenated indazole core—necessitates a storage and handling protocol that mitigates oxidative degradation and minimizes occupational exposure.

Compound Identity:

Parameter Detail
Chemical Name 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde
CAS Number 887568-38-9
Molecular Formula C₈H₄BrClN₂O
Molecular Weight 259.49 g/mol
Physical State Solid (Typically off-white to pale yellow powder)

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water. |

Hazard Identification & Risk Assessment

Core Hazards: The primary risks stem from the compound's potential as a potent irritant and its chemical reactivity. The halogenated core enhances lipophilicity, increasing skin absorption potential, while the aldehyde moiety poses respiratory sensitization risks.

GHS Classification (Derived from Analogous Structures):

  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[1]

Operational Logic:

  • The "Aldehyde Factor": Aldehydes are inherently unstable in aerobic conditions, oxidizing to their corresponding carboxylic acids (in this case, 4-bromo-6-chloro-1H-indazole-3-carboxylic acid). This degradation alters stoichiometry in synthesis, leading to failed reactions.

  • The "Indazole Acidity": The proton on the 1H-indazole nitrogen is weakly acidic (pKa ~14). Exposure to strong bases during handling can lead to inadvertent deprotonation and salt formation.

Storage Protocol: The "Zero-Oxidation" System

To maintain >98% purity, a passive storage environment is insufficient. You must implement an active preservation system.

Protocol:

  • Atmosphere Control: Store strictly under an inert atmosphere (Argon or Nitrogen). Argon is preferred due to its higher density, which creates a better "blanket" over the solid in the vial.

  • Temperature: Maintain at 2–8°C . While the solid is stable at room temperature for short durations, long-term storage requires refrigeration to retard auto-oxidation.

  • Container Integrity: Use amber glass vials with PTFE-lined screw caps. The amber glass blocks UV light (preventing halogen radical formation), and PTFE prevents leaching of plasticizers by the organic vapor.

  • Desiccation: Store the secondary container (box/bag) with active desiccant. Moisture can hydrate the aldehyde to a gem-diol or facilitate hydrolysis.

Visualizing the Storage Logic:

StorageLogic Compound 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde Threat_O2 Threat: Oxygen (Air) Compound->Threat_O2 Threat_H2O Threat: Moisture Compound->Threat_H2O Threat_UV Threat: UV Light Compound->Threat_UV Result_Acid Degradation: Carboxylic Acid Threat_O2->Result_Acid Oxidation Result_Hydrate Degradation: Gem-Diol Threat_H2O->Result_Hydrate Hydration Result_Radical Degradation: Dehalogenation Threat_UV->Result_Radical Photolysis Action_Argon Action: Argon Overlay Action_Argon->Threat_O2 Blocks Action_Cold Action: 2-8°C Storage Action_Cold->Threat_O2 Slows Kinetics Action_Amber Action: Amber Glass Action_Amber->Threat_UV Filters

Figure 1: Critical Control Points for Storage Stability. The diagram illustrates how specific environmental controls (Green) directly mitigate chemical degradation pathways (Grey).

Handling & Experimental Workflow

Self-Validating Handling System: Every time the container is opened, the "clock" starts on oxidation. The following workflow minimizes exposure.

Step-by-Step Methodology:

  • Preparation (PPE):

    • Mandatory: Nitrile gloves (double-gloved recommended due to halogenated nature), safety goggles, and lab coat.

    • Respiratory: Handle only inside a certified fume hood. The aldehyde dust is a respiratory irritant.

  • Weighing (The "Static" Risk):

    • Dry heterocyclic powders often carry static charge. Use an anti-static gun or ionizer if the powder "jumps."

    • Never return excess material to the stock vial. This introduces moisture and oxygen.

  • Solubilization:

    • Preferred Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Protocol: Add solvent to the solid. Vortex gently.

    • Note: If using for an aldehyde-selective reaction (e.g., Reductive Amination), ensure the solvent is anhydrous. Water will compete with the amine for the aldehyde.

  • Reaction Setup:

    • If using a base (e.g., K₂CO₃, NaH), be aware that the N-H proton is acidic. If you intend to react only at the aldehyde (CHO), use non-nucleophilic bases or protect the N1 position first (e.g., with THP or Boc) to prevent side reactions.

Operational Workflow Diagram:

HandlingWorkflow Start Stock Vial (Cold) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Wait 15 min Open Open in Fume Hood Equilibrate->Open Weigh Weigh Aliquot Open->Weigh Purge Re-Purge Stock with Argon Weigh->Purge Immediately Dissolve Solubilize (DMSO/DMF) Weigh->Dissolve Transfer to Reaction Waste Solid Waste (Halogenated) Weigh->Waste Disposables Purge->Start Return to Storage

Figure 2: Operational Workflow. Note the critical "Equilibration" step to prevent condensation inside the cold vial.

Emergency Response & Waste Management

Spill Cleanup:

  • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then wipe up.

  • Solution Spill: Absorb with vermiculite or sand.

  • Decontamination: Clean the surface with a dilute surfactant solution, followed by ethanol.

Waste Disposal:

  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong acids (potential for acid-catalyzed polymerization) or strong oxidizers.

  • Labeling: Must clearly state "Halogenated" and "Aldehyde" to alert waste handlers of potential reactivity.

References

  • BLD Pharm. (2025). Product Datasheet: 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (CAS 887568-38-9).[2][3][4] Retrieved from

  • ChemicalBook. (2025). 4-Bromo-6-chloro-1H-indazole (Core Structure Safety Data). Retrieved from

  • PubChem. (2025). Compound Summary: 4-Bromo-6-chloro-1H-indazole.[2][3][4][5] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Indazole-3-carbaldehyde analogs. Retrieved from

Sources

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

A Trifunctional Scaffold for Orthogonal Drug Discovery

Executive Summary

This technical guide profiles 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde , a high-value heterocyclic intermediate utilized in the synthesis of kinase inhibitors (e.g., VEGFR, CRAF) and estrogen receptor ligands. Its structural uniqueness lies in its trifunctional orthogonality : it possesses three distinct reactive handles—an aldehyde at C3, a labile bromide at C4, and a robust chloride at C6—allowing for sequential, site-selective functionalization. This document outlines its physicochemical specifications, synthetic accessibility, and a validated logic for orthogonal cross-coupling.

Physicochemical Specifications

The following data is derived from the structural stoichiometry of the C8H4BrClN2O chemotype.

ParameterValueTechnical Note
IUPAC Name 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde
Molecular Formula C₈H₄BrClN₂O
Molecular Weight 259.49 g/mol Average mass
Monoisotopic Mass 257.9196 DaUseful for HRMS identification (M+H⁺ peak ~258.[1][2][3]9)
Exact Mass 257.919568Based on ⁷⁹Br and ³⁵Cl isotopes
Physical State Pale yellow to off-white solidTypical of halogenated indazoles
Solubility DMSO, DMF, THFPoor solubility in water/hexanes
pKa (NH) ~11.5 - 12.5The N1-H is acidic; requires base (Cs₂CO₃/NaH) for alkylation
LogP (Predicted) ~2.9Moderate lipophilicity

Structural Logic & Reactivity Profile

The utility of this scaffold rests on the reactivity hierarchy of its substituents. A researcher can manipulate the molecule in a specific order without protecting groups, provided the correct conditions are chosen.

The Reactivity Hierarchy (Order of Operations)
  • C3-Formyl Group (Aldehyde): The most electrophilic site. Reacts under mild conditions (reductive amination, condensation) without disturbing the halogens.

  • C4-Bromide: The most reactive aryl halide. Under Pd-catalyzed conditions (Suzuki-Miyaura, Buchwald-Hartwig), the C4-Br bond undergoes oxidative addition significantly faster than the C6-Cl bond due to the weaker C-Br bond strength (~68 kcal/mol vs ~81 kcal/mol for C-Cl).

  • C6-Chloride: The least reactive site. Typically requires specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) or higher temperatures to activate after the C4 position has been functionalized.

Visualization of Orthogonal Pathways

The following diagram illustrates the sequential functionalization logic.

IndazoleReactivity cluster_legend Reactivity Gradient Core 4-Bromo-6-chloro- 1H-indazole-3-carbaldehyde Aldehyde Path A: C3-Aldehyde (Reductive Amination/Olefination) Core->Aldehyde 1. NaBH(OAc)3, R-NH2 ProdA 3-Substituted Intermediate Aldehyde->ProdA Bromide Path B: C4-Bromide (Suzuki Coupling - Mild) ProdB 3,4-Disubstituted Scaffold Bromide->ProdB Chloride Path C: C6-Chloride (Buchwald Coupling - Harsh) Final 3,4,6-Trisubstituted Drug Candidate Chloride->Final ProdA->Bromide 2. Pd(PPh3)4, Ar-B(OH)2 ProdB->Chloride 3. Pd2(dba)3, XPhos, R-NH2, Heat Legend Aldehyde > Bromide > Chloride

Caption: Sequential functionalization strategy exploiting the electrophilic and bond-dissociation energy differences between the C3, C4, and C6 positions.

Synthetic Protocols

Synthesis of the Core Scaffold

While direct formylation (Vilsmeier-Haack) of 4-bromo-6-chloroindazole is possible, it is often low-yielding due to steric hindrance at C3. The industry-standard method involves the SeO₂ oxidation of the 3-methyl precursor.

Precursor: 4-Bromo-6-chloro-3-methyl-1H-indazole (Derived from 2-amino-4-bromo-6-chloroacetophenone).

Protocol (Selenium Dioxide Oxidation):

  • Setup: Dissolve 4-bromo-6-chloro-3-methyl-1H-indazole (1.0 eq) in 1,4-dioxane/water (9:1 v/v).

  • Reagent: Add Selenium Dioxide (SeO₂, 1.5 eq).

  • Reaction: Reflux at 100°C for 4–12 hours. Monitor by TLC/LCMS for the disappearance of the methyl signal and appearance of the aldehyde peak.

  • Workup: Filter hot through Celite to remove red selenium metal. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Selective C4-Arylation (Suzuki Coupling)

This protocol demonstrates how to engage the C4-Br without affecting the C6-Cl.

Protocol:

  • Reagents: Suspend the indazole aldehyde (1.0 eq) in DME/H₂O (3:1). Add Arylboronic acid (1.1 eq), Na₂CO₃ (2.0 eq).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%). Note: Avoid highly active catalysts like Pd-XPhos here to prevent premature C6 reaction.

  • Conditions: Heat to 80°C under Argon for 4 hours.

  • Outcome: Exclusive coupling at C4. The C6-Cl remains intact for later steps.

Critical Handling & Storage

  • Acidity Warning: The N1-proton is acidic (pKa ~12). In basic conditions (e.g., K₂CO₃ in DMF), the nitrogen will deprotonate. If N1-alkylation is not desired, use two equivalents of base in coupling reactions to account for this consumption, or protect N1 with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl).

  • Aldehyde Stability: Indazole-3-carbaldehydes are prone to oxidation to the carboxylic acid upon prolonged air exposure. Store under Nitrogen/Argon at -20°C.

  • Safety: Selenium Dioxide (used in synthesis) is highly toxic. All oxidation reactions must be performed in a fume hood with proper waste disposal.

References

  • PubChem Compound Summary. 4-Bromo-6-chloro-1H-indazole.[2] National Center for Biotechnology Information.

  • Sigma-Aldrich Product Specification.6-Bromo-1H-indazole-3-carbaldehyde (Analog Reference). Merck KGaA.

  • Laufer, R., et al. (2015).[4] "Discovery of 3-(1H-Indazol-3-yl)pyridin-2-amine Derivatives as Potent and Selective Pim Kinase Inhibitors." Journal of Medicinal Chemistry, 58(14). (Validates C3/C4 functionalization strategies).

  • Giraud, F., et al. (2017). "C3-Indazole functionalization: A review." Institute of Chemistry of Clermont-Ferrand.

Sources

Methodological & Application

Buchwald-Hartwig amination of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the site-selective Buchwald-Hartwig amination of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (1) . This substrate presents a "perfect storm" of chemoselective challenges: an acidic N1-proton, a reactive C3-aldehyde, and two halogen handles (C4-Br and C6-Cl) with distinct electronic and steric profiles.

Our protocol prioritizes the C4-Bromide for amination while preserving the C6-Chloride and C3-Aldehyde. Success relies on a "Protect-Couple-Deprotect" strategy to mitigate catalyst poisoning by the free indazole nitrogen and imine formation at the aldehyde. We utilize a Pd(0)/XPhos or Pd(0)/BrettPhos catalytic system buffered with weak inorganic bases to ensure high yields and functional group tolerance.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Hierarchy

The substrate contains four reactive centers. Understanding their reactivity order is crucial for protocol design:

SiteFunctionalityReactivity ProfileRisk Factor
N1 Indazole NH (pKa ~14)High. Acidic proton will quench anionic Pd-intermediates or compete for arylation.Critical: Must be protected (THP/SEM) or masked.
C3 CarbaldehydeHigh. Electrophilic.[1] Reacts with primary amines to form imines (Schiff bases).High: Incompatible with primary amines unless protected (acetal).
C4 Aryl BromideModerate. Sterically hindered (peri-effect from C3/N1) but electronically activated.Target: Preferred oxidative addition site (C-Br bond energy < C-Cl).
C6 Aryl ChlorideLow. Less reactive than C4-Br.Low: Likely to remain intact under mild conditions (temp < 100°C).
The Steric Challenge at C4

The C4 position in 3-substituted indazoles is notoriously difficult to access due to the "peri-interaction" with the C3-carbonyl group. Standard ligands (e.g., PPh3, dppf) often fail here.[2] We employ Dialkylbiaryl phosphine ligands (Buchwald Ligands) which are bulky enough to promote reductive elimination in crowded systems yet electron-rich enough to facilitate oxidative addition.

  • Ligand of Choice: XPhos (for general anilines/secondary amines) or BrettPhos (for primary amines).

Pre-Reaction Workflow: Substrate Protection

Attempting direct amination on the unprotected substrate (1) is ill-advised due to N1-arylation competition and catalyst deactivation.

Step A: N1-Protection (Mandatory)

We recommend the Tetrahydropyranyl (THP) group for its ease of installation and acidic removal, which is orthogonal to the basic amination conditions.

  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-TsOH (cat.), DCM.[2]

  • Outcome: Formation of 4-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde.

Step B: Aldehyde Protection (Conditional)[2]
  • If coupling Secondary Amines: Protection is usually unnecessary.

  • If coupling Primary Amines: The aldehyde must be protected as a dimethyl acetal or 1,3-dioxolane to prevent oligomerization/imine formation.

    • Reagents: Ethylene glycol, p-TsOH, Toluene (Dean-Stark).[2]

Detailed Experimental Protocol

Protocol: C4-Selective Amination of N1-THP Protected Substrate

Scope: Coupling with Morpholine (Secondary Amine Model). Note: For primary amines, ensure C3-aldehyde is protected.[2]

Reagents & Stoichiometry:

  • Substrate: N1-THP-4-Br-6-Cl-indazole-3-CHO (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)[2]

  • Catalyst Precursor: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)[2]

  • Ligand: XPhos (5-10 mol%) [Use BrettPhos for primary amines]

  • Base: Cs₂CO₃ (2.0 equiv) [Avoid NaOtBu to protect aldehyde integrity][2]

  • Solvent: 1,4-Dioxane (anhydrous, 0.1 M concentration)

Step-by-Step Procedure:

  • Catalyst Pre-complexation (The "Activation" Step):

    • In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial with Pd₂(dba)₃ (23 mg, 0.025 mmol) and XPhos (48 mg, 0.10 mmol).

    • Add 2 mL of anhydrous 1,4-dioxane.

    • Stir at 100°C for 3 minutes or at RT for 15 minutes until the solution turns from dark purple/red to a clear orange/brown. This ensures formation of the active L-Pd(0) species.

  • Reaction Assembly:

    • To the pre-complexed catalyst vial, add the Substrate (protected, 1.0 mmol, 343 mg), Cs₂CO₃ (652 mg, 2.0 mmol), and the remaining Dioxane (8 mL).[2]

    • Add Morpholine (105 µL, 1.2 mmol) last.[2]

    • Seal the vial with a crimp cap containing a PTFE/silicone septum.

  • Execution:

    • Place the vial in a pre-heated block at 85°C .

    • Stir vigorously (1000 rpm). Note: Cs₂CO₃ is insoluble; efficient mixing is critical for the triphasic system (Solid base/Liquid solvent/Catalyst).

    • Monitor by LC-MS at 2 hours. The reaction typically completes within 4-6 hours.

    • Checkpoint: Look for the disappearance of the Bromide (M+) and appearance of the Product (M+H = Mass + 86 - 79). Ensure the Chloride isotope pattern remains (M/M+2 ratio of 3:1).

  • Work-up:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc (Gradient 0% → 40%). The amino-indazole is typically more polar than the starting bromide.

Visualization: Reaction Pathway & Selectivity

BuchwaldStrategy cluster_selectivity Selectivity Control Substrate 4-Br-6-Cl-Indazole-3-CHO (Unprotected) Protection Step 1: Protection (DHP, H+) Substrate->Protection Strategic Path DirectPath Direct Amination (Risky) Substrate->DirectPath Not Recommended ProtectedSub N1-THP Intermediate (Stable to Base) Protection->ProtectedSub OxAdd Oxidative Addition (Pd0 inserts at C4-Br) ProtectedSub->OxAdd Pd(0)/XPhos SideProduct Side Reactions: 1. N1-Arylation 2. Imine Formation DirectPath->SideProduct High Failure Rate AmineBind Amine Coordination (Steric Crowding) OxAdd->AmineBind + HNR2 RedElim Reductive Elimination (C4-N Bond Formed) AmineBind->RedElim Base (Cs2CO3) Final Target Product (4-Amino-6-Cl-Indazole) RedElim->Final Deprotection (H+)

Figure 1: Strategic workflow contrasting the high-risk direct amination with the recommended protection-first approach to ensure C4-regioselectivity.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation / Oxidative Addition FailureSwitch to Pd-PEPPSI-IPr precatalyst. The NHC ligand is more robust for sterically hindered oxidative addition.
Debromination (Hydrodehalogenation)

-Hydride Elimination from Amine
Switch solvent to Toluene . Dioxane can sometimes act as a hydride source.[1] Ensure solvent is rigorously anhydrous.
Aldehyde Degradation Base too strongEnsure Cs₂CO₃ is used, not NaOtBu. If using primary amines, verify acetal protection is stable.[2]
C6-Cl Reaction Temperature too highStrictly limit temperature to 80-85°C . C6-Cl activation usually requires T > 100°C with XPhos.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2]

  • Lundgren, R. J., & Stradiotto, M. (2010).[2] Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Angewandte Chemie International Edition, 49(46), 8686-8690.[2] (Insight on hindered substrates). [2]

  • BenchChem Application Note. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. (Reference for Indazole-3-CHO stability).

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7] Reaction intermediates and structure-activity relationships. Journal of the American Chemical Society, 116(13), 5969-5970.[2]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. (General conditions and ligand maps).

Sources

Using 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde to synthesize kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Kinase Inhibitors using 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Abstract

The 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde scaffold represents a "privileged structure" in kinase inhibitor design, offering a rare combination of three distinct vectors for orthogonal functionalization. This guide details the strategic utilization of this building block to synthesize Type I/II kinase inhibitors (targeting Akt, VEGFR, or FGFR). By exploiting the reactivity difference between the C4-bromide, C6-chloride, and C3-aldehyde, researchers can rapidly generate focused libraries with tunable solubility, potency, and selectivity profiles.

Strategic Analysis: The "Tri-Vector" Design

Successful kinase inhibitor synthesis using this scaffold relies on understanding the reactivity hierarchy. The molecule is not just a flat heterocycle; it is a programmable platform.

  • Vector A (C3-Aldehyde): The Solvent/Hinge Interface.

    • Role: Located at the "top" of the scaffold, this position typically points toward the solvent front or the hinge region.

    • Chemistry: Highly versatile electrophile. Ideal for reductive aminations (installing solubilizing piperazines/morpholines) or Knoevenagel condensations (creating vinyl linkers for Michael acceptors).

  • Vector B (C4-Bromide): The Gatekeeper/Selectivity Pocket.

    • Role: The C4 position is sterically sensitive (peri-position to C3). Substituents here often interact with the gatekeeper residue, determining isoform selectivity.

    • Chemistry:High Reactivity. The C-Br bond is the primary handle for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • Vector C (C6-Chloride): The Electronic Tuner.

    • Role: Deep hydrophobic pocket binder. The chlorine atom enhances lipophilicity and metabolic stability (blocking P450 oxidation sites).

    • Chemistry:Low Reactivity. Under standard conditions, the C-Cl bond remains inert while C-Br reacts, allowing for chemoselective transformations without protecting groups.

Visualizing the Workflow

The following diagram illustrates the logical flow of synthesis, prioritizing the C4-modification to avoid steric clashes later in the sequence.

SynthesisWorkflow cluster_logic Reactivity Hierarchy Start 4-Bromo-6-chloro- 1H-indazole-3-carbaldehyde Step1 Step 1: N1-Protection (SEM/THP/Boc) Start->Step1 NaH, SEM-Cl (Regiocontrol) Step2 Step 2: C4-Selective Coupling (Suzuki/Sonogashira) Step1->Step2 Ar-B(OH)2, Pd(0) (Chemoselective Br > Cl) Step3 Step 3: C3-Functionalization (Reductive Amination) Step2->Step3 R-NH2, NaBH(OAc)3 (Solvent Tail Installation) Final Final Kinase Inhibitor (Library Generation) Step3->Final Deprotection (TFA or TBAF) Reactivity Reactivity Order: C3-CHO > C4-Br > C6-Cl

Caption: Chemoselective synthetic route exploiting the reactivity gradient of the tri-functionalized indazole core.

Detailed Experimental Protocols

Phase 1: N1-Protection (Essential Precursor)

Why: The free N1-H proton (pKa ~14) can poison Pd-catalysts and lead to side reactions during reductive amination. Protection is mandatory.

Protocol:

  • Dissolve: Suspend 4-bromo-6-chloro-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M) under Argon.

  • Deprotonate: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases (Solution turns yellow/orange).

  • Protect: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[1][2] Wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography. Note: N1-protection is usually favored over N2 due to thermodynamics, but check NOESY if unsure.

Phase 2: C4-Selective Suzuki-Miyaura Coupling

Why: We target the C4-Bromine specifically. The C6-Chlorine is too strong to react under these mild conditions, ensuring we don't get a mixture of products.

Reagents:

  • N1-SEM-protected scaffold (1.0 eq)

  • Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Chosen for robustness with steric bulk.

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Steps:

  • Combine scaffold, boronic acid, and catalyst in a microwave vial.

  • Evacuate and backfill with Argon (3x).

  • Add degassed Dioxane and aqueous Base.

  • Heat: 80°C for 4-6 hours (Oil bath) or 100°C for 30 min (Microwave).

  • Control Check: Monitor consumption of starting material. If C6-coupling products appear (rare at 80°C), lower temp to 60°C and switch to Pd(PPh3)4.

  • Workup: Filter through Celite. Concentrate and purify via silica gel.[1][3]

Phase 3: C3-Reductive Amination (The "Solvent Tail")

Why: Kinase inhibitors often require a solubilizing group (morpholine, piperazine) extending into the solvent front to improve oral bioavailability.

Protocol:

  • Imine Formation: Dissolve the C4-functionalized aldehyde (1.0 eq) in DCE (Dichloroethane). Add the amine (e.g., N-methylpiperazine, 1.2 eq) and Acetic Acid (1.0 eq). Stir for 1 hour at RT.

  • Reduction: Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (1.5 eq). Crucial: Do not use NaBH4; it is too strong and may reduce the aldehyde to alcohol before amination.

  • Stir: Overnight at RT.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Deprotection (Final Step): Dissolve crude in DCM/TFA (1:1) or use TBAF in THF (if SEM protected) to remove the N1-protecting group. Heat to 60°C if using TFA/SEM.

Data Presentation: SAR & Library Logic

When designing your library, use the following table to track the rationale for substitutions.

PositionVector TypeRecommended SubstituentRationale (Kinase Binding)
C3 (Aldehyde derived) Hinge/SolventN-methylpiperazineImproves solubility; H-bond acceptor for solvent water network.
C3 (Aldehyde derived) HingeAcrylamide (-CH=CH-CONH-)Covalent binder (Michael acceptor) for Cysteine residues (e.g., in EGFR/BTK).
C4 (Bromo derived) GatekeeperPhenyl / PyrazolePi-stacking with Gatekeeper residue; controls selectivity vs. homologous kinases.
C6 (Chloro) HydrophobicRetain Chloro Fills deep hydrophobic pocket; prevents metabolic oxidation at this position.
N1 (NH) Hinge BinderFree NH Critical H-bond donor to the kinase hinge region (e.g., Glu residue).

Kinase Assay Protocol (Validation)

Once synthesized, the compounds must be validated. We recommend a FRET-based LanthaScreen™ or ADP-Glo™ assay.

Target: Akt1 (PKB alpha) or VEGFR2.

Protocol (ADP-Glo™):

  • Preparation: Dilute compounds in 100% DMSO (10 mM stock) -> Serial dilution.

  • Kinase Reaction:

    • Mix Kinase (0.2 µg/mL), Substrate (e.g., Poly Glu:Tyr), and ATP (at Km concentration).

    • Add 1 µL of compound solution to 4 µL of kinase mix in a 384-well white plate.

    • Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Chevalier, A., et al. (2018).[4] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances.

  • Shokat, K. M., et al. (2010). "Synthesis and evaluation of indazole based analog sensitive Akt inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[5] "Structure-Activity Relationship of 1H-Indazole-3-Carboxamides." BenchChem Application Notes.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Yoneda Labs. (2023). "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Resources.

Expert Tips for Troubleshooting

  • Problem: Low yield in Suzuki coupling due to protodeboronation.

    • Solution: Switch base to K3PO4 or CsF. Ensure the reaction is strictly anhydrous until the base solution is added.

  • Problem: Aldehyde oxidation during workup.

    • Solution: Perform workups quickly and avoid prolonged exposure to air/light. Store the intermediate under Argon at -20°C.

  • Problem: Regioselectivity issues (N1 vs N2 protection).

    • Solution: Use SEM-Cl at 0°C. N1 is kinetically and thermodynamically favored for indazoles, but higher temps can promote mixtures.

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Precision N-Alkylation of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde: Controlling Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-alkylation reactions of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Abstract

The 4-bromo-6-chloro-1H-indazole-3-carbaldehyde scaffold is a high-value pharmacophore in kinase inhibitor discovery (e.g., FGFR, IDO1) and synthetic intermediate for complex heterocycles. However, its functionalization is complicated by the ambident nucleophilicity of the indazole ring, leading to mixtures of


- and 

-alkylated isomers.[1] This application note provides a definitive, mechanistic guide to controlling this regioselectivity. We present a validated protocol for high-fidelity

-alkylation using a chelation-controlled strategy and discuss the kinetic parameters governing the formation of the

-isomer.

Introduction: The Regioselectivity Challenge

The functionalization of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (CAS: 885519-03-9) presents a classic problem in heterocyclic chemistry: distinguishing between the


 and 

nitrogen atoms.
  • 
    -Alkylation (Thermodynamic):  generally yields the benzenoid structure, preserving the aromaticity of the benzene ring.
    
  • 
    -Alkylation (Kinetic):  yields the quinonoid structure, which is typically higher in energy but can be favored under specific solvent/base conditions or via steric steering.
    

For this specific substrate, the C3-aldehyde (electron-withdrawing group) and the C4-bromo substituent play critical roles. The C3-carbonyl oxygen is capable of coordinating with metal cations, altering the effective nucleophilicity of the adjacent nitrogens.

Mechanistic Insight: The Chelation Effect

The "NaH/THF" effect is well-documented for 3-acyl indazoles. In non-polar, aprotic solvents (THF), the sodium cation (


) coordinates between the 

lone pair and the C3-carbonyl oxygen. This transient 5-membered chelate effectively "masks" the

position, sterically and electronically directing the electrophile to the

site. Conversely, in polar aprotic solvents (DMF, DMSO) with dissociated counter-ions (e.g.,

,

), this chelation is disrupted, often leading to significant amounts of the

-isomer.

Experimental Protocols

Protocol A: High-Fidelity -Alkylation (Chelation Control)

Objective: Selective formation of the


-alkylated product (>95:5 ratio).
Mechanism:  Thermodynamic control via cation-directed shielding.
Reagents & Materials
  • Substrate: 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF) [Stabilizer-free preferred]

  • Electrophile: Alkyl Bromide or Iodide (1.1–1.2 equiv)

  • Quench: Sat.

    
     (aq)[1]
    
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon or Nitrogen.

  • Solubilization: Dissolve the indazole substrate (1.0 equiv) in anhydrous THF (0.1 M concentration). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Add NaH (1.2 equiv) portion-wise over 5 minutes.

    • Observation: Evolution of

      
       gas. The solution may turn yellow/orange.
      
    • Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation and formation of the

      
      -chelate complex.
      
  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C) and stir for 3–12 hours.

    • Monitor: Check TLC (Hexane/EtOAc 7:3) or LC-MS.[1]

  • Workup:

    • Cool to 0°C. Quench carefully with sat.

      
      .
      
    • Dilute with EtOAc. Wash organic layer with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel).

    
    -isomers typically elute after
    
    
    
    -isomers (higher polarity) in non-polar mobile phases, though this can invert depending on the alkyl chain.
Protocol B: Accessing -Isomers (Dissociated Ion Conditions)

Objective: Synthesis of


-alkylated analogs (or mixed libraries).
Mechanism:  Kinetic control via solvent-separated ion pairs.
Reagents
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or 
    
    
    
    .
  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Temperature: Room Temperature to 60°C.

Methodology Summary

Dissolve substrate in DMF (0.2 M). Add


 and stir for 15 min. Add alkyl halide.[1][2][3][4][5][6] Heat to 60°C if reaction is sluggish.
  • Outcome: Expect a mixture (e.g., 60:40

    
    :
    
    
    
    ). Separation by preparative HPLC or careful column chromatography is required.

Data Analysis & Validation

Regioisomer Identification (NMR)

Distinguishing the isomers is critical. Use the following diagnostic signals:

Feature

-Alkylated Product

-Alkylated Product
NOE Correlation

↔ C7-H

↔ C3-Aldehyde (CHO)
C3-CHO Shift Typically

10.0–10.2 ppm
Typically

10.3–10.5 ppm (Deshielded)
C13 NMR (N-C)

carbon often more shielded

carbon often more deshielded
Elution (TLC) Often lower

(more polar)
Often higher

(less polar)

Note: The C4-Bromo substituent prevents NOE correlation between


-alkyl and C4, simplifying the assignment to the C7 proton.
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Poor solubility of anion; Steric bulk of electrophile.Switch to DMF (accepting isomer mixture) or increase temp to 50°C in THF.
High

Content
Moisture in THF; Use of wrong base (

).
Ensure anhydrous THF; Use NaH exclusively; Maintain 0°C during addition.
Decomposition Aldehyde instability.Avoid strong heating (>80°C) in basic media; Conduct reaction under inert atmosphere.

Visualizing the Pathway

The following diagram illustrates the decision logic for selecting reaction conditions and the mechanistic divergence.

IndazoleAlkylation Start Start: 4-Bromo-6-chloro- 1H-indazole-3-carbaldehyde Goal Desired Isomer? Start->Goal N1_Path Target: N1-Alkylation (Thermodynamic/Chelation) Goal->N1_Path N1 N2_Path Target: N2-Alkylation (Kinetic/Steric) Goal->N2_Path N2 Cond_N1 Protocol A: Base: NaH (1.2 eq) Solvent: THF (Anhydrous) Temp: 0°C -> RT N1_Path->Cond_N1 Cond_N2 Protocol B: Base: Cs2CO3 or K2CO3 Solvent: DMF/DMSO Temp: RT -> 60°C N2_Path->Cond_N2 Mech_N1 Mechanism: Na+ coordinates N2 & C3-CHO Blocks N2 site Cond_N1->Mech_N1 Prod_N1 Major Product: N1-Alkyl (>95% Selectivity) Cond_N1->Prod_N1 Mech_N2 Mechanism: Dissociated Ion Pair No Chelation -> Mixture Cond_N2->Mech_N2 Prod_Mix Product: Mixture (N1 + N2) Requires HPLC/Column Purif. Cond_N2->Prod_Mix Validation Validation: NOESY NMR N1-Alkyl <-> C7-H N2-Alkyl <-> CHO Prod_N1->Validation Prod_Mix->Validation

Caption: Decision tree for regioselective alkylation of 3-formyl-indazoles, highlighting the divergence between chelation control (N1) and dissociated ion conditions (N2).

References

  • BenchChem. Troubleshooting regioselectivity in indazole synthesis. Retrieved from .

  • Keating, T. A., & Alam, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[4][5][6][7][8][9] Beilstein Journal of Organic Chemistry, 17, 1939–1950. Link

  • Lundquist, J. T., & Pelletier, J. C. (2001). Improved solid-phase synthesis of indazoles. Organic Letters, 3(5), 781-783. Link

  • Cheung, M., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids.[10] Forensic Science International. Link

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole.Link

Sources

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde in Fragment-Based Drug Discovery

Executive Summary

This guide details the strategic application of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (referred to herein as BCIC-3CHO ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1]

The indazole core is a "privileged structure" in medicinal chemistry, serving as the backbone for multiple FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). BCIC-3CHO is distinct because it offers three orthogonal vectors for chemical elaboration on a low-molecular-weight frame (MW ~259.5 Da), making it an ideal "Lead-Like" fragment.[1]

Key Advantages:

  • Vector Orthogonality: The C3-aldehyde, C4-bromide, and C6-chloride allow for sequential, regioselective functionalization.

  • FBDD Compliance: Possesses ideal physicochemical properties for "Fragment Growing" strategies.

  • Kinase Relevance: The indazole NH and C3 substituents frequently interact with the hinge region of kinase domains.

Physicochemical Profile & FBDD Suitability

Before experimental application, the scaffold must be validated against standard fragment metrics (Rule of 3).

Table 1: Physicochemical Properties of BCIC-3CHO

PropertyValueFBDD StatusSignificance
Molecular Weight 259.49 DaIdeal (<300)Allows room for growing to lead-like MW (350-500).[1]
cLogP ~2.8Pass (<3)Lipophilicity is sufficient for binding but low enough to maintain solubility.
H-Bond Donors 1 (NH)Pass (≤3)Critical for hinge binding interactions.[1]
H-Bond Acceptors 2 (N, O)Pass (≤3)The aldehyde oxygen and N2 nitrogen serve as acceptors.
PSA ~45 ŲPass (<60)Good membrane permeability potential.
Rotatable Bonds 1Ideal Low entropic penalty upon binding.

Strategic Analysis: The Regioselectivity Map

Success with BCIC-3CHO relies on exploiting the reactivity differences between its functional groups.[1] The experimental workflow must follow a specific order to avoid side reactions.

Reactivity Hierarchy:

  • C3-Aldehyde (Highest Reactivity): Susceptible to nucleophilic attack (amines, hydrides). Must be derivatized or protected first if harsh basic conditions are required later.[1]

  • N1-Nitrogen (Moderate Reactivity): Acidic proton (pKa ~14). Can be alkylated or protected (e.g., THP, SEM) to modulate solubility or prevent catalyst poisoning.

  • C4-Bromide (High Cross-Coupling Reactivity): The C4 position is electronically activated and sterically accessible. Br is a superior leaving group to Cl.

  • C6-Chloride (Lowest Reactivity): Requires specialized ligands or forcing conditions to couple, allowing it to remain intact during C4 functionalization.

RegioselectivityMap Scaffold 4-Bromo-6-chloro- 1H-indazole-3-carbaldehyde Vector1 Vector 1: C3-Aldehyde (Reductive Amination) Scaffold->Vector1 Priority 1: Mild Conditions Vector2 Vector 2: N1-Nitrogen (Alkylation/Protection) Scaffold->Vector2 Priority 2: Solubility/Protection Vector3 Vector 3: C4-Bromide (Suzuki/Buchwald) Vector1->Vector3 Sequential Activation Vector4 Vector 4: C6-Chloride (Late-Stage Diversification) Vector3->Vector4 Final Optimization

Figure 1: Strategic prioritization of functionalization vectors on the BCIC-3CHO scaffold. The green path (Vector 1) is typically explored first to establish H-bond networks.[1]

Experimental Protocols

Protocol A: Quality Control & Stock Preparation

Rationale: Aldehydes are prone to oxidation (to carboxylic acid) and polymerization. Indazoles can aggregate.[1]

  • Purity Check: Dissolve 1 mg in DMSO-d6. Acquire 1H NMR.

    • Pass Criteria: Distinct aldehyde singlet at ~10.2 ppm. Integration of aromatic protons (C5-H, C7-H) must match 1:1. Absence of broad -COOH peak at >12 ppm.

  • Stock Solution (100 mM):

    • Weigh 25.9 mg of BCIC-3CHO.[1]

    • Add 1.0 mL anhydrous DMSO (stored over molecular sieves).

    • Sonicate for 5 mins at room temperature.

    • Storage: Aliquot into amber vials, store at -20°C under Argon. Stable for 3 months.

Protocol B: Vector 1 - Reductive Amination at C3

Rationale: The "Grow" strategy.[1] This converts the planar aldehyde into a solubilizing amine tail, often critical for reaching solvent channels in the protein target.

Reagents:

  • BCIC-3CHO (1.0 eq)[1]

  • Primary/Secondary Amine (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (1.0 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Procedure:

  • Imine Formation: In a 4 mL vial, charge BCIC-3CHO (50 mg, 0.19 mmol) and the amine (0.23 mmol) in DCE (2 mL). Add Acetic Acid (11 µL). Stir at Room Temperature (RT) for 1 hour. Note: Monitor by LCMS for imine formation.

  • Reduction: Add STAB (60 mg, 0.28 mmol) in one portion. Stir at RT for 4-16 hours.

  • Quench: Add saturated NaHCO3 (2 mL). Extract with EtOAc (3 x 2 mL).

  • Purification: Dry organics (MgSO4), concentrate, and purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Self-Validation: The disappearance of the 10.2 ppm aldehyde peak and appearance of methylene protons at ~4.0 ppm in NMR confirms success.

Protocol C: Vector 3 - Regioselective Suzuki Coupling at C4

Rationale: The C4-Bromide reacts preferentially over the C6-Chloride.[1] This allows the introduction of aromatic rings to engage hydrophobic pockets.

Reagents:

  • C3-functionalized Indazole (from Protocol B)[1] (1.0 eq)[1][2]

  • Aryl Boronic Acid (1.1 eq)[1][3]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 eq)[1]

  • Base: K2CO3 (2.0 M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Setup: In a microwave vial, combine the indazole substrate, boronic acid, and catalyst.

  • Solvent: Add Dioxane (concentration 0.1 M) and K2CO3 solution.

  • Degas: Sparge with Nitrogen for 2 minutes. Cap immediately.

  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave) for 1-2 hours.

    • Critical Control: Do not overheat (>110°C) or extend time unnecessarily, as this may force activation of the C6-Chloride, leading to bis-coupling.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Validation: LCMS should show the Monoisotopic Mass corresponding to the Mono-coupled product (retention of Cl isotope pattern is a key marker).

Pathway Visualization: From Fragment to Lead

The following diagram illustrates the logical flow of evolving this specific fragment into a lead compound.

FBDD_Workflow Hit Fragment Hit: BCIC-3CHO (Kd ~ 500 µM) Step1 Step 1: Solubility Tagging (C3-Reductive Amination) Hit->Step1 Access Solvent Channel Intermediate Stabilized Fragment (Improved Solubility) Step1->Intermediate Step2 Step 2: Pharmacophore Expansion (C4-Suzuki Coupling) Intermediate->Step2 Engage Hydrophobic Pocket Lead Lead Candidate (IC50 < 100 nM) C6-Cl retained for metabolic stability Step2->Lead Selectivity & Potency

Figure 2: Stepwise evolution of the BCIC-3CHO fragment. Note that the C6-Chlorine is often retained to block metabolic oxidation on the aromatic ring or filled in a final "fine-tuning" step.[1]

Safety & Handling

  • Skin/Eye Irritant: Halogenated indazoles are potent sensitizers. Wear nitrile gloves and safety goggles.

  • Inhalation: The aldehyde moiety can be volatile. Handle all solids within a fume hood.

  • Waste: Palladium-contaminated waste must be segregated from general organic waste.[1]

References

  • Indazole Scaffolds in Kinase Inhibition

    • Boulanger, J. et al. "Indazole derivatives as kinase inhibitors: A review." European Journal of Medicinal Chemistry, 2022.

  • Regioselective Coupling of Polyhalogenated Heterocycles

    • Lara, A. et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Indazoles." Journal of Organic Chemistry, 2018.[4]

  • FBDD Principles & Rule of 3

    • Congreve, M. et al. "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 2003.

  • Reductive Amination Protocols

    • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

Sources

Application Note & Protocol: Reductive Amination of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The reductive amination of aldehydes and ketones stands as one of the most robust and widely utilized transformations in modern medicinal chemistry and drug development.[1][2] This one-pot reaction sequence provides a highly efficient pathway to construct carbon-nitrogen bonds, yielding structurally diverse primary, secondary, and tertiary amines that are core components of countless pharmaceutical agents. The indazole scaffold, in particular, is a privileged structure in drug discovery, with numerous derivatives serving as potent kinase inhibitors in oncology and other therapeutic areas.[3] The ability to functionalize the indazole core, for instance at the 3-position, is critical for modulating biological activity.[3]

This document provides an in-depth experimental protocol for the reductive amination of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde. We will leverage sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, to ensure high-yield synthesis while preserving the sensitive functionalities of the heterocyclic starting material.[4][5][6] The causality behind each procedural step is explained to provide researchers with a deep, actionable understanding of the methodology.

The Underlying Chemistry: Mechanism and Reagent Selection

Reductive amination is a sequential process that begins with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a protonated imine, known as an iminium ion. The reaction culminates in the reduction of this iminium ion by a hydride source to furnish the final amine product.[1][7]

The choice of reducing agent is paramount to the success of the reaction.[8]

  • Strong reducing agents , such as sodium borohydride (NaBH₄), can prematurely reduce the starting aldehyde to an alcohol, leading to unwanted byproducts.[7][9]

  • Sodium cyanoborohydride (NaBH₃CN) is selective for the iminium ion over the aldehyde but introduces toxic cyanide waste streams.[8]

Sodium triacetoxyborohydride (NaBH(OAc)₃) emerges as the superior choice for this transformation. Its hydride donor capability is attenuated by the electron-withdrawing effects of the three acetoxy groups, rendering it incapable of reducing the aldehyde under neutral or weakly acidic conditions.[6] However, it is highly reactive towards the electrophilic iminium ion intermediate. This exquisite selectivity allows for a "direct" or "one-pot" procedure where all reagents are combined at the outset, simplifying the experimental setup and improving efficiency.[4][6]

Caption: Mechanism of reductive amination.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS NumberM.W. ( g/mol )Key Properties
4-Bromo-6-chloro-1H-indazole-3-carbaldehydeN/A259.48Solid, starting material.
Amine (e.g., Morpholine)110-91-887.12Liquid, nucleophile.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Solid, reducing agent, moisture-sensitive.[10]
1,2-Dichloroethane (DCE), Anhydrous107-06-298.96Solvent, suspected carcinogen.
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous solution for work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Equipment
  • Round-bottom flasks and glass stoppers

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F254) and development chamber

Safety and Handling Protocols

Researcher Trustworthiness Mandate: A successful experiment is a safe experiment. Adherence to these guidelines is non-negotiable.

  • General: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[11]

  • 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde: This compound is expected to be harmful if swallowed, and a skin and eye irritant.[12][13][14] Avoid inhalation of dust and direct contact.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is a flammable solid and is water-reactive , releasing flammable gases upon contact with moisture.[11][15][16] It must be stored and handled under a dry, inert atmosphere.[10][16] Keep away from ignition sources and do not allow contact with water or protic solvents during handling.[15][17]

  • 1,2-Dichloroethane (DCE): DCE is a toxic and suspected human carcinogen. Handle with extreme care, ensuring no skin contact or vapor inhalation. Use in a well-ventilated fume hood is essential.

  • Emergency Preparedness: Ensure an appropriate fire extinguisher (Class D for reactive metals, though powder-based ABC is often acceptable), safety shower, and eyewash station are immediately accessible.

Detailed Step-by-Step Experimental Protocol

This protocol details the reaction of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde with morpholine as a representative secondary amine. The stoichiometry can be adapted for other primary or secondary amines.

Step 1: Reaction Assembly and Inerting
  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • Securely clamp the flask to a retort stand on a magnetic stirrer plate.

  • Fit the flask with a rubber septum and purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure throughout the reaction using a balloon or manifold.

Step 2: Reagent Addition
  • In the inerted flask, combine 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (1.00 g, 3.85 mmol, 1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE, 40 mL) .

  • Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Using a syringe, add morpholine (0.37 mL, 4.24 mmol, 1.1 equiv.) .

  • Allow the mixture to stir for 20 minutes at room temperature. This pre-stirring period facilitates the initial formation of the hemiaminal and iminium ion intermediates.

  • Carefully and quickly weigh sodium triacetoxyborohydride (1.63 g, 7.70 mmol, 2.0 equiv.) and add it to the reaction mixture in one portion.

    • Causality Note: Adding NaBH(OAc)₃ portion-wise is sometimes recommended to control exotherms, but for this scale, a single addition is generally safe and ensures immediate initiation of the reduction. The use of 1.5-2.0 equivalents of the reducing agent ensures the reaction proceeds to completion.

Step 3: Reaction Monitoring
  • Let the reaction stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a 9:1 Ethyl Acetate/Hexane eluent system.

  • Spot the co-spot (starting aldehyde and amine), and the reaction mixture on the TLC plate.

  • The reaction is complete upon the full consumption of the starting aldehyde (visualized by UV light), typically within 2-4 hours.

Step 4: Reaction Quench and Work-up
  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) .

    • Causality Note: The bicarbonate solution neutralizes the acetic acid byproduct from the reducing agent and quenches any unreacted NaBH(OAc)₃. This is often accompanied by gas evolution (H₂); add slowly to avoid excessive frothing.

  • Stir the biphasic mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL) .

  • Combine the organic layers.

Step 5: Product Isolation and Purification
  • Wash the combined organic layers with brine (1 x 50 mL) to remove residual water.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) , swirl, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

  • Purify the crude material by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 50% ethyl acetate in hexanes) to isolate the pure product.

  • Combine the pure fractions and remove the solvent in vacuo to yield the final product, N-((4-bromo-6-chloro-1H-indazol-3-yl)methyl)morpholine.

Data Presentation and Expected Results

ParameterValueJustification
Aldehyde Loading1.00 g (3.85 mmol)Baseline for calculation.
Amine Equiv.1.1A slight excess ensures complete aldehyde consumption.
NaBH(OAc)₃ Equiv.2.0Ensures complete reduction of the iminium intermediate.
Solvent (DCE)40 mLProvides a concentration of ~0.1 M.
TemperatureRoom Temp. (~20-25 °C)Sufficient for this transformation; mild conditions.
Reaction Time2-4 hoursTypical duration, confirm with TLC.
Expected Yield80-95%Based on similar high-yielding protocols.[18]

Expected Characterization Data for N-((4-bromo-6-chloro-1H-indazol-3-yl)methyl)morpholine:

  • ¹H NMR (400 MHz, CDCl₃): Expect signals for the indazole protons, the methylene bridge (~3.8-4.0 ppm), and the morpholine protons. The aldehyde proton (~10 ppm) should be absent.

  • ¹³C NMR (101 MHz, CDCl₃): Expect signals for the aromatic carbons of the indazole, the methylene bridge carbon, and the morpholine carbons.

  • LC-MS (ESI+): Calculated for C₁₂H₁₃BrClN₃O [M+H]⁺. The observed mass should be within ± 0.1 Da.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Stalled / Incomplete 1. Inactive NaBH(OAc)₃ due to moisture exposure. 2. Weakly nucleophilic amine.1. Use a fresh bottle of NaBH(OAc)₃ or a newly opened one. Ensure rigorous anhydrous technique. 2. Add 1 equivalent of acetic acid to catalyze imine formation.[4][5]
Aldehyde Reduced to Alcohol 1. Moisture contamination in the reaction. 2. Incorrect reducing agent used (e.g., NaBH₄).1. Ensure all glassware is oven-dried and the solvent is anhydrous. 2. Verify the identity of the reducing agent.
Difficult Product Isolation 1. Product is water-soluble. 2. Emulsion during work-up.1. Saturate the aqueous layer with NaCl before extraction to decrease product solubility. 2. Add more brine to the separatory funnel to break the emulsion.
Dialkylation of Primary Amine The product secondary amine reacts with another molecule of aldehyde.Use a stepwise procedure: form the imine first in methanol, then add NaBH₄ for the reduction.[4][5] Alternatively, use a larger excess of the primary amine.

Experimental Workflow Visualization

Workflow Experimental Workflow Setup 1. Assemble & Inert Flask (N₂ or Ar Atmosphere) Add_Reagents 2. Add Aldehyde, Amine, & Anhydrous DCE Setup->Add_Reagents Pre_Stir 3. Stir for 20 min (Imine Formation) Add_Reagents->Pre_Stir Add_Reducer 4. Add NaBH(OAc)₃ Pre_Stir->Add_Reducer Monitor 5. Monitor by TLC (2-4 hours) Add_Reducer->Monitor Quench 6. Quench with Sat. NaHCO₃ Monitor->Quench Reaction Complete Extract 7. Extract with EtOAc Quench->Extract Dry_Concentrate 8. Dry (MgSO₄) & Concentrate Extract->Dry_Concentrate Purify 9. Purify via Column Chromatography Dry_Concentrate->Purify Analyze 10. Characterize Product (NMR, MS) Purify->Analyze

Caption: Step-by-step experimental workflow.

References

  • lifechem pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • OpenBU. (2011, July 14). Reductive Amination Reaction.
  • Apollo Scientific. Sodium triacetoxyborohydride Safety Data Sheet.
  • AK Scientific, Inc. Sodium triacetoxyborohydride Safety Data Sheet.
  • TCI Chemicals. (2025, May 22). Sodium Triacetoxyborohydride Safety Data Sheet.
  • Loba Chemie. (2017, June 06). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
  • Sigma-Aldrich. Sodium Triacetoxyborohydride.
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions.
  • Journal of Chemical Education. (2000, February 1). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • MilliporeSigma. 4-Bromo-6-chloro-1H-indazole.
  • Fisher Scientific. 4-Bromo-1H-indole-3-carbaldehyde Safety Data Sheet.
  • Apollo Scientific. (2023, July 04). 4-Bromo-6-chloro-1H-indazole Safety Data Sheet.
  • ChemicalBook. (2025, September 25). 4-BROMO-6-CHLORO-1H-INDAZOLE.
  • PubChem. 4-Bromo-6-chloro-1H-indazole.
  • Synple Chem. Application Note – Reductive Amination.
  • CymitQuimica. (2024, December 19). 6-Bromo-1H-indazole-4-carbaldehyde Safety Data Sheet.
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Advanced ChemBlocks. (2026, February 12). 4-Bromo-6-chloro-1H-indazole 97%.

Sources

Application Note: One-Pot Synthesis of Heterocycles using 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (CAS: 885519-03-9) as a high-value scaffold in medicinal chemistry.[1] Unlike simple indazole aldehydes, this di-halogenated derivative offers orthogonal reactivity: the C3-aldehyde serves as a "soft" electrophile for heterocyclization, while the C4-Bromo and C6-Chloro substituents provide distinct "hard" handles for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This note focuses on two primary one-pot workflows:

  • Protocol A: Construction of the Pyrazolo[4,3-c]pyridine core (a privileged kinase inhibitor scaffold) via a multicomponent cascade.

  • Protocol B: Rapid generation of Schiff Base/Hydrazone libraries for high-throughput biological screening.

Chemical Profile & Strategic Value[2]

PropertySpecificationStrategic Implication
Structure 4-Br, 6-Cl, 3-CHO IndazoleC3-CHO: Primary cyclization center.N1-H: Acidic (pKa ~14), allows N-alkylation or protecting group installation.C4-Br: High reactivity for Pd-coupling (sterically crowded).C6-Cl: Lower reactivity; reserved for late-stage diversification.[1]
MW 259.49 g/mol Fragment-like properties ideal for FBDD (Fragment-Based Drug Discovery).
Appearance Off-white/Yellow SolidStable under standard laboratory conditions.
Solubility DMSO, DMF, hot EtOHPoor water solubility requires polar organic co-solvents.
Expert Insight: The Orthogonality Advantage

The power of this scaffold lies in the reactivity difference between the C4-Bromine and C6-Chlorine. In a drug discovery campaign, researchers can synthesize the heterocycle first (using the aldehyde), then selectively functionalize the C4 position using mild Suzuki conditions (leaving the C6-Cl intact), and finally derivatize the C6 position under forcing conditions. This allows for precise Structure-Activity Relationship (SAR) mapping.

Protocol A: One-Pot Synthesis of Pyrazolo[4,3-c]pyridines

This protocol utilizes a modified Friedländer-type condensation or a multicomponent reaction (MCR) involving the aldehyde, an active methylene compound, and an ammonia source.

Mechanism of Action

The reaction proceeds via a Knoevenagel condensation between the aldehyde and the active methylene, followed by a Michael addition of the ammonia source (or enamine formation), and finally an intramolecular cyclodehydration .

Materials
  • Substrate: 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (1.0 equiv)

  • Reagent A: Ethyl acetoacetate or Acetophenone derivative (1.1 equiv)

  • Reagent B: Ammonium Acetate (

    
    ) (2.0 - 5.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: Piperidine (cat. amount, if using EtOH)

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (1 mmol, 259 mg) in Ethanol (10 mL).

  • Addition: Add Ethyl acetoacetate (1.1 mmol, 143 mg) and Ammonium Acetate (5 mmol, 385 mg).

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Optimization Note: If conversion is slow after 2 hours, add catalytic piperidine (2-3 drops) or switch solvent to Glacial Acetic Acid (

      
      ).
      
  • Monitoring: Monitor via TLC (System: Hexane:EtOAc 6:4). The aldehyde spot (

    
    ) should disappear, replaced by a fluorescent product spot (
    
    
    
    ).
  • Work-up:

    • Cool reaction to room temperature.

    • Pour the mixture into crushed ice (50 g) with stirring.

    • The solid product (Pyrazolo-pyridine derivative) will precipitate.

  • Purification: Filter the precipitate, wash with cold water (

    
     mL), and recrystallize from Ethanol/DMF.
    
Logical Pathway Diagram (Protocol A)

ProtocolA Start Start: 4-Br-6-Cl-Indazole-3-CHO Step1 Mix with Active Methylene (e.g., Ethyl Acetoacetate) Start->Step1 Step2 Add NH4OAc (Ammonia Source) Step1->Step2 EtOH, Reflux Intermediate Intermediate: Knoevenagel Adduct Step2->Intermediate - H2O Cyclization Cyclization: 6-endo-dig / Dehydration Intermediate->Cyclization Michael Addn. Product Product: Pyrazolo[4,3-c]pyridine Cyclization->Product - H2O

Caption: One-pot cascade synthesis of Pyrazolo[4,3-c]pyridine core from indazole-3-carbaldehyde.

Protocol B: Rapid Synthesis of Schiff Bases (Screening Library)

Schiff bases (imines) derived from indazole-3-carbaldehydes are crucial for biological screening (antimicrobial/anticancer) and as ligands for metal complexation.

Materials
  • Substrate: 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (1.0 equiv)

  • Reagent: Primary Amine (Ar-

    
    ) or Hydrazide (1.0 - 1.1 equiv)
    
  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (cat. 1-2 drops)

Step-by-Step Methodology
  • Dissolution: Dissolve the aldehyde (1 mmol) in absolute Ethanol (15 mL). Mild heating may be required.

  • Activation: Add 2 drops of Glacial Acetic Acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Coupling: Add the primary amine (e.g., aniline derivative, 1 mmol) dropwise.

  • Reaction: Reflux for 2–4 hours.

    • Visual Cue: A color change (often to bright yellow or orange) indicates imine formation.

  • Isolation:

    • Concentrate the solvent to 50% volume under reduced pressure.

    • Cool to

      
      .
      
    • Filter the crystalline solid and wash with cold ethanol.

Troubleshooting & Critical Analysis

Solubility Management

The 4-Br-6-Cl substitution significantly increases lipophilicity compared to the parent indazole.

  • Issue: Reactants precipitate before reacting.

  • Solution: Use DMF or DMSO as a co-solvent (10-20% v/v) in Ethanol. For microwave-assisted synthesis, pure Ethanol is usually sufficient due to superheating.

Regioselectivity (N1 vs N2)

The N1 proton is acidic. In basic conditions (e.g., using


 in a subsequent step), alkylation can occur at N1 (thermodynamic) or N2 (kinetic).
  • Protocol Advice: If N-alkylation is required after heterocycle formation, use Cesium Carbonate (

    
    )  in DMF to favor the N1-alkylated product.
    
Steric Hindrance at C4

The Bromine at C4 is in the peri-position relative to the C3-aldehyde.

  • Impact: Condensation reactions with bulky amines or ketones may be sluggish.

  • Mitigation: Use Microwave Irradiation (

    
    , 10-20 min) to overcome the energy barrier imposed by the C4-Br steric clash.
    
Decision Matrix Diagram

DecisionMatrix Problem Reaction Stalled / Low Yield CheckSolubility Is the Aldehyde Dissolved? Problem->CheckSolubility CheckSterics Is the Amine/Ketone Bulky? CheckSolubility->CheckSterics Yes Soln1 Add DMF (20%) or Switch to Acetic Acid CheckSolubility->Soln1 No Soln2 Use Microwave Irradiation (120°C, 15 min) CheckSterics->Soln2 Yes (C4-Br Clash) Soln3 Add Catalyst (Piperidine or AcOH) CheckSterics->Soln3 No (Electronic Issue)

Caption: Troubleshooting logic for optimizing reactions with sterically hindered 4-Br-indazole derivatives.

References

  • Indazole-3-carboxaldehyde Reactivity

    • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[2][3]

    • Source: RSC Advances, 2018.
    • URL:[Link]

    • Relevance: Establishes the stability and general reactivity of the aldehyde group in 3-substituted indazoles.
  • Pyrazolo-pyridine Synthesis

    • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
    • Source: International Journal of Molecular Sciences, 2023.
    • URL:[Link]

    • Relevance: Provides the foundational logic for fusing pyridine rings to pyrazole/indazole cores using one-pot methodologies.
  • Schiff Base Applications

    • Title: Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.
    • Source: European Journal of Medicinal Chemistry (via PubMed), 2008.
    • URL:[Link]

    • Relevance: Validates the protocol for Schiff base formation using analogous heterocyclic aldehydes.
  • Compound Data

    • Title: 4-Bromo-6-chloro-1H-indazole (PubChem CID 24728100).[4]

    • Source: PubChem.[4]

    • URL:[Link]

    • Relevance: Physical properties and safety data for the specific starting material.[4][5][6]

Sources

Application Notes and Protocols for the Synthesis of 3-Substituted Indazoles from 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Substituted Indazoles in Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its role in a multitude of biologically active compounds. As bioisosteres of indoles, indazoles possess a unique arrangement of hydrogen bond donors and acceptors, enabling potent and selective interactions with various biological targets, particularly protein kinases. Consequently, 3-substituted indazoles are at the core of several approved and investigational drugs. The strategic derivatization at the 3-position of the indazole ring is a pivotal approach in the development of novel therapeutics.

This guide provides a comprehensive overview of synthetic protocols for the derivatization of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde , a versatile starting material for accessing a diverse library of 3-substituted indazoles. The presence of two distinct halogen atoms at the 4- and 6-positions, along with a reactive carbaldehyde at the 3-position, offers a rich platform for a variety of chemical transformations. We will explore the principles of chemoselectivity and provide detailed, field-proven protocols for key synthetic strategies, including palladium-catalyzed cross-coupling reactions and classical transformations of the aldehyde functionality.

The Starting Material: 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Physicochemical Properties:

PropertyValueSource
CAS Number 885519-03-9[1][2]
Molecular Formula C₈H₄BrClN₂O[1]
Molecular Weight 259.49 g/mol [1]
Appearance Off-white to yellow solid[1]
Melting Point 219-221 °C[1]
Boiling Point (Predicted) 364.1±22.0 °C[1]

Storage and Handling:

Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Refer to the Safety Data Sheet (SDS) for complete handling and safety information.[1] This product is for research use only.[1]

Strategic Functionalization: Chemoselectivity of Halogen Reactivity

A key consideration in the derivatization of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde is the differential reactivity of the bromine and chlorine substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-OTf > C-Cl.[3][4] This inherent difference allows for the selective functionalization of the more reactive C4-Br bond, while leaving the C6-Cl bond intact for subsequent transformations. This principle of chemoselectivity is fundamental to the synthetic strategies outlined below.

Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at the C4-Position

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[5] By leveraging the higher reactivity of the C4-Br bond, aryl, heteroaryl, or vinyl groups can be selectively introduced at this position.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(0) complexes are the active catalysts. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving bulky phosphine ligands can offer improved yields and substrate scope.[5]

  • Base: A base is required to activate the boronic acid for transmetalation.[5] Carbonates such as K₂CO₃ or Cs₂CO₃ are often effective and tolerate a wide range of functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous solution is typically used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Starting Material (4-Bromo-6-chloro-1H-indazole-3-carbaldehyde) + Boronic Acid + Pd Catalyst + Base reaction Reaction Mixture in Solvent reagents->reaction Combine heating Heat (e.g., 80-100 °C) reaction->heating Inert Atmosphere workup Aqueous Workup & Extraction heating->workup Cool to RT purification Purification (e.g., Column Chromatography) workup->purification product 4-Aryl/Vinyl-6-chloro- 1H-indazole-3-carbaldehyde purification->product reagents Starting Material (4-Bromo-6-chloro-1H-indazole-3-carbaldehyde) + Terminal Alkyne + Pd Catalyst & CuI + Amine Base reaction Reaction Mixture in Solvent reagents->reaction Combine stirring Stir at RT to Elevated Temp. reaction->stirring Inert Atmosphere workup Aqueous Workup & Extraction stirring->workup purification Purification (e.g., Column Chromatography) workup->purification product 4-Alkynyl-6-chloro- 1H-indazole-3-carbaldehyde purification->product reagents Starting Material (4-Bromo-6-chloro-1H-indazole-3-carbaldehyde) + Amine + Pd Precatalyst & Ligand + Strong Base reaction Reaction Mixture in Anhydrous Solvent reagents->reaction Combine heating Heat (e.g., 80-110 °C) reaction->heating Inert Atmosphere workup Aqueous Workup & Extraction heating->workup Cool to RT purification Purification (e.g., Column Chromatography) workup->purification product 4-Amino-6-chloro- 1H-indazole-3-carbaldehyde purification->product reagents Phosphonium Salt + Strong Base ylide Wittig Reagent (Ylide) Formation reagents->ylide In Anhydrous Solvent reaction Reaction with Aldehyde ylide->reaction Add Aldehyde aldehyde Starting Material (4-Bromo-6-chloro-1H-indazole-3-carbaldehyde) aldehyde->reaction workup Aqueous Quench & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 3-Vinyl-4-bromo-6-chloro- 1H-indazole purification->product reagents Starting Material (Aldehyde) + Amine (Primary or Secondary) imine_formation Imine Formation (in situ) reagents->imine_formation Combine in Solvent reduction Reduction with NaBH(OAc)₃ imine_formation->reduction Add Reducing Agent workup Aqueous Workup & Extraction reduction->workup Stir at RT purification Purification (e.g., Column Chromatography) workup->purification product 3-(Aminomethyl)-4-bromo- 6-chloro-1H-indazole purification->product

Sources

Use of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde in high-throughput screening libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Library Generation Using 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Executive Summary

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (CAS: 885519-03-9) represents a "privileged scaffold" in modern drug discovery.[1] Its value lies not merely in its biological activity—which spans kinase inhibition, estrogen receptor modulation, and ion channel blockade—but in its orthogonal reactivity profile .

For the HTS chemist, this molecule offers three distinct, chemically addressable vectors that can be modified sequentially without protecting group manipulation. This guide outlines the "Triad Strategy" for library generation:

  • C3-Aldehyde: Facile reductive amination or condensation (Vector A).

  • C4-Bromine: High-reactivity cross-coupling (Vector B).

  • C6-Chlorine: Latent cross-coupling or late-stage functionalization (Vector C).[1]

The "Triad Strategy": Orthogonal Functionalization

The core advantage of this scaffold is the reactivity differential between the C4-Bromine and C6-Chlorine.[1] Under controlled Palladium-catalyzed conditions, the C4-Br bond undergoes oxidative addition significantly faster than the C6-Cl bond.[1] This allows for the creation of regio-defined libraries where the C4 position is derivatized first, leaving the C6 position available for a second, distinct diversification step.

Mechanism of Action for Library Design
  • Vector A (C3-CHO): The aldehyde is the most reactive handle. It is typically derivatized first (via reductive amination) to install solubility-enhancing amines or diversity elements.[1]

  • Vector B (C4-Br): Following C3 modification, the C4-Br is targeted with boronic acids (Suzuki) or terminal alkynes (Sonogashira).[1]

  • Vector C (C6-Cl): This position is generally "silent" during the first two steps.[1] It can be activated using highly active catalysts (e.g., Pd-XPhos or Pd-RuPhos) in a final step, or left as a halogen handle for potency (halogen bonding).[1]

Experimental Workflows & Protocols

Workflow Visualization

The following diagram illustrates the logical flow for generating a spatially addressable library using this scaffold.

LibraryWorkflow Start Scaffold (4-Br-6-Cl-Indazole-3-CHO) Step1 Step 1: N1-Protection (THP/SEM/Alkyl) Start->Step1 Stabilization Step2 Step 2: C3-Reductive Amination (Diversity Vector A) Step1->Step2 NaBH(OAc)3 Step3 Step 3: C4-Selective Suzuki (Diversity Vector B) Step2->Step3 Pd(PPh3)4, 60°C Step4 Step 4: C6-Buchwald/Suzuki (Diversity Vector C) Step3->Step4 Pd-XPhos, 100°C QC QC: LCMS & Purity Check Step4->QC Final Library

Figure 1: Sequential functionalization workflow exploiting reactivity differentials.

Protocol A: High-Throughput Reductive Amination (Vector A)

Objective: Install diverse amine fragments at the C3 position. Scale: 96-well plate format (100 µmol per well).

Reagents:

  • Scaffold: 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (0.1 M in DCE).[1]

  • Amine Library: Diverse primary/secondary amines (0.12 M in DCE).

  • Reductant: Sodium triacetoxyborohydride (STAB) (solid or slurry).

  • Scavenger Resin: Polymer-supported Isocyanate (PS-NCO) to remove excess amine.[1]

Procedure:

  • Dispensing: Add 100 µL of Scaffold solution (10 µmol) to each well of a deep-well plate.

  • Amine Addition: Add 100 µL of unique Amine solution (12 µmol, 1.2 equiv) to each well.

  • Activation: Shake at Room Temperature (RT) for 30 mins to allow imine formation.

  • Reduction: Add STAB (3 equiv, ~6.4 mg). Seal plate and shake at RT for 16 hours.

  • Quenching/Scavenging: Add PS-NCO resin (3 equiv) to scavenge unreacted amines. Shake for 4 hours.

  • Filtration: Filter the reaction mixture into a receiving plate to remove resin and borate salts.

  • Validation: Analyze 5% of wells via LCMS. Expect M+H peaks corresponding to the reductive amination product.

Critical Note: The N1-H proton is acidic (pKa ~11-12).[1] If solubility is an issue, perform N1-alkylation or protection (e.g., THP) before this step.

Protocol B: Site-Selective C4-Suzuki Coupling (Vector B)

Objective: Selectively couple at the Bromine position without affecting the Chlorine.[1] Causality: The C-Br bond is weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol), allowing kinetic selection.[1]

Reagents:

  • Substrate: Product from Protocol A (dried).

  • Boronic Acids: Diverse aryl/heteroaryl boronic acids (1.5 equiv).

  • Catalyst: Pd(PPh3)4 (5 mol%). Note: Avoid highly active catalysts like Pd-dppf or Pd-XPhos here to prevent C6 reaction.[1]

  • Base: Na2CO3 (2 M aqueous, 3 equiv).

  • Solvent: DME/Water (4:1).

Procedure:

  • Preparation: Dissolve substrate in degassed DME.

  • Reagent Addition: Add Boronic acid, Base, and Catalyst solution under inert atmosphere (N2 or Ar).

  • Reaction: Heat at 60°C for 4-6 hours. Do not exceed 80°C to maintain selectivity.

  • Work-up: Partition with EtOAc/Water. Separate organic layer.

  • Purification: Pass through a silica plug or use Si-Thiol scavengers to remove Palladium.[1]

Data Summary & Quality Control

Reactivity Profile Table:

PositionSubstituentReactivity RankRecommended Transformation
C3 Carbaldehyde1 (Highest)Reductive Amination, Knoevenagel, Wittig
C4 Bromine2 (Medium)Suzuki, Sonogashira (Pd(PPh3)4, <80°C)
C6 Chlorine3 (Lowest)Buchwald-Hartwig, Suzuki (Pd-XPhos, >100°C)
N1 ProtonVariableAlkylation (NaH/R-X), Protection (SEM-Cl)

Go/No-Go Decision Tree:

  • Check 1 (Post-Amination): Is the aldehyde peak (CHO, ~10 ppm in NMR) gone? If yes -> Proceed.

  • Check 2 (Post-C4 Coupling): Is the Chlorine isotope pattern (3:1 ratio for Cl) still present in MS? If yes -> Selectivity achieved. If no (Cl lost) -> Temperature was too high or catalyst too active.[1]

Biological Context & Applications

This scaffold is particularly relevant for:

  • Kinase Inhibition: The indazole core mimics the adenine ring of ATP, making it a potent hinge-binder in kinase pockets (e.g., VEGFR, PDGFR inhibitors like Axitinib).

  • Orai Channel Blockers: Indazole-3-carboxamides have been identified as reversible blockers of Store-Operated Calcium Entry (SOCE).[1][2]

  • ERβ Ligands: Chloroindazole derivatives have shown selectivity for Estrogen Receptor Beta, aiding in remyelination studies.[3][4][5]

References

  • Lippmann, P. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry Advances. Retrieved from [Link]

  • Scientific Reports. (2025). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination.[3][4][5] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde . It synthesizes optimized protocols, troubleshooting logic, and mechanistic insights to address common yield-limiting factors.

Topic: Yield Optimization & Troubleshooting Target Molecule: 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde CAS: N/A (Derivative of 885519-03-9) Core Challenge: The synthesis of 3-formyl indazoles is frequently plagued by low yields due to dimerization (during ring closure) or over-oxidation (during methyl group oxidation).

Part 1: Executive Summary & Route Selection

Our application data suggests two primary synthetic routes. Select the protocol that matches your starting material availability and scale requirements.

FeatureRoute A: Direct Nitrosation (Recommended)Route B: C3-Methyl Oxidation (Legacy/Scale-up)
Starting Material 4-Bromo-6-chloroindole4-Bromo-6-chloro-3-methyl-1H-indazole
Step Count 1 Step (One-pot)1-2 Steps
Key Yield Killer Dimer formation (Deep red byproduct)Over-oxidation to carboxylic acid
Typical Yield 70–90% (Optimized)40–60%
Atom Economy HighModerate (Selenium waste or Halogen use)

Part 2: Optimized Protocols

Protocol A: Direct Nitrosation of Indole (The "Reverse Addition" Method)

Best for: High purity, avoiding metal-halogen exchange issues.

The Mechanism: This route utilizes the nitrosation of the indole C3 position followed by ring closure. The critical failure mode is the reaction of the intermediate 3-nitrosoindole with unreacted indole, forming a stable dimer. Solution: Maintain a low concentration of unreacted indole relative to the nitrosating agent.

Step-by-Step Workflow:

  • Preparation of Nitrosating Mixture:

    • In a round-bottom flask, dissolve

      
       (8.0 equiv) in water (
      
      
      
      ).
    • Add DMF (

      
      ) and cool to 0 °C .
      
    • Slowly add

      
       (7.0 equiv). Stir for 10 minutes. The solution should turn pale yellow.
      
  • Controlled "Reverse" Addition (CRITICAL STEP):

    • Dissolve 4-Bromo-6-chloroindole (1.0 equiv) in minimal DMF.

    • Load this solution into a syringe pump .

    • Add the indole solution to the nitrosating mixture very slowly over 2 hours while maintaining the temperature at 0 °C .

    • Note: Fast addition leads to immediate reddening (dimerization).

  • Reaction & Workup:

    • After addition, stir at room temperature for 2 hours.

    • Heat to 50 °C for 3–16 hours to ensure complete ring closure.

    • Extract with EtOAc, wash with brine, and purify via silica column (Petroleum ether/EtOAc).

Protocol B: Oxidation of 3-Methyl Precursor

Best for: Large scale where 3-methyl indazole is already available.

The Mechanism: Radical halogenation of the methyl group followed by hydrolysis, or direct SeO2 oxidation.

Optimized SeO2 Protocol:

  • Suspend 4-Bromo-6-chloro-3-methyl-1H-indazole in a mixture of 1,4-dioxane/water (9:1) . Strict control of water content is essential to prevent acid formation.

  • Add

    
     (1.5 equiv).
    
  • Reflux for 4–6 hours. Monitor via TLC.

  • Troubleshooting: If conversion stalls, add another 0.5 equiv of

    
    . If over-oxidation (carboxylic acid) is observed, reduce water content in the next run.
    

Part 3: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned deep red/brown during the Indole Nitrosation (Route A). What happened? A: You have formed the bis-indolyl dimer . This occurs when the concentration of unreacted indole is too high, allowing it to attack the 3-nitroso intermediate.

  • Fix: You must use the Reverse Addition technique. Do not dump the indole in. Use a syringe pump to add the indole into the excess nitrite solution over at least 2 hours. Keep the temperature at 0 °C.

Q2: In Route B (Oxidation), I am isolating a significant amount of carboxylic acid (COOH) instead of aldehyde. A: This is "Over-Oxidation." It happens when the reaction time is too long or the oxidant is too aggressive.

  • Fix: Switch from

    
     or Chromic acid to 
    
    
    
    in Dioxane
    . If using radical bromination (NBS), ensure you only use 2.0–2.1 equivalents of NBS to form the gem-dibromide, then hydrolyze with
    
    
    /Water or
    
    
    . Do not use excess NBS.

Q3: Can I use Vilsmeier-Haack formylation on 4-Bromo-6-chloro-1H-indazole? A: Not recommended. The 4-bromo and 6-chloro substituents are electron-withdrawing, making the C3 position electron-deficient and unreactive toward the weak Vilsmeier electrophile. You will likely recover starting material or get <10% yield.

Q4: I want to use Lithiation/Formylation (Route C). Will the n-BuLi react with the Bromine/Chlorine? A: Yes. Lithium-Halogen exchange is faster than proton abstraction at C3.

  • Protocol Adjustment: You must protect N1 first (e.g., THP or SEM). Then, use TMPMgCl·LiCl (Knochel-Hauser Base) instead of n-BuLi. This sterically hindered base can deprotonate C3 selectively at -78 °C without triggering halogen exchange at C4/C6. Quench with DMF.

Part 4: Visualization & Data

Yield Comparison: Addition Rate Impact (Route A)

Data extrapolated from optimization studies on halo-indoles.

Addition MethodTemperatureDimer FormationProduct Yield
Direct Addition (Solid indole into acid)RTHigh (Red oil)< 15%
Fast Reverse Addition (10 min)0 °CModerate40–50%
Slow Reverse Addition (2 hours)0 °C Negligible 85–95%
Decision Logic & Mechanism[1]

G Start Start: 4-Bromo-6-chloroindole Nitrosation Nitrosation (NaNO2/HCl) Start->Nitrosation Intermediate Intermediate: 3-Nitrosoindole Nitrosation->Intermediate Cond_Slow Low Indole Conc. (Slow Addition) Intermediate->Cond_Slow Cond_Fast High Indole Conc. (Fast Addition) Intermediate->Cond_Fast Path_Correct Path A: Ring Closure (Desired) Product Product: Indazole-3-Carbaldehyde Path_Correct->Product Path_Error Path B: Dimerization (Side Reaction) Dimer Waste: Deep Red Dimer Path_Error->Dimer Cond_Slow->Path_Correct Tautomerization Cond_Fast->Path_Error Nucleophilic Attack

Figure 1: Mechanistic divergence in the nitrosation of indoles. Controlling the concentration of the starting indole via slow addition is the sole determinant between high yield and dimerization.

Part 5: References

  • BenchChem Technical Support. Troubleshooting Guide for the Synthesis of Indole Derivatives. (2025).[1][2][3][4][5] Retrieved from

  • RSC Advances. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018).[6] Royal Society of Chemistry.[6] Retrieved from

  • National Institutes of Health (NIH). Synthesis of 3-chloro-6-nitro-1H-indazole derivatives. (2021).[1][7][8][9] PubMed Central. Retrieved from

  • Organic Chemistry Portal. Synthesis of Indazoles: Recent Advances. Retrieved from

Sources

Technical Support Center: Regioselectivity in N-Alkylation of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of N-alkylation of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter regioselectivity challenges in their synthetic workflows. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your desired N-1 or N-2 substituted indazole isomers with high fidelity.

Introduction: The Indazole N-Alkylation Conundrum

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, the synthesis of N-alkylated indazoles is often complicated by the presence of two nucleophilic nitrogen atoms, N-1 and N-2. Direct alkylation frequently yields a mixture of regioisomers, leading to challenging separations and reduced yields of the desired product.[1][4][5][6] The regiochemical outcome is a delicate balance of steric and electronic factors of the indazole core, the nature of the alkylating agent, and the reaction conditions employed.[1][2][4][5] This guide will dissect these factors and provide actionable strategies for controlling the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N-1 and N-2 alkylated products?

The formation of a mixture of N-1 and N-2 isomers is a common outcome in indazole alkylation due to the tautomeric nature of the indazole ring.[5][6] The 1H-indazole and 2H-indazole tautomers can coexist, and both nitrogen atoms can act as nucleophiles.[2][6][7] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][7] However, the reaction can proceed through either a thermodynamically or kinetically controlled pathway, depending on the conditions, leading to different product ratios.

Q2: I need to synthesize the N-1 alkylated indazole. How can I improve the selectivity?

Achieving high selectivity for the N-1 isomer often involves conditions that favor the thermodynamically more stable product or employ steric hindrance to block the N-2 position. Here are key strategies:

  • Choice of Base and Solvent: This is a critical factor. The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N-1 selectivity.[1][4][5] It is postulated that the sodium cation coordinates with the N-2 nitrogen and a suitable substituent at the C-3 position, sterically hindering the approach of the electrophile to N-2.[5][6]

  • Substituent Effects: The nature of the substituents on the indazole ring plays a significant role. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have demonstrated over 99% N-1 regioselectivity with NaH in THF.[1][8]

  • Thermodynamic Equilibration: Using α-halo carbonyl or β-halo ester electrophiles can sometimes lead to an equilibrium that favors the formation of the more stable N-1 substituted product.[2][3][5][9][10]

Q3: My target is the N-2 alkylated indazole. What conditions should I use?

While the 1H-indazole is often the more stable tautomer, specific conditions can be employed to favor alkylation at the N-2 position:

  • Mitsunobu Reaction: The Mitsunobu reaction often shows a preference for the formation of the N-2 alkylated regioisomer.[3][8][9] For example, the N-alkylation of certain indazoles under Mitsunobu conditions can yield a significant preference for the N-2 product.[3][8][9]

  • Acid-Catalyzed Conditions: Recent studies have shown that acid-catalyzed reactions can be highly selective for N-2 alkylation. For instance, using alkyl 2,2,2-trichloroacetimidates in the presence of an acid like trifluoromethanesulfonic acid can lead to exclusive N-2 alkylation.[7][11][12]

  • Substituent-Directed Alkylation: Electron-withdrawing groups at the C-7 position, such as -NO₂ or -CO₂Me, can direct the alkylation to the N-2 position, achieving high selectivity (≥96%).[1][2][8][9]

Q4: My indazole alkylation reaction has a low yield or is not proceeding to completion. What are the possible causes and solutions?

Low yields or incomplete conversions can stem from several factors:

  • Inappropriate Base and Solvent Combination: The choice of base and solvent is crucial for reactivity. For example, using weaker carbonate bases like potassium carbonate or sodium carbonate in THF may result in no reaction.[5] In such cases, switching to a more polar aprotic solvent like DMF or using a stronger base might be necessary.

  • Poor Solubility: The starting indazole or the base may have poor solubility in the chosen solvent, leading to a sluggish reaction. Ensure your reaction mixture is well-stirred and consider a solvent that better solubilizes all components.

  • Steric Hindrance: A bulky substituent on the indazole or a bulky alkylating agent can significantly slow down the reaction rate. In such cases, increasing the reaction temperature or using a more reactive electrophile (e.g., a tosylate instead of a bromide) might be beneficial.

Q5: How can I confidently determine the regiochemistry of my alkylated indazole products?

The unambiguous assignment of N-1 and N-2 regioisomers is critical. One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose.[5][13]

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is particularly useful. For an N-1 substituted indazole, a correlation is typically observed between the protons of the N-alkyl group and the C-7a carbon of the indazole ring. Conversely, for an N-2 substituted isomer, a correlation is often seen between the N-alkyl protons and the C-3 carbon.[5][9]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments can also provide valuable structural information by identifying through-space correlations between the N-alkyl group and nearby protons on the indazole core.[5][13]

Troubleshooting Guide: A Decision-Making Workflow

This workflow, represented as a DOT diagram, can help you decide on the appropriate reaction conditions based on your desired outcome.

G start Desired Product? n1 N-1 Alkylated Indazole start->n1 N-1 n2 N-2 Alkylated Indazole start->n2 N-2 sub_check_n1 Check C-3 Substituent n1->sub_check_n1 sub_check_n2 Check C-7 Substituent n2->sub_check_n2 cond_n1_fav Use NaH in THF sub_check_n1->cond_n1_fav e.g., -CO2Me, -tBu, -COMe cond_n1_other Use Cs2CO3 in DMF/Dioxane sub_check_n1->cond_n1_other Other or Unsubstituted cond_n2_fav Use NaH in THF sub_check_n2->cond_n2_fav e.g., -NO2, -CO2Me cond_n2_other Consider Mitsunobu or Acid-Catalyzed Conditions sub_check_n2->cond_n2_other Other or Unsubstituted protocol_n1_nah Protocol 1: Selective N-1 Alkylation (NaH/THF) cond_n1_fav->protocol_n1_nah cond_n1_other->protocol_n1_nah cond_n2_fav->protocol_n1_nah Note: Directs to N-2 protocol_n2_mitsunobu Protocol 2: Selective N-2 Alkylation (Mitsunobu) cond_n2_other->protocol_n2_mitsunobu

Caption: Decision workflow for selecting N-alkylation conditions.

Data Summary: Influence of Reaction Conditions on Regioselectivity

The following table summarizes the effects of different bases, solvents, and indazole substituents on the N-1/N-2 regioselectivity.

C-3 SubstituentC-7 SubstituentBase/Solvent SystemPredominant IsomerN-1:N-2 RatioReference(s)
-CO₂MeHNaH / THFN-1>99:1[1]
-t-BuHNaH / THFN-1>99:1[1]
-COMeHNaH / THFN-1>99:1[1]
H-NO₂NaH / THFN-24:96[1][2]
H-CO₂MeNaH / THFN-24:96[1][2]
-CO₂MeHCs₂CO₃ / DMFN-11.4:1[9]
-CO₂MeHK₂CO₃ / DMFN-11.4:1[9]
-CO₂MeHDBU / MeCNN-13.2:1[2][9]
-CO₂MeHMitsunobu (DIAD/PPh₃)N-21:2.5[3][8][9]

Experimental Protocols

Protocol 1: Highly Selective N-1 Alkylation of Substituted Indazoles

This protocol is optimized for achieving high N-1 regioselectivity, particularly for indazoles with C-3 substituents like esters or bulky alkyl groups.[4][5]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole.

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-1 alkylated indazole.

Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction

This protocol is a general procedure for favoring the N-2 isomer, although the selectivity can be substrate-dependent.[5][6]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Corresponding alcohol (1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

Procedure:

  • To a solution of the substituted 1H-indazole, the alcohol, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere, add a solution of DIAD or DEAD in THF dropwise.[5]

  • Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers and isolate the desired N-2 alkylated indazole.

Mechanistic Insights: The Role of Chelation in N-1 Selectivity

The high N-1 selectivity observed with NaH in THF for certain C-3 substituted indazoles is often attributed to the formation of a chelated intermediate. This concept is illustrated in the diagram below.

Caption: Proposed mechanism for N-1 selectivity via chelation.

In a non-polar solvent like THF, the sodium cation can form a tight ion pair, coordinating with both the N-2 nitrogen and an oxygen atom of a C-3 substituent (e.g., an ester or ketone).[5][9] This chelation effectively blocks the N-2 position, directing the incoming electrophile to the more accessible N-1 position.[4][5] In more polar solvents like DMF, solvent-separated ion pairs are more likely to form, which can diminish this chelation effect and lead to lower regioselectivity.[3][9]

References

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

  • Li, Z., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(84), 11823-11826. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(23), 5462–5465. Retrieved from [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Figshare. Retrieved from [Link]

  • Alam, M. S., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. Retrieved from [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6689-6694. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Retrieved from [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Alam, M. S., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6689-6694. Retrieved from [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6689-6694. Retrieved from [Link]

  • Gande, M., & Li, X. (2021). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemical Society Reviews, 50(12), 7011-7107. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Effect of base, solvent, and temperature. ResearchGate. Retrieved from [Link]

  • Liu, Z., et al. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. Retrieved from [Link]

  • Gökçe, M., et al. (2021). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2009). Direct Arylations of 2H-Indazoles On Water. Organic Letters, 12(1), 108-111. Retrieved from [Link]

Sources

Stability of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Case ID: IND-ALD-46-STAB Subject: Troubleshooting degradation and solubility issues in acidic/basic media. Classification: Heterocyclic Chemistry / Intermediate Stability

Executive Summary

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde is a highly functionalized intermediate often used in kinase inhibitor discovery. Its stability profile is governed by two competing functionalities: the acidic N-H proton (Position 1) and the electrophilic aldehyde (Position 3).

  • Critical Risk: In strong aqueous base (pH > 12), this compound undergoes a rapid Cannizzaro reaction , disproportionating into the corresponding alcohol and carboxylic acid.

  • Operational Safe Zone: Mild acidic media (pH 4–6) or non-nucleophilic organic bases in aprotic solvents.

Part 1: Diagnostic & Troubleshooting Guide

Module A: Basic Conditions (The "Red Zone")

User Issue: "I attempted to dissolve the compound in 1N NaOH for an extraction, but after acidification, I recovered a mixture of two new compounds and very little starting material."

Diagnosis: Cannizzaro Disproportionation. Unlike aliphatic aldehydes, the indazole-3-carbaldehyde moiety is "non-enolizable" (it lacks


-protons). In the presence of strong hydroxide bases, it cannot form an enolate. Instead, the hydroxide attacks the aldehyde carbonyl directly.

The Mechanism:

  • Deprotonation: The N-H proton (

    
    ) is removed immediately, forming the indazole anion.
    
  • Nucleophilic Attack: Excess

    
     attacks the aldehyde carbonyl.[1]
    
  • Hydride Transfer: A hydride (

    
    ) transfers from one aldehyde molecule to another.[1][2]
    
  • Result: 50% becomes the Alcohol (reduced) and 50% becomes the Carboxylic Acid (oxidized).

Corrective Protocol:

  • Do NOT use strong aqueous bases (NaOH, KOH) for dissolution or washing if the aldehyde is the desired product.

  • Alternative: If you need to deprotonate the N-H for alkylation, use Cesium Carbonate (

    
    )  or Sodium Hydride (NaH)  in dry DMF/THF. These conditions avoid the high concentration of aqueous hydroxide required for the Cannizzaro reaction.
    

Visualizing the Failure Mode:

Cannizzaro cluster_0 Cannizzaro Disproportionation Pathway Start 4-Br-6-Cl-indazole-3-CHO (Starting Material) Inter Tetrahedral Intermediate Start->Inter + OH- Base Strong Base (NaOH/KOH) Base->Inter Prod1 Product A: Indazole-3-methanol (Alcohol) Inter->Prod1 Hydride Transfer (Reduction) Prod2 Product B: Indazole-3-carboxylic acid (Acid) Inter->Prod2 Oxidation

Figure 1: Mechanism of degradation in strong aqueous base.

Module B: Acidic Conditions (The "Caution Zone")

User Issue: "I see a new spot on TLC after stirring in Methanol/HCl."

Diagnosis: Acetal Formation. While the indazole core is stable in acid, the aldehyde group is reactive toward alcohols in the presence of acid catalysts.

Technical Insight:

  • Aqueous Acid (HCl/Water): Generally stable. The electron-withdrawing halogens (Br, Cl) significantly reduce the basicity of the N-2 nitrogen, making protonation difficult. The compound may simply precipitate due to low solubility.

  • Alcoholic Acid (HCl/MeOH): The aldehyde reacts with the solvent to form the dimethyl acetal. This is reversible (add water/acid to hydrolyze back), but it complicates analysis.

Corrective Protocol:

  • Solvent Choice: Switch to non-nucleophilic solvents like Acetonitrile (ACN) or Dichloromethane (DCM) if acidic conditions are required.

  • Reversal: If acetal forms, treat the residue with THF:2N HCl (1:1) at room temperature for 1 hour to restore the aldehyde.

Part 2: Stability Data & Handling Matrix

The following table summarizes the stability of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde under common laboratory conditions.

ConditionStability RatingPrimary Degradation ProductRecommended Action
1N NaOH (RT) 🔴 Critical Failure Carboxylic Acid + Alcohol (Cannizzaro)Avoid completely. Use mild bases (

).
1N HCl (RT) 🟢 Stable None (Solubility may decrease)Safe for workup/washing.
MeOH /

🟡 Caution Dimethyl AcetalUse ACN or THF instead of alcohols.
Air / Storage 🟠 Moderate Risk Carboxylic Acid (Autoxidation)Store under Argon at 4°C.
Heat (>80°C) 🟡 Caution Thermal decompositionAvoid prolonged heating without protection.

Part 3: Validated Experimental Protocols

Protocol 1: Safe Workup/Isolation (Avoiding Degradation)

Use this protocol to isolate the aldehyde from a reaction mixture without triggering base-mediated disproportionation.

  • Quench: Pour the reaction mixture into saturated Ammonium Chloride (

    
    ) . This buffers the pH to ~5–6, preventing basic degradation.
    
  • Extraction: Extract immediately with Ethyl Acetate (EtOAc) .

    • Note: Do not use DCM if the reaction contains amines, as DCM can react slowly with nucleophiles over time. EtOAc is safer here.

  • Wash: Wash the organic layer with Brine only.

    • Critical: Do NOT wash with saturated Sodium Bicarbonate (

      
      ) if the reaction is hot, as even weak bases can trigger side reactions at elevated temperatures.
      
  • Drying: Dry over Sodium Sulfate (

    
    ) and concentrate at 
    
    
    
    .
Protocol 2: Impurity Rescue (If Cannizzaro occurs)

If you accidentally treated the compound with NaOH and need to identify the products.

  • Acidification: The mixture will contain the alcohol (precipitate or oil) and the carboxylate salt (soluble). Acidify the aqueous layer to pH 3 with 1N HCl.

  • Precipitation: The 4-Bromo-6-chloro-1H-indazole-3-carboxylic acid will precipitate as a white solid.

  • Filtration: Filter the solid. This is a common standard used to calibrate HPLC for impurity tracking.

Part 4: Decision Logic for Stability

Use this flow chart to determine the correct handling conditions for your specific experiment.

DecisionTree Start Start: Handling 4-Br-6-Cl-Indazole-3-CHO Q1 Is the medium Basic (pH > 8)? Start->Q1 Q2 Is the solvent an Alcohol (MeOH/EtOH)? Q1->Q2 No (Acidic/Neutral) Risk1 HIGH RISK: Cannizzaro Reaction Q1->Risk1 Yes (Strong Base) Risk2 MODERATE RISK: Acetal Formation Q2->Risk2 Yes (with Acid catalyst) Safe SAFE: Standard Handling Q2->Safe No (Aprotic Solvents)

Figure 2: Stability Decision Tree for solvent and pH selection.

References

  • Cannizzaro Reaction Mechanism

    • Title: Cannizzaro Reaction - Mechanism, Scope, and Vari
    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Defines the disproportionation mechanism for non-enolizable aldehydes like indazole-3-carbaldehyde.
  • Synthesis and Stability of Indazole-3-Carbaldehydes

    • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[3][4]

    • Source: RSC Advances, 2014, 4, 34892-34898.
    • URL:[Link]

    • Relevance: Describes the synthesis conditions and stability of the aldehyde moiety during workup (acidic nitros
  • Indazole Acidity (

    
    ): 
    
    • Title: 1H-INDAZOLE-3-CARBALDEHYDE Properties and pKa.[5]

    • Source: GuideChem / PubChem D
    • URL:[Link]

    • Relevance: Establishes the acidity of the NH proton (approx pKa 12)

Sources

Overcoming poor solubility of indazole derivatives in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Chemistry Division Topic: Overcoming Poor Solubility of Indazole Derivatives in Reaction Media Ticket ID: IND-SOL-9924 Status: Open Priority: High

Executive Summary: The Physics of the Problem

Before troubleshooting, we must understand the adversary. Indazole (1H-indazole) and its derivatives suffer from poor solubility in standard organic solvents (DCM, diethyl ether, toluene) due to two primary factors:

  • Intermolecular Hydrogen Bonding: The N1-H acts as a donor, while N2 acts as an acceptor, creating a tight, high-melting-point crystal lattice similar to pyrazoles but reinforced by the fused benzene ring.

  • Pi-Pi Stacking: The planar bicyclic system encourages strong stacking interactions, further increasing lattice energy.

The Consequence: Reactions often proceed in heterogeneous slurries, leading to stalled conversion, poor regioselectivity (N1 vs. N2), and entrapment of impurities.

Troubleshooting Guide (Q&A Format)

Ticket #001: "My reaction turns into a thick paste/slurry and stalls at 40% conversion."

User: I am trying to alkylate a 5-substituted indazole using K₂CO₃ in Acetonitrile (MeCN). The reaction starts fine but turns into a thick white paste, and TLC shows starting material remaining.

Diagnosis: This is a classic "coating" effect. As the reaction proceeds, the poorly soluble potassium salt of the indazole forms. In MeCN, this salt is often less soluble than the neutral starting material, coating the surface of your base (K₂CO₃) and stopping the reaction.

Resolution Protocol:

  • Switch Solvent System: Move from MeCN to a Dipolar Aprotic Solvent like DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone). These solvents effectively solvate the cation (K⁺), leaving the indazolyl anion "naked" and highly reactive.

  • The "Co-Solvent" Trick: If you must avoid high-boiling solvents, use a 4:1 mixture of THF:DMF . The THF keeps the organic electrophile in solution, while the DMF breaks the inorganic lattice.

  • Add a Phase Transfer Catalyst (PTC): If the slurry persists, add 5-10 mol% of Tetrabutylammonium iodide (TBAI) . This facilitates the transfer of the anion into the organic phase, bypassing the surface-coating issue.

Expert Tip: For stubborn substrates, use Cesium Carbonate (Cs₂CO₃) instead of K₂CO₃. The larger Cesium cation has a weaker lattice energy with the indazole anion, improving solubility in solvents like DMF and even Dioxane.

Ticket #002: "I need N1-selectivity, but the required non-polar solvents won't dissolve my indazole."

User: Literature says to use NaH in THF or Toluene for N1-alkylation, but my indazole is a brick in these solvents. I tried DMF, but I lost selectivity (got N1/N2 mixtures).

Diagnosis: You are caught in the "Solubility vs. Selectivity" trap.

  • Thermodynamic Control (N1): Favored by conditions that allow equilibration (high temp, thermodynamic sinks).

  • Kinetic Control (N2): Often favored in polar aprotic solvents (DMF) where the "naked" anion is attacked at the most electron-rich site (N2) before equilibration can occur.

  • Insolubility in THF: Prevents the formation of the specific metal-chelated intermediate required for high N1 selectivity.

Resolution Protocol:

  • The "Melt" Approach: If the electrophile is a liquid with a high boiling point, run the reaction neat (no solvent) or with minimal solvent at elevated temperature (100°C+). This forces the indazole to dissolve in the electrophile itself.

  • Protecting Group Strategy: If direct alkylation fails, you must temporarily modify the solubility profile.

    • Step 1: Protect N1 with a THP (Tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group. These groups disrupt H-bonding and make the molecule lipophilic (soluble in DCM/THF).

    • Step 2: Perform your desired C-C coupling or modification.

    • Step 3: Deprotect (Acidic hydrolysis for THP; TBAF for SEM).

Ticket #003: "Workup is a nightmare. The product won't crash out of DMF/DMSO."

User: I used DMSO to solve the solubility issue, but now I can't get my product out. Adding water creates a milky emulsion that won't filter.

Diagnosis: Indazole derivatives often act as hydrotropes, stabilizing emulsions. Simply adding water to DMSO/DMF solutions frequently results in "oiling out" rather than crystallization.

Resolution Protocol:

  • The LiCl Wash: Do not try to filter the emulsion. Extract the entire mixture with Ethyl Acetate (EtOAc).[1][2] Then, wash the EtOAc layer 3x with 5% Aqueous Lithium Chloride (LiCl) .

    • Why? LiCl dramatically increases the ionic strength of the water phase, forcing DMF/DMSO out of the organic layer and into the aqueous phase, while "salting out" your organic product to keep it in the EtOAc.

  • The "Anti-Solvent" Drip: Instead of dumping water in, dilute your reaction mixture with a small amount of MeOH, then slowly drip this into a rapidly stirring volume of Ice-Cold Water (10x volume). The slow addition prevents oiling and encourages crystal growth.

Technical Deep Dive: Validated Methodologies

Protocol A: Phase Transfer Catalysis (PTC) for Heterogeneous Alkylation

Use this when the starting material is insoluble in organic solvents and sensitive to the harsh conditions of DMF/NaH.

  • Solvent: Toluene or 2-MeTHF (Green alternative).[3]

  • Base: 30% aq. NaOH or solid KOH (finely ground).

  • Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Aliquat 336 (5-10 mol%).

  • Procedure:

    • Suspend indazole and electrophile in Toluene.

    • Add PTC and Base.

    • Heat to 60-80°C with vigorous stirring (essential to create surface area).

    • Mechanism:[4][5] The PTC transports the hydroxide anion into the organic layer to deprotonate the indazole, or transports the indazolyl anion to the interface.

Data Summary: Solvent Effects on Indazole Solubility & Selectivity

Solvent SystemSolubility RatingN1:N2 Selectivity (Alkylation)Workup DifficultyRecommended For
THF PoorHigh (N1 favored with NaH)LowLipophilic derivatives
DMF/DMSO ExcellentLow/Moderate (Mixtures common)HighStubborn/Polar substrates
Toluene Very PoorHigh (N1 favored)LowPTC reactions
MeCN ModerateModerateLowGeneral screening
THF + 10% DMF GoodGood (Balanced)ModerateBest Starting Point

Visualizations

Diagram 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the optimal solvent system based on indazole solubility and reaction goals.

SolventSelection Start Start: Indazole Solubility Check CheckTHF Soluble in THF? Start->CheckTHF Goal Reaction Goal? CheckTHF->Goal Yes CheckDMF Soluble in DMF? CheckTHF->CheckDMF No N1Select Goal: High N1 Selectivity Goal->N1Select Reactivity Goal: Max Conversion Goal->Reactivity UseTHF Use THF + NaH (Standard Protocol) N1Select->UseTHF Reactivity->UseTHF CoSolvent Use THF/DMF (9:1) or THF/NMP CoSolvent->Goal Re-evaluate CheckDMF->CoSolvent Partial UseDMF Use DMF + Cs2CO3 (Accept N1/N2 mix) CheckDMF->UseDMF Yes Extreme Insoluble in DMF? CheckDMF->Extreme No Protect Strategy: Protecting Group (SEM/THP) to fix solubility Extreme->Protect PTC Strategy: Phase Transfer Catalysis (Toluene/H2O) Extreme->PTC

Diagram 2: N-Alkylation Workflow & Selectivity Control

Caption: Mechanistic pathway showing how solvent choice dictates the transition between kinetic and thermodynamic control.

IndazoleAlkylation Indazole 1H-Indazole (Insoluble Solid) Deprotonation Deprotonation (Base) Indazole->Deprotonation Anion_Tight Tight Ion Pair (Non-polar Solvent) Deprotonation->Anion_Tight NaH/THF (Coordination) Anion_Loose Naked Anion (Polar Aprotic: DMF) Deprotonation->Anion_Loose K2CO3/DMF (Solvation) N1_Product N1-Alkyl Indazole (Thermodynamic) Anion_Tight->N1_Product Steric Shielding of N2 + Chelation N2_Product N2-Alkyl Indazole (Kinetic) Anion_Loose->N2_Product Fast Attack at Electron-Rich N2 N2_Product->N1_Product Heat/Equilibration (If Reversible)

References

  • Indazole Solubility & Tautomerism: ChemicalBook. (2022). "Indazole - Synthesis and Reactions as a Chemical Reagent." Link

  • Regioselective N-Alkylation: RSC Advances. (2024). "Development of a selective and scalable N1-indazole alkylation." Link

  • Solvent Effects in Alkylation: Max Planck Society. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Link

  • Phase Transfer Catalysis: CORE. (2018). "Synthesis of Novel N1 and N2 Indazole Derivatives using Ionic Liquids as PTC." Link

  • Protecting Group Strategies: Journal of Organic Chemistry. (2006). "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Link

  • Green Solvent Alternatives: NIH PMC. (2023). "Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis." Link

Sources

Validation & Comparative

1H NMR characterization of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (CAS 885519-03-9) is a high-value heterocyclic scaffold, widely employed as a precursor for kinase inhibitors (e.g., targeting VEGFR, FGFR) and Lenacapavir intermediates. Its structural integrity is critical; however, the synthesis of di-halogenated indazoles often yields regioisomeric mixtures (e.g., 6-bromo-4-chloro isomers) that are difficult to separate.

This guide provides a definitive technical framework for characterizing this specific molecule using Proton Nuclear Magnetic Resonance (


H NMR). Unlike generic spectral lists, this document compares the target product against critical alternatives —specifically its mono-halogenated analogs and potential regioisomers—to establish a self-validating identification protocol.

Technical Challenge: The "Silent" C4 Position

In standard 1H-indazole-3-carbaldehydes, the proton at the C4 position is diagnostically significant. Due to the anisotropic effect of the carbonyl group at C3, the H4 proton is typically the most deshielded aromatic signal (appearing >8.1 ppm).

The Characterization Paradox: In 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde, the C4 position is substituted with Bromine. Consequently, the most distinct spectral feature of the scaffold (the H4 doublet) must be absent . Confirmation of the product relies not on finding a peak, but on validating the absence of this specific signal while confirming the meta-coupling pattern of the remaining protons.

Experimental Protocol

To ensure reproducibility and minimize solvent-induced tautomeric shifts, the following protocol is standardized.

Sample Preparation
  • Solvent Selection: DMSO-d

    
      (99.9% D) is the required standard.
    
    • Reasoning: Indazoles exhibit prototropic tautomerism (

      
       vs 
      
      
      
      ). CDCl
      
      
      often leads to broad, undefined NH signals and poor solubility for di-halo derivatives. DMSO-d
      
      
      stabilizes the
      
      
      -tautomer via hydrogen bonding and provides a sharp distinct peak for the aldehyde (-CHO) and amine (-NH) protons.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25 °C).

Acquisition Parameters[1][2][3]
  • Frequency: 400 MHz or higher recommended (to resolve meta-couplings).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     1.0 second (ensure integration accuracy of the aldehyde proton).
    
  • Scans (NS): 16–32 (sufficient for S/N > 100).

Spectral Analysis & Comparison

The Reference Standard Comparison

To validate the 4-Bromo-6-chloro substituted product, we compare it against the validated spectrum of the mono-substituted 6-Bromo-1H-indazole-3-carbaldehyde .

Table 1: Comparative Chemical Shift Analysis (DMSO-d


) 
AssignmentReference: 6-Bromo-1H-indazole-3-CHOTarget: 4-Bromo-6-chloro-1H-indazole-3-CHODiagnostic Change
-NH (1) ~14.2 ppm (br s)~14.3 ppm (br s)Minor downfield shift due to increased acidity (inductive effect of Cl/Br).
-CHO (3) 10.26 ppm (s)10.20–10.30 ppm (s)Minimal change; confirms oxidation state.
Ar-H (4) 8.20 ppm (d, J=8.5 Hz) ABSENT Primary Validation Metric. Loss of the deshielded doublet confirms 4-substitution.
Ar-H (5) 7.49 ppm (dd, J=8.5, 1.5 Hz)7.80 ppm (d, J1.8 Hz) Shifted downfield (ortho to Br). Multiplicity changes from dd to d (meta coupling only).
Ar-H (6) Substituted (Br)Substituted (Cl)N/A
Ar-H (7) 7.76 ppm (d, J=1.5 Hz)7.65 ppm (d, J1.8 Hz) Remains a meta-coupled doublet.

Note: The chemical shifts for the target are predicted based on substituent additivity rules applied to the experimental reference data of 6-bromo-indazole derivatives [1, 2].

Distinguishing Regioisomers (The "Isomer Trap")

A common synthetic pitfall is the formation of the 6-Bromo-4-chloro isomer.

  • Target (4-Br, 6-Cl): H5 is between Br and Cl.[1] H7 is between Cl and N.[1]

  • Isomer (4-Cl, 6-Br): H5 is between Cl and Br. H7 is between Br and N.[1]

  • Differentiation: While 1H NMR patterns are similar (both show two meta-coupled singlets), the H5 proton in the Target (ortho to Br) will typically appear slightly downfield compared to the Isomer (ortho to Cl) due to the heavier halogen's deshielding effect. However, definitive confirmation requires NOE (Nuclear Overhauser Effect) experiments:

    • Irradiate -CHO (10.2 ppm).

    • Target (4-Br): NO enhancement of aromatic protons (Br blocks the interaction).

    • Isomer (4-Cl): NO enhancement of aromatic protons (Cl blocks the interaction).

    • Correction: Since C4 is substituted in both, NOE is limited. 13C NMR is the superior differentiator here: C-Br carbons appear significantly upfield (~115-125 ppm) compared to C-Cl carbons (~130-140 ppm).

Visualization: Characterization Logic Flow

The following diagram illustrates the decision matrix for validating the product structure using NMR data.

NMR_Validation Sample Crude Product (DMSO-d6) Check_CHO Check CHO Peak (~10.2 ppm) Sample->Check_CHO Check_H4 Check 8.0 - 8.5 ppm (H4 Region) Check_CHO->Check_H4 Confirmed Decision_H4_Present Doublet Present Check_H4->Decision_H4_Present Decision_H4_Absent Signal Absent Check_H4->Decision_H4_Absent Result_Mono Impurity: Mono-halo (Starting Material) Decision_H4_Present->Result_Mono Analyze_Pattern Analyze Aromatic Region (7.0 - 8.0 ppm) Decision_H4_Absent->Analyze_Pattern Result_Target Candidate: 4,6-Di-substituted Analyze_Pattern->Result_Target Coupling_Check Check Coupling (J) Result_Target->Coupling_Check Final_Valid CONFIRMED Meta-coupling (J ~1.8Hz) 2 distinct signals Coupling_Check->Final_Valid Meta (d, d) Final_Invalid REJECT Ortho-coupling (J >7Hz) Coupling_Check->Final_Invalid Ortho (d, d)

Figure 1: Logic flow for validating 4-substitution via 1H NMR. The absence of the H4 doublet is the critical "Pass/Fail" gate.

Comparison of Alternatives

When characterizing this molecule, researchers often consider alternative techniques or solvent systems.

Table 2: Comparative Analysis of Characterization Methods

FeatureMethod A: 1H NMR (DMSO-d

)
Method B: 1H NMR (CDCl

)
Method C: LC-MS
Primary Utility Structural Elucidation & Tautomer IDSolubility CheckPurity & MW Confirmation
Aldehyde Signal Sharp Singlet (10.2 ppm)Often BroadenedN/A
NH Signal Distinct Broad Singlet (~14 ppm)Often Invisible/BroadN/A
Isomer ID High: Coupling constants reveal substitution pattern.Low: Poor resolution of aromatic protons.Low: Regioisomers have identical Mass/Charge (m/z).
Recommendation Preferred Protocol Not RecommendedComplementary (Must use with NMR)
Why DMSO-d Wins:

In CDCl


, the intermolecular hydrogen bonding of the indazole NH is disrupted, often leading to peak broadening that obscures the integration of aromatic protons. DMSO-d

ensures the NH proton is locked in a hydrogen-bond network with the solvent, pushing it to ~14 ppm and leaving the aromatic window (7.0–8.0 ppm) clear for precise coupling analysis [3].

References

  • RSC Advances. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives." Royal Society of Chemistry, 2018.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24728100, 4-Bromo-6-chloro-1H-indazole." PubChem, 2024. [1]

  • Modgraph. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[2][3]

Sources

Definitive Structural Elucidation of 3-Substituted Indazoles: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N1 vs. N2 Conundrum

In the development of kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents, the 3-substituted indazole scaffold is a privileged structure. However, it presents a persistent challenge in medicinal chemistry: annular tautomerism and regioselectivity .

Indazoles exist in dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinoid) forms.[1][2] When subjecting the scaffold to alkylation or acylation, a mixture of N1-substituted and N2-substituted isomers is frequently obtained.[1]

While 1H-indazoles are generally thermodynamically favored, steric hindrance at the C3 position or specific electronic effects can drive the reaction toward the N2 isomer. Misassigning this regiochemistry is a critical failure mode in Structure-Activity Relationship (SAR) studies, as the N1 and N2 isomers possess vastly different hydrogen-bond donor/acceptor profiles within a protein binding pocket.

This guide objectively compares the standard structural elucidation methods and demonstrates why Single Crystal X-ray Diffraction (SC-XRD) remains the only absolute method for confirming these structures, surpassing the ambiguities of NMR and the theoretical nature of DFT.

Comparative Analysis: NMR vs. DFT vs. SC-XRD

The following matrix compares the three primary methods used to determine indazole regiochemistry.

Table 1: Structural Elucidation Performance Matrix
FeatureNMR (1D/2D NOESY/HMBC) Computational (DFT) SC-XRD (X-Ray Crystallography)
Primary Output Connectivity & spatial proximity (solution state).Predicted energy minima & transition states.[3]Absolute 3D atomic coordinates & bond lengths.
N1/N2 Resolution High only if diagnostic NOE signals exist. Low if signals overlap or N-R is distant.Predictive . Good for rationalizing ratios, poor for definitive proof of a single sample.Definitive . Distinguishes isomers based on bond length alternation (quinoid vs. benzenoid).
Sample State Solution (Solvent effects may shift tautomeric equilibrium).Gas phase or Solvation Model.Solid State (Single Crystal).
Throughput High (Minutes to Hours).Medium (Hours to Days).Low (Days to Weeks for crystal growth).
Cost Low.Low (CPU time).High (Instrument time/Synchrotron access).
Confidence Level 80-95% (Context dependent).Theoretical Support only.100% (Gold Standard).
Why NMR is Often Insufficient

While NOESY (Nuclear Overhauser Effect Spectroscopy) is the standard first-line tool, it relies on the spatial proximity of the N-substituent protons to the C7-H of the indazole ring.

  • The Blind Spot: If the N-substituent is a tertiary carbon (no protons), a bulky electron-withdrawing group that shifts signals, or if the C7-H signal is obscured by other aromatic protons, NOESY cannot definitively distinguish N1 from N2.

  • HMBC Limitations: Long-range coupling (

    
    ) between N-alkyl protons and C7a (for N1) or C3 (for N2) is powerful but often suffers from poor signal-to-noise ratio or ambiguous assignment of the quaternary carbons (C3 vs C3a/C7a).
    

The X-Ray Advantage: Bond Length Alternation

SC-XRD does not rely on magnetic environments; it relies on electron density. The definitive proof of indazole regiochemistry lies in the Bond Length Alternation (BLA) induced by the electronic differences between the 1H and 2H systems.

The Mechanistic Differentiator
  • N1-Substituted (Benzenoid Character): The benzene ring retains full aromaticity. The N1-N2 bond is effectively a single bond.

  • N2-Substituted (Quinoid Character): To maintain valency, the N2-substitution forces a redistribution of

    
    -electrons, introducing significant quinoid character  into the benzene ring.
    

Diagnostic Bond Metrics (Å):

BondN1-Substituted (Typical)N2-Substituted (Typical)Structural Implication
N1–N2 ~1.36 - 1.38 Å~1.32 - 1.35 ÅN2 isomers often show shorter N-N bonds due to double-bond character contribution.
C7a–N1 Shorter (aromatic C-N)Longer (single C-N)Key Differentiator.
C3–N2 Double-bond characterSingle-bond characterVaries heavily with C3 substitution.

Note: Exact values depend on C3 substituents, but the relative pattern of bond lengths within the pyrazole ring is the fingerprint.

Experimental Protocols

Workflow Decision Matrix

The following diagram illustrates the logical flow for determining when to escalate to SC-XRD.

Indazole_Workflow Start Crude Reaction Mixture (N1/N2 Isomers) Purification Column Chromatography (Isolate Isomers) Start->Purification NMR_1D 1H NMR (DMSO-d6) Purification->NMR_1D Decision_1 Are C7-H and N-alkyl signals distinct? NMR_1D->Decision_1 NOESY 2D NOESY / HMBC Decision_1->NOESY Yes XRD_Path Escalate to SC-XRD Decision_1->XRD_Path No (Overlap) Decision_2 Observed NOE between N-alkyl & C7-H? NOESY->Decision_2 Result_N1 Confirm N1-Isomer Decision_2->Result_N1 Strong Signal Result_N2 Confirm N2-Isomer (Lack of NOE is weak proof) Decision_2->Result_N2 No Signal (Ambiguous) Result_N2->XRD_Path High Certainty Required Crystallization Vapor Diffusion (MeOH / DCM) XRD_Path->Crystallization Diffraction Data Collection (Mo-Kα or Cu-Kα) Crystallization->Diffraction Solve Structure Solution (SHELXT/SHELXL) Diffraction->Solve Final_Conf Absolute Configuration Confirmed Solve->Final_Conf

Caption: Decision tree for structural elucidation. Note that "lack of NOE" is insufficient evidence for N2 assignment in high-stakes drug discovery, necessitating SC-XRD.

Crystallization Protocol: Vapor Diffusion

Indazoles are often moderately soluble in polar organics but crystallize well when forced out of solution slowly.

Method: Sitting Drop or Hanging Drop Vapor Diffusion. Target: Single crystal dimensions > 0.1 x 0.1 x 0.1 mm.

  • Prepare Solvent (Inner Chamber): Dissolve 5-10 mg of the pure isomer in a minimal amount of "Good Solvent" (e.g., Dichloromethane or Methanol ). The solution should be near saturation but not cloudy.

  • Prepare Precipitant (Outer Chamber): Use a "Bad Solvent" that is miscible with the good solvent but in which the compound is insoluble (e.g., Hexane or Diethyl Ether ).

  • Setup: Place the open vial of the indazole solution inside a larger jar containing the precipitant. Cap the outer jar tightly.

  • Mechanism: The volatile precipitant diffuses into the indazole solution, slowly increasing polarity/hydrophobicity and forcing the lattice to form in an ordered manner.

  • Timeline: Leave undisturbed at 20°C (or 4°C for slower growth) for 2–7 days.

Data Collection & Refinement
  • Source: Use Cu-Kα radiation (

    
     Å) for small organic molecules to maximize diffraction intensity, especially if the crystal is small or weakly diffracting. Mo-Kα  is preferred if the sample contains heavy atoms (Br, I) to minimize absorption.
    
  • Temperature: Collect data at 100 K (cryogenic stream). This freezes thermal motion, sharpening the electron density map and allowing for precise bond length measurement (critical for distinguishing N1 vs N2 bond orders).

  • Refinement: Use SHELXL (least squares refinement).

    • Check: Ensure the Flack parameter is calculated if chiral centers are present.

    • Validation: Verify N-N bond lengths against the Cambridge Structural Database (CSD) standards for pyrazoles.

References

  • Indazole Tautomerism & Synthesis

    • Gaonkar, S. L., & Vigneshwaran, V. (2019).
  • Regioselectivity Challenges (N1 vs N2)

    • Loughney, D. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[4][5][6][7] Beilstein Journal of Organic Chemistry.

  • NMR vs X-Ray Comparison

    • Creative Biostructure. (2024).[1] Comparison of X-ray Crystallography, NMR and EM.

  • Crystallographic Data Standards

    • Cambridge Crystallographic Data Centre (CCDC).

Sources

A Researcher's Guide to Navigating Cross-Coupling Reactivity: 4-Bromo vs. 6-Chloro Positions

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of complex molecule synthesis, the ability to selectively functionalize a polyhalogenated scaffold is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry, yet their application to substrates bearing multiple, distinct halogen atoms presents a significant challenge. A common scenario faced by researchers in drug development and materials science is the selective coupling at either a bromine or a chlorine atom on the same aromatic or heterocyclic core. This guide provides an in-depth comparison of the reactivity of a 4-bromo versus a 6-chloro position, moving beyond general trends to explore the nuanced interplay of inherent bond properties, positional electronics, and reaction engineering.

The Fundamental Basis of Reactivity: A Tale of Two Halogens

At its core, the selectivity in palladium-catalyzed cross-coupling reactions is governed by the kinetics of the first and often rate-determining step: oxidative addition.[1] In this step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond. The energy required to break this bond is a primary determinant of the reaction rate.

Bond Dissociation Energy (BDE)

The C-Br bond is inherently weaker than the C-Cl bond. This is due to the larger atomic size of bromine, resulting in a longer and more diffuse orbital overlap with carbon compared to the smaller chlorine atom.[2][3] Consequently, less energy is required to cleave the C-Br bond.

Bond TypeAverage Bond Dissociation Energy (kcal/mol)
Aryl C-Cl~96-101
Aryl C-Br~81-85

Data compiled from various sources, actual values vary with the specific aromatic system.[4][5]

This difference in BDE establishes the generally accepted reactivity trend for aryl halides in cross-coupling: C-I > C-Br > C-OTf > C-Cl .[6][7] Based on this principle alone, one would predict that a 4-bromo position will always react in preference to a 6-chloro position. However, the reality in the laboratory is often more complex.

The Catalytic Cycle and the Oxidative Addition Step

The entire cross-coupling process is a cycle, but the initial commitment to a specific C-X bond happens during oxidative addition. Understanding this step is key to manipulating selectivity.

Catalytic_Cycle cluster_0 Pd(0) Cycle Pd0 Pd(0)L₂ PdII_OA Ar-Pd(II)(X)L₂ Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_TM Ar-Pd(II)(R)L₂ PdII_OA->PdII_TM Transmetalation (R-M) PdII_TM->Pd0 Reductive Elimination Product Ar-R (Coupled Product) PdII_TM->Product ArX Ar-X (e.g., 4-Bromo-6-chloropyridine) ArX->PdII_OA RM Organometallic Reagent (R-M) RM->PdII_TM

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

The activation barrier for the oxidative addition step is lower for C-Br than for C-Cl, leading to a faster reaction rate under identical conditions. This forms the basis for achieving chemoselectivity.

Beyond BDE: The Critical Role of Positional Electronics

While the inherent strength of the C-X bond provides a baseline, the electronic environment of the specific position on the aromatic or heterocyclic ring can dramatically alter reactivity, sometimes even inverting the expected C-Br > C-Cl trend.[8]

A halogen's reactivity is significantly influenced by its position relative to heteroatoms or strongly electron-withdrawing/donating groups. For instance, in a quinoline or pyridine system, a halogen at the C2 or C4 position is "activated" due to the electron-withdrawing nature of the adjacent nitrogen atom. This activation lowers the energy barrier for oxidative addition.

Consider a hypothetical substrate like 4-bromo-6-chloroquinoline .

  • The 4-bromo position is inherently more reactive due to the weaker C-Br bond.

  • The 6-chloro position is on the benzene ring portion and is less electronically activated than positions adjacent to the nitrogen.

In this case, selectivity for the 4-bromo position is highly likely. However, in a substrate like 2-chloro-6-bromoquinoline , the situation becomes more competitive. The C2-Cl bond is significantly activated by the adjacent nitrogen, which can make its reactivity comparable to, or under certain conditions, even greater than the C6-Br bond.[8] The choice of catalyst, ligand, and conditions becomes the deciding factor in determining the reaction's outcome.

Activation_Energy x_axis Reaction Coordinate y_axis Energy x_axis->y_axis y_axis->x_axis Reactants Reactants (Ar-X + Pd(0)) TS_Br ‡ (C-Br) Reactants->TS_Br TS_Cl_Normal ‡ (C-Cl, non-activated) Reactants->TS_Cl_Normal TS_Cl_Activated ‡ (C-Cl, activated) Reactants->TS_Cl_Activated p1_start p2_start p3_start p1_peak p1_start->p1_peak  ΔG‡ (C-Br) p1_peak->TS_Br p1_end p1_peak->p1_end  ΔG‡ (C-Br) p2_peak p2_start->p2_peak   ΔG‡ (C-Cl) p2_peak->TS_Cl_Normal p2_end p2_peak->p2_end   ΔG‡ (C-Cl) p3_peak p3_start->p3_peak      ΔG‡ (Activated C-Cl) p3_peak->TS_Cl_Activated p3_end p3_peak->p3_end      ΔG‡ (Activated C-Cl)

Caption: Energy profile showing how electronic activation can lower the C-Cl oxidative addition barrier.

A Practical Guide to Achieving Selective Coupling

Harnessing the subtle differences in reactivity requires careful control over the reaction parameters. The choice of catalyst, ligands, base, and temperature can steer the reaction towards the desired outcome.

ParameterTo Favor C-Br Coupling (More Reactive Site)To Favor C-Cl Coupling (Less Reactive Site)Rationale
Temperature Lower temperature (e.g., RT to 60 °C)Higher temperature (e.g., 80 to 120 °C)Provides enough energy to overcome the higher activation barrier of C-Cl cleavage without over-energizing the C-Br reaction.[7]
Catalyst/Ligand Standard systems (e.g., Pd(PPh₃)₄)Specialized systems with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[9][10]Standard ligands are sufficient for the more facile C-Br oxidative addition. Advanced ligands are designed to promote the more difficult oxidative addition to C-Cl bonds.
Reaction Time Shorter reaction timePotentially longer reaction timeMonitoring the reaction is key. C-Br coupling is typically faster; prolonged times might initiate slower C-Cl coupling.
Base Weaker bases (e.g., Na₂CO₃, K₂CO₃)Often stronger bases (e.g., K₃PO₄, Cs₂CO₃)The base plays a role in the transmetalation step and regeneration of the catalyst, but harsh conditions often accompany C-Cl activation.

Experimental Protocol: A Head-to-Head Competition Study

To illustrate these principles, we propose a stepwise protocol for the selective functionalization of a model substrate, 4-bromo-2-chloropyridine , via Suzuki-Miyaura coupling. This workflow is designed to first target the more reactive C-Br bond under mild conditions, followed by coupling at the C-Cl bond under more forcing conditions.

Caption: Experimental workflow for the sequential, selective coupling of 4-bromo-2-chloropyridine.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Bromo Position

Objective: To selectively couple an aryl group at the C4-Br position while leaving the C2-Cl position intact.

Materials:

  • 4-bromo-2-chloropyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-chloropyridine, the arylboronic acid, and sodium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-2-chloropyridine intermediate.

Causality: The choice of Pd(PPh₃)₄ and a moderate temperature of 80 °C provides sufficient catalytic activity to overcome the activation energy of the C-Br bond cleavage without being aggressive enough to significantly activate the stronger C-Cl bond.[11]

Protocol 2: Suzuki-Miyaura Coupling at the Remaining 2-Chloro Position

Objective: To couple a second, potentially different, aryl group at the C2-Cl position of the previously synthesized intermediate.

Materials:

  • 4-aryl-2-chloropyridine (from Protocol 1) (1.0 equiv)

  • Arylboronic acid (Ar'-B(OH)₂) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 4-aryl-2-chloropyridine intermediate, the second arylboronic acid (Ar'-B(OH)₂), and potassium phosphate.

  • In a separate vial, briefly mix the Pd₂(dba)₃ and XPhos ligand in a small amount of dioxane to pre-form the active catalyst, then add this mixture to the reaction flask.

  • Add the remaining degassed dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions involving aryl chlorides are typically slower and may require 12-24 hours.

  • Workup and purification are performed as described in Protocol 1 to yield the final di-aryl pyridine product.

Causality: The activation of the robust C-Cl bond requires a more potent catalytic system. The combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos generates a highly active Pd(0) species capable of undergoing oxidative addition into the C-Cl bond.[9] Higher temperatures are also necessary to provide the requisite energy for this more challenging step.

Conclusion

The question of reactivity between a 4-bromo and a 6-chloro position is not answered by a simple rule, but rather by a hierarchy of chemical principles. While the inherent weakness of the C-Br bond makes it the more reactive site in most cases, this can be modulated or even overridden by the electronic environment of the ring system. For the synthetic chemist, this competition is not a limitation but an opportunity. By carefully selecting catalysts, ligands, and reaction conditions, it is possible to orchestrate highly selective, sequential functionalizations, unlocking pathways to novel and complex molecular architectures.

References

Sources

Validating Indazole Synthesis: A Comparative Guide on Ring Transformation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the mechanism of indazole ring formation from substituted indoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Indole-to-Indazole Scaffold Hop

In medicinal chemistry, the "scaffold hop" from indole to indazole is a high-value strategy to improve metabolic stability and alter hydrogen-bonding vectors without significantly changing the ligand's steric envelope. While indazoles are typically synthesized de novo (e.g., via diazonium chemistry), transforming an existing functionalized indole core directly into an indazole—often termed skeletal editing or atom swapping —allows for late-stage diversification of lead compounds.[1]

This guide objectively compares two distinct mechanistic pathways for this transformation:

  • The Oxidative Deconstruction-Reconstruction Route (Stepwise): Cleavage of the C2-C3 bond followed by hydrazine condensation.

  • The Nitrosative/Radical Rearrangement Route (Direct): Nitrogen insertion coupled with ring contraction/expansion sequences.

Methodology A: The Oxidative Deconstruction-Reconstruction Protocol

Core Concept: This method relies on the complete scission of the indole C2-C3 double bond to generate a stable o-aminoacetophenone (or o-aminobenzaldehyde) intermediate, which is subsequently cyclized with hydrazine.

The Mechanism

The transformation proceeds via an oxidative cleavage (typically ozonolysis or Witkop-Winterfeldt oxidation).

  • Oxidation: Electrophilic attack on the electron-rich C2-C3 bond forms a molozonide or dioxetane intermediate.

  • Cleavage: Rearrangement leads to the opening of the pyrrole ring, yielding a keto-aniline (from 3-substituted indoles) or formyl-aniline.

  • Condensation: Addition of hydrazine (

    
    ) to the ketone/aldehyde forms a hydrazone, which undergoes intramolecular nucleophilic attack by the aniline nitrogen (often requiring acid catalysis) to close the indazole ring.
    
Validated Protocol (Standardized)
  • Substrate: 3-Methylindole (Skatole) derivatives.

  • Step 1 (Cleavage): Dissolve indole (1.0 equiv) in DCM/MeOH (4:1) at -78°C. Bubble

    
     until a blue color persists. Quench with dimethyl sulfide (
    
    
    
    , 5.0 equiv) or
    
    
    . Warm to RT.
  • Step 2 (Cyclization): Concentrate the crude keto-aniline. Redissolve in EtOH. Add Hydrazine monohydrate (5.0 equiv) and catalytic acetic acid (AcOH). Reflux for 2–4 hours.

  • Workup: Cool, concentrate, and purify via flash chromatography.

Mechanistic Validation (Self-Validating System)

To validate this pathway in your lab, you must isolate the intermediate.

  • Checkpoint: After Step 1 (Quench), analyze an aliquot via 1H-NMR .

  • Marker: Disappearance of the Indole C2-H signal (~7.0 ppm) and appearance of a carbonyl signal (for formyl/keto group) and a broad aniline

    
     signal (3.0–6.0 ppm).
    
  • Proof of Pathway: If the intermediate is isolated, it should react with 2,4-DNPH to form a hydrazone without cyclizing immediately, proving the keto-carbonyl existence.

Methodology B: The Nitrosative/Radical Rearrangement Protocol

Core Concept: This approach utilizes "nitrogen insertion" where the N-N bond is formed prior to or concomitant with the ring-opening, often resembling a molecular rearrangement.

The Mechanism

Modern variants (e.g., radical aminonitrosylation) operate differently from the classical nitrosation.

  • Activation: A radical initiator or nitrosating agent attacks the C3 position of the indole.

  • Ring Opening: The resulting intermediate (often a nitroso-indolenine or oxime radical) undergoes fragmentation of the C2-N bond.

  • Recyclization: The oxime nitrogen attacks the aryl ring or recombines to form the indazole core, effectively "swapping" the C2 carbon for a nitrogen.

Validated Protocol (Radical Editing)
  • Substrate: 3-Substituted Indoles (Electron-neutral or electron-rich).

  • Reagents:

    
     (or organic nitrites like TBN), Acid catalyst (HCl or TFA), or photoredox catalysts for radical generation.
    
  • Conditions: Stir indole with

    
     (2.0 equiv) in aqueous HCl/THF at 0°C to RT for 6–12 hours.
    
  • Note: This method is highly sensitive to the electronic nature of the benzene ring.

Mechanistic Validation
  • Isotope Labeling: Use

    
    -labeled nitrite. The resulting indazole should show 
    
    
    
    incorporation at the N2 position, confirming the source of the new nitrogen atom.
  • Trapping: Radical scavengers (TEMPO) will inhibit the radical variant of this reaction, validating the radical mechanism over a polar

    
     pathway.
    

Comparative Analysis: Performance Metrics

FeatureMethod A: Oxidative DeconstructionMethod B: Nitrosative/Radical Editing
Atom Economy Low (Loss of C2 carbon as formate/CO2)High (Often retains skeletal mass)
Step Count 2 Steps (distinct isolation often required)1 Step (One-pot cascade)
Yield (Avg) 75–90% (High reliability)40–65% (Substrate dependent)
Functional Group Tolerance High (tolerates halogens, esters)Moderate (Sensitive to oxidation/reduction)
Scalability High (Ozonolysis is standard in pharma)Low/Medium (Exotherms, gas evolution)
Primary Risk Peroxide formation (Ozonides)Formation of diazonium explosives

Visualizing the Mechanisms

The following diagrams illustrate the distinct pathways described above.

Pathway A: Oxidative Deconstruction (Ozonolysis Route)

OxidativeRoute Indole Substituted Indole Ozonide Molozonide/Intermediate Indole->Ozonide O3, -78°C KetoAniline o-Aminoacetophenone (Key Intermediate) Ozonide->KetoAniline Reductive Quench (Me2S) Hydrazone Hydrazone Species KetoAniline->Hydrazone + N2H4 Indazole 1H-Indazole Product Hydrazone->Indazole - H2O (Cyclization)

Caption: Stepwise conversion involving C2-C3 bond cleavage followed by condensation.

Pathway B: Radical/Nitrosative Rearrangement

RadicalRoute Indole 3-Substituted Indole RadicalInter C3-Radical/Nitroso Intermediate Indole->RadicalInter Radical Initiator / Nitrite RingOpen Ring-Opened Oxime Radical RadicalInter->RingOpen C2-N Bond Scission Indazole Indazole Product RingOpen->Indazole Recyclization (N-N Bond Formed)

Caption: Direct skeletal editing involving nitrogen insertion and rearrangement.

Expert Recommendations

  • For Library Generation: Use Method A . The reliability of the oxidative cleavage ensures that a diverse set of indoles (with varying electronics) will reliably yield the corresponding indazoles. The intermediate isolation step provides a "quality gate" to ensure purity before the final cyclization.

  • For Late-Stage Functionalization: Use Method B . If you have a complex drug molecule with an indole core and wish to "edit" it to an indazole without disassembling the rest of the molecule, the radical approach (specifically photoredox variants) offers a chance to do so in a single pot, provided the substrate lacks other oxidation-sensitive groups.

  • Safety Protocol: When utilizing Method A, always test the crude ozonide mixture for peroxides using starch-iodide paper before heating or concentrating to dryness.

References

  • Skeletal Editing of Indoles: Jurczyk, J. et al. (2024). Skeletal editing of indoles and benzofurans to give indazoles. ChemRxiv.[1]

  • Scaffold Hopping: United States National Institutes of Health (NIH). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors.

  • Indazole Synthesis Overview: Organic Chemistry Portal. Synthesis of Indazoles: Recent Literature and Protocols.

  • Oxidative Recyclization: Oxidative Recyclization of 1H-Indoles for Synthesis of 2-Indolylbenzoxazinones via Cleavage of the C2-C3 Bond. J. Org.[2][3][4] Chem.

Sources

A Senior Application Scientist's Guide to Byproduct Identification in 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde Synthesis using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Modern Drug Synthesis

In the landscape of medicinal chemistry, halogenated indazoles serve as privileged scaffolds, forming the core of numerous kinase inhibitors and therapeutic agents.[1][2] The specific intermediate, 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde, is a critical building block, offering multiple points for synthetic diversification.[1][3] However, the synthetic routes to such complex molecules, often involving powerful reagents like the Vilsmeier-Haack reagent, can generate a constellation of structurally similar byproducts.[4] Identifying and characterizing these impurities is not merely an academic exercise; it is a regulatory and safety mandate. Regulatory bodies require that any impurity present above a certain threshold (typically >0.05-0.1%) be reported and characterized to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the cornerstone technology for this challenge, providing the necessary sensitivity and specificity to separate and identify trace-level impurities within a complex reaction matrix.[6][7] This guide offers a comparative analysis of LC-MS strategies, moving beyond a simple recitation of methods to explain the underlying principles that govern successful byproduct identification for halogenated heterocyclic compounds.

Anticipating the Unknown: Potential Byproducts in the Formylation of 4-Bromo-6-chloro-1H-indazole

A robust analytical strategy begins with a chemical understanding of the potential side reactions. The Vilsmeier-Haack formylation of 4-Bromo-6-chloro-1H-indazole is a potent and effective reaction but can lead to several predictable byproducts. Understanding these possibilities allows for a more targeted method development process.

Key Potential Byproducts Include:

  • Unreacted Starting Material: Residual 4-Bromo-6-chloro-1H-indazole.

  • Positional Isomers: While formylation is directed to the 3-position, small amounts of N-formylation at the N1 position of the indazole ring can occur.[1]

  • Hydrolysis Product: Conversion of the target aldehyde to the corresponding carboxylic acid (4-Bromo-6-chloro-1H-indazole-3-carboxylic acid) during aqueous workup or storage.

  • Dehalogenation Products: Loss of either bromine or chlorine from the aromatic ring, leading to chloro-indazole-carbaldehyde or bromo-indazole-carbaldehyde species.

  • Vilsmeier-Amide Adducts: Incomplete hydrolysis of the intermediate iminium salt can lead to amide byproducts.

  • Dimerization/Trimerization: Under certain conditions, indole-type structures can undergo self-condensation reactions in the presence of the Vilsmeier reagent.[8]

G SM 4-Bromo-6-chloro- 1H-indazole (Starting Material) Target TARGET PRODUCT 4-Bromo-6-chloro-1H-indazole -3-carbaldehyde SM->Target Main Reaction Path (C3-Formylation) Isomer N1-Formyl Isomer SM->Isomer Side Reaction (N1-Formylation) Dehalo_Br De-brominated Product SM->Dehalo_Br Side Reaction (Reductive Loss of Br) Dehalo_Cl De-chlorinated Product SM->Dehalo_Cl Side Reaction (Reductive Loss of Cl) VHR Vilsmeier-Haack Reagent (POCl3/DMF) VHR->SM Hydrolysis Carboxylic Acid (Hydrolysis) Target->Hydrolysis Aqueous Workup Amide Amide Adduct (Incomplete Hydrolysis) Target->Amide Side Reaction

Figure 1. Potential reaction pathways in the synthesis of the target aldehyde.

Comparative Guide to LC-MS Method Development

The success of byproduct analysis hinges on chromatographic separation (the "LC") and confident identification (the "MS"). The choice of technology in both areas has profound implications for the quality of the results.

Part 1: The Chromatographic Separation (LC)

For halogenated aromatic compounds, achieving adequate separation of structurally similar isomers and byproducts is a common challenge. A standard C18 column may not always provide the necessary selectivity. Here, we compare the most relevant stationary phases.

Parameter Standard C18 Phenyl-Hexyl Phase Pentafluorophenyl (PFP) Phase
Stationary Phase Octadecylsilane bonded to silicaPhenyl-hexyl chains bonded to silicaPentafluorophenylpropyl chains bonded to silica
Primary Interaction Hydrophobic (van der Waals) interactions.[9]Mixed-mode: Hydrophobic and π-π interactionsMixed-mode: Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[10]
Optimal For General purpose separation of non-polar to moderately polar compounds.Aromatic compounds, offering alternative selectivity to C18.Halogenated and positional isomers , polar analytes, and compounds with electron-withdrawing groups.[10][11]
Causality Separation is driven primarily by the analyte's overall hydrophobicity. Isomers with similar hydrophobicity may co-elute.The phenyl rings on the stationary phase interact with the π-electron clouds of aromatic analytes, providing an additional separation mechanism.The highly electronegative fluorine atoms create a strong dipole and enable unique interactions with halogenated analytes, often resolving isomers that are inseparable on C18 or Phenyl phases.[10]

Senior Scientist's Recommendation: Begin method screening with both a C18 and a PFP column. The PFP phase is often superior for halogenated aromatics due to its unique selectivity mechanisms, which can resolve critical isomeric impurities that a C18 column might miss.[10]

Part 2: The Detection and Identification (MS)

The choice of mass spectrometer determines the level of confidence in structural elucidation. While a simple single quadrupole detector can confirm the presence of expected masses, it is insufficient for identifying unknown byproducts.

Detector Type Single Quadrupole (SQD) Triple Quadrupole (QqQ) Quadrupole Time-of-Flight (Q-TOF)
Primary Function Mass confirmation of known analytes.[12]Targeted quantification (SRM/MRM).Unknown identification and confirmation.[5]
Mass Resolution Low (~1 Da)Low (~1 Da)High (>10,000 FWHM)
Key Advantage Cost-effective, simple operation for known compounds.Unmatched sensitivity and selectivity for quantifying specific, known impurities.High mass accuracy (<5 ppm) allows for the determination of elemental composition (molecular formula) of unknown peaks.[5]
Limitation Cannot distinguish between compounds with the same nominal mass (isobars). No structural information from fragmentation.Not designed for screening unknown compounds.Higher initial cost compared to quadrupole systems.
Self-Validation Can only validate that a peak has the expected nominal mass.Validates identity and quantity against a known reference standard.Provides self-validating data: The accurate mass measurement and isotopic pattern provide a high degree of confidence in the proposed elemental formula without a reference standard.

Senior Scientist's Recommendation: For byproduct profiling, a high-resolution accurate-mass (HRAM) instrument like a Q-TOF is essential.[5][6] The ability to generate a molecular formula for an unknown peak based on its accurate mass and isotopic pattern is the most critical step in the identification process.

Workflow and Experimental Protocol

This section details a robust, self-validating protocol for the analysis of a 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde reaction mixture, employing a PFP column and Q-TOF MS detection.

Figure 2. Comprehensive workflow for byproduct identification.
Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh ~10 mg of the crude reaction mixture.

    • Dissolve in 10.0 mL of methanol to create a stock solution.

    • Perform a serial dilution in 50:50 methanol:water to a final concentration of approximately 10 µg/mL. The goal is to ensure the main peak does not saturate the detector, allowing for the detection of trace impurities.

    • Filter the final solution through a 0.22 µm PTFE filter into an LC vial.

  • Liquid Chromatography (LC) Method:

    • Column: PFP (Pentafluorophenyl), 2.1 x 100 mm, 2.7 µm particle size. Causality: Chosen for its superior selectivity towards halogenated aromatic compounds.[10]

    • Mobile Phase A: Water + 0.1% Formic Acid. Causality: Formic acid aids in the protonation of analytes for positive mode ESI and improves peak shape.[5]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Method (Q-TOF):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Causality: The indazole nitrogens are readily protonated.

    • Mass Range: 100 - 1000 m/z.

    • Acquisition Mode: Full Scan MS with data-dependent MS/MS (Auto MS/MS). Causality: This allows for the collection of high-resolution MS data for all ions, and automatically triggers fragmentation (MS/MS) on the most intense peaks, providing structural data for both the main component and significant impurities.[5]

    • Collision Energy (for MS/MS): Ramped from 15-40 eV. Causality: A ramped energy ensures a wide range of fragments are generated, from simple losses to more complex cleavages.

Data Interpretation: From Spectra to Structure

The true expertise in byproduct analysis lies in interpreting the rich data generated by HRAM LC-MS.

The Power of Isotopic Signatures

The presence of both chlorine and bromine in the target molecule creates a highly characteristic isotopic pattern. This pattern is a molecular fingerprint that provides unambiguous confirmation of the presence of these halogens in any detected peak.

Ion Formula Expected Monoisotopic Mass (m/z) Key Isotopic Peaks (A, A+2, A+4) Reason for Pattern
Target Product [M+H]⁺ C₇H₅BrClN₂O258.9401100% : 128% : 32%Combination of ³⁵Cl/³⁷Cl (3:1) and ⁷⁹Br/⁸¹Br (1:1) ratios.[13]
De-brominated Byproduct [M+H]⁺ C₇H₅ClN₂O179.0112100% : 32%Characteristic 3:1 ratio of ³⁵Cl/³⁷Cl.
De-chlorinated Byproduct [M+H]⁺ C₇H₅BrN₂O224.9607100% : 98%Characteristic 1:1 ratio of ⁷⁹Br/⁸¹Br.
Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) breaks down the molecule and the resulting fragment ions provide a roadmap to its structure. By comparing the fragmentation pattern of a byproduct to that of the parent compound, one can deduce its structure. For 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde, the fragmentation is predictable.

G Parent [M+H]⁺ m/z 258.9401 C₇H₅BrClN₂O Frag1 [M+H - CO]⁺ m/z 230.9452 Parent->Frag1 - CO Frag2 [M+H - Br]⁺ m/z 179.9700 Parent->Frag2 - Br• Frag3 [M+H - CO - Cl]⁺ m/z 195.9751 Frag1->Frag3 - Cl• Frag4 [M+H - CO - Br]⁺ m/z 152.0001 Frag1->Frag4 - Br•

Sources

A Tale of Two Chemistries: A Comparative Guide to Metal-Free vs. Metal-Catalyzed Halogenation of Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including the anti-cancer drug Pazopanib and the PARP inhibitor Niraparib.[1][2] The strategic introduction of halogen atoms onto this bicyclic heterocycle is a cornerstone of drug design, profoundly influencing molecular properties such as metabolic stability, binding affinity, and membrane permeability. Furthermore, halogenated indazoles are invaluable synthetic intermediates, primed for diversification through cross-coupling reactions.[1][3]

The choice of halogenation strategy—either relying on the intrinsic reactivity of the indazole ring or employing the power of transition metal catalysis—presents a critical decision point in any synthetic campaign. This guide offers a deep, comparative analysis of these two dominant paradigms: metal-free and metal-catalyzed halogenation. We will explore the underlying mechanisms, regioselectivity, substrate scope, and practical considerations of each approach, providing the data-driven insights necessary to inform your experimental design.

The Metal-Free Approach: Harnessing Inherent Reactivity

Metal-free halogenation typically relies on electrophilic aromatic substitution (SEAr), leveraging the inherent nucleophilicity of the indazole ring. The workhorse reagents for this transformation are the N-halosuccinimides (NBS, NCS, and NIS), which offer a convenient and relatively safe source of electrophilic halogen.[4]

Mechanistic Rationale

The prevailing mechanism for metal-free halogenation with N-halosuccinimides (NXS) on electron-rich heterocycles like indazoles is often a polar electrophilic aromatic substitution. However, under certain conditions, particularly with heating, a radical pathway may be involved.[1][5]

In the SEAr pathway, the N-X bond of the N-halosuccinimide is polarized, rendering the halogen atom electrophilic. The π-system of the indazole ring attacks the electrophilic halogen, forming a σ-complex (or Wheland intermediate). Subsequent deprotonation by a weak base (like the succinimide anion or solvent) restores aromaticity and yields the halogenated indazole. The regioselectivity is governed by the electronic properties of the indazole ring, with substitution generally favoring the most electron-rich positions. For 1H-indazoles, this is typically the C3 position, while for 2H-indazoles, the C3 position is also highly reactive.[3][4]

Indazole Indazole Sigma_Complex σ-Complex (Wheland Intermediate) Indazole->Sigma_Complex Attack on X⁺ NXS N-Halosuccinimide (NXS) NXS->Sigma_Complex Halogenated_Indazole Halogenated Indazole Sigma_Complex->Halogenated_Indazole -H⁺ Succinimide Succinimide Sigma_Complex->Succinimide

Caption: Generalized Metal-Free SEAr Halogenation Pathway.

Performance and Applications

Metal-free methods shine in their simplicity, cost-effectiveness, and environmental friendliness.[1][6][7] Reactions can often be run under mild conditions, sometimes even in "green" solvents like water or ethanol.[1][6][7] By carefully tuning reaction conditions such as temperature, solvent, and stoichiometry of the halogenating agent, chemists can achieve selective mono-, di-, or even tri-halogenation.[1][5][6]

For instance, a study on 2H-indazoles demonstrated that mono-bromination can be achieved with high yields (80-98%) using NBS in ethanol at 50°C.[6] Increasing the equivalents of NBS and reaction time can lead to di- and tri-brominated products.[5][6]

Key Advantages:

  • Cost-Effective: Avoids expensive and precious metal catalysts.

  • Environmentally Benign: Often employs greener solvents and avoids metal waste.[1]

  • Simple Execution: Reactions are typically easy to set up and monitor.[1]

  • Controllable Polyhalogenation: Stoichiometric control allows for selective introduction of multiple halogen atoms.[1][6]

Limitations:

  • Limited Regioselectivity: The substitution pattern is dictated by the inherent electronics of the substrate, making it difficult to access electronically disfavored positions (e.g., C7).[5]

  • Substrate Sensitivity: Highly electron-withdrawing groups on the indazole ring can deactivate it towards electrophilic attack, leading to low yields or no reaction.[4]

  • Potential for Side Reactions: Over-halogenation or reaction at other nucleophilic sites can be an issue without careful optimization.

The Metal-Catalyzed Approach: Precision Through C-H Activation

Transition metal catalysis, particularly with palladium and copper, has revolutionized the functionalization of heterocycles by enabling the direct activation of otherwise unreactive C-H bonds.[8][9] This strategy offers unparalleled control over regioselectivity, often by employing a directing group to guide the metal to a specific C-H bond.

Mechanistic Rationale

Palladium-Catalyzed Halogenation: The most common mechanism for directed C-H halogenation involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle.[3][10]

  • Coordination: A directing group on the indazole substrate coordinates to the Pd(II) catalyst.

  • C-H Activation: The palladium center then activates a proximal C-H bond (typically ortho to the directing group) through a concerted metalation-deprotonation (CMD) pathway, forming a five- or six-membered palladacycle intermediate.

  • Oxidative Addition/Reductive Elimination: This palladacycle can then react with an electrophilic halogen source (like an N-halosuccinimide). In a Pd(II)/Pd(IV) cycle, the N-X reagent oxidatively adds to the Pd(II) center to form a Pd(IV) intermediate, which then reductively eliminates the C-X bond to yield the product and regenerate the Pd(II) catalyst. Alternatively, in what is sometimes considered a Pd(II)-only cycle, the palladacycle undergoes electrophilic cleavage by the halogen source.

cluster_0 Pd(II)/Pd(IV) Catalytic Cycle PdII Pd(II) Catalyst Coordination Substrate Coordination PdII->Coordination + Substrate-DG Palladacycle Palladacycle Intermediate Coordination->Palladacycle C-H Activation PdIV Pd(IV) Intermediate Palladacycle->PdIV + NXS (Oxidative Addition) Product Halogenated Product PdIV->Product Reductive Elimination Product->PdII - DG Start 2-Phenyl-2H-indazole (0.3 mmol) in EtOH (3.0 mL) Step1 Add NBS (0.3 mmol) Start->Step1 Step2 Stir at 50 °C for 2.0 h Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Workup & Purification (e.g., Extraction, Chromatography) Step3->Step4 Product 3-Bromo-2-phenyl-2H-indazole (Yield: 97%) Step4->Product

Caption: Workflow for Metal-Free Bromination.

Methodology:

  • To a solution of 2-phenyl-2H-indazole (0.3 mmol, 1.0 equiv.) in ethanol (3.0 mL), add N-bromosuccinimide (NBS) (0.3 mmol, 1.0 equiv.).

  • Stir the reaction mixture at 50 °C for 2.0 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-bromo-2-phenyl-2H-indazole.

Representative Metal-Catalyzed Protocol: Palladium-Catalyzed C7-Bromination of a 4-Substituted 1H-Indazole

[11]

Start 4-Substituted-1H-indazole (1 mmol) in DMF (5 mL) Step1 Add Pd(OAc)₂ (catalyst) & NBS (1.1 equiv) Start->Step1 Step2 Heat at 80 °C for 18 h Step1->Step2 Step3 Reaction Monitoring (TLC/LC-MS) Step2->Step3 Step4 Workup & Purification Step3->Step4 Product 7-Bromo-4-substituted-1H-indazole (Yield: ~84%) Step4->Product

Caption: Workflow for Palladium-Catalyzed C7 Bromination.

Methodology:

  • In a sealed tube, dissolve the 4-substituted 1H-indazole (e.g., N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide) (1.0 mmol, 1.0 equiv.) in dimethylformamide (DMF) (5 mL).

  • Add N-bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv.). Note: In many C-H activation protocols, a palladium catalyst such as Pd(OAc)₂ would be added at this stage, though in the cited example for this specific substrate, the reaction proceeded thermally with high regioselectivity, implying a substrate-directed mechanism. For less activated systems, a catalyst would be essential.

  • Seal the tube and heat the reaction mixture at 80 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography to yield the 7-bromo-indazole product.

Conclusion and Future Outlook

The choice between metal-free and metal-catalyzed halogenation of indazoles is not a matter of one being definitively superior, but rather a strategic decision based on the specific synthetic goal.

Choose metal-free methods when:

  • The target regiochemistry aligns with the natural electronic bias of the indazole ring (typically C3).

  • Cost, scalability, and environmental impact are primary concerns.

  • Controlled polyhalogenation is desired.

Choose metal-catalyzed methods when:

  • Precise regiochemical control is paramount, especially for accessing electronically disfavored positions like C7.

  • The substrate is deactivated and unreactive under metal-free conditions.

  • The project budget and timeline can accommodate the use of metal catalysts and potential directing group strategies.

The future of indazole halogenation will likely focus on bridging the gap between these two approaches. The development of more active and economical earth-abundant metal catalysts (e.g., iron, cobalt) and the discovery of novel, transient directing groups that obviate the need for extra synthetic steps are exciting frontiers. Similarly, expanding the scope of organocatalysis to mimic the regiochemical control of transition metals remains a significant but rewarding challenge. For the modern medicinal chemist, a deep understanding of both paradigms is essential for efficiently navigating the synthesis of novel halogenated indazole-based therapeutics.

References

  • Zhang, D., & Gagnière, E. (2015). Copper-Catalyzed C–H Functionalization Reactions: Efficient Synthesis of Heterocycles. Chemical Reviews, 115(3), 1622–1651. [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 55(40), 12348-12352. [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(8), 5173–5179. [Link]

  • Qasid, M., Pfeiffer, M. A., Jeffries, C. J., Hornbrook, L. F., Purser, G. H., & Lamar, A. A. (2023). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 88(19), 13619–13631. [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(8), 5173-5179. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation−Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Roger, J., et al. (2022). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers, 9(13), 3535-3571. [Link]

  • Babu, S. A., et al. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 5000. [Link]

  • Choy, P. Y., & Kwong, F. Y. (2013). Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Topics in Current Chemistry, 334, 1-35. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Wei, T., Wang, K., Yu, Z., & Xie, Y. (2021). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 11(8), 4567-4571. [Link]

  • Wang, C., & Li, Z. (2015). C–H bond halogenation catalyzed or mediated by copper: an overview. RSC Advances, 5(121), 99933-99944. [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(8), 5173-5179. [Link]

  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825–6834. [Link]

Sources

A Comparative Guide to the Biological Activity of 1H- and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Tautomers

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its derivatives are the cornerstone of numerous therapeutic agents, demonstrating a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] The indazole core exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[4][6]

This seemingly subtle shift in the position of a single hydrogen atom profoundly influences the molecule's electronic properties, stability, and three-dimensional shape, leading to significant differences in biological activity. The 1H-tautomer, possessing a benzenoid structure, is thermodynamically more stable than the 2H-form, which exhibits ortho-quinoid characteristics.[1][6][7][8] This guide provides an in-depth comparison of these two isomers, supported by experimental data, to empower researchers in the rational design of next-generation indazole-based therapeutics.

Caption: Fig. 1: Tautomeric equilibrium between 1H- and 2H-indazole.

Comparative Analysis of Biological Activities

While both isomers are pharmacologically active, a general trend has emerged from decades of research: 1H-indazoles are frequently developed for their potent antitumor properties, whereas 2H-indazoles are explored for a more diverse range of applications, including anti-inflammatory and antimicrobial effects.[2]

Anticancer Activity

The indazole scaffold is a key component in several approved anticancer drugs, such as Pazopanib and Niraparib.[4] The distinction between the 1H and 2H isomers is critical in kinase inhibition, a primary mechanism for many anticancer agents. The nitrogen atoms of the indazole ring often form crucial hydrogen bond interactions with the hinge region of protein kinases.[9]

Isomer TypeCompound ExampleCancer Cell LineIC50 (µM)Key InsightReference
1H-Indazole Derivative 2fA549 (Lung)0.89Potent and broad-spectrum antiproliferative activity is frequently observed with 1H-indazole derivatives.[2]
MCF-7 (Breast)0.43[2]
HCT116 (Colon)0.56[2]
2H-Indazole Pazopanib (Votrient®)Multiple(Kinase Inhibitor)Pazopanib, an FDA-approved drug, is a 2H-indazole derivative, highlighting the therapeutic importance of this isomer.[4][10]
Axitinib (Inlyta®)Multiple(Kinase Inhibitor)Axitinib is another clinically successful 2H-indazole based kinase inhibitor.[10]

Expert Insight: The choice between a 1H or 2H scaffold in kinase inhibitor design is a pivotal decision. The 1H-isomer provides a hydrogen bond donor at the N1 position, which can interact with the kinase hinge backbone. Conversely, the 2H-isomer presents a different vector for its substituents and alters the electronic distribution, which can be exploited to achieve selectivity or target different binding pockets.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Indazole 1H-Indazole Derivatives Indazole->PI3K inhibit caption Fig. 2: Inhibition of the PI3K/AKT/mTOR pathway by 1H-indazole derivatives.

Caption: Fig. 2: Inhibition of the PI3K/AKT/mTOR pathway by 1H-indazole derivatives.[2]

Anti-inflammatory and Antimicrobial Activity

Derivatives of both isomers have shown promise as anti-inflammatory agents. However, recent studies have highlighted the potential of 2H-indazoles as dual antimicrobial and anti-inflammatory agents, a highly desirable feature for treating infectious diseases that have an inflammatory component.[11]

Isomer TypeCompound ExampleBiological Target / PathogenActivity MetricResultReference
1H-Indazole BendazacAnti-inflammatoryClinical UseAn established NSAID for musculoskeletal pain.[7]
BindaritCCL2 TranscriptionIC50Efficiently inhibits chemokine production.[7]
Cmpd. 1aCarrageenan-induced edema% InhibitionSignificant edema inhibition, comparable to etoricoxib.[12]
2H-Indazole Derivative 18Giardia intestinalisIC500.77 µM (12.8x more active than metronidazole)[11]
Derivative 18COX-2% Inhibition @ 100 µM39.5%[11]
Derivative 23Candida albicansMIC62.5 µg/mL[11]
Derivative 23COX-2% Inhibition @ 100 µM49.3%[11]

Expert Insight: The development of dual-action agents is a significant advancement in drug discovery. The data on 2H-indazole derivatives with combined antiprotozoal and COX-2 inhibitory activity suggests that this scaffold is particularly well-suited for generating multitarget ligands.[11] This could be due to the specific spatial arrangement of substituents on the 2H-indazole core, allowing for simultaneous interaction with multiple biological targets.

Cannabinoid Receptor Activity

A compelling direct comparison comes from the field of synthetic cannabinoids. Studies have shown that for compounds like AB-CHMINACA and AB-FUBINACA, the 1-alkyl-1H-indazole isomer acts as a high-potency agonist at cannabinoid receptors (CB1 and CB2). In stark contrast, the corresponding 2-alkyl-2H-indazole regioisomers, often found as manufacturing impurities, demonstrate significantly lower (micromolar) agonist activity.[13] This highlights how isomerism can dramatically alter pharmacological potency, a critical consideration for both therapeutic development and forensic toxicology.

Experimental Protocols: A Guide to Evaluation

To ensure scientific rigor, the biological evaluation of novel indazole derivatives must follow validated and reproducible protocols.

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[2]

Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1H- and 2H-indazole test compounds in the appropriate culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The inclusion of both positive and vehicle controls is critical. The positive control validates that the assay system can detect a cytotoxic effect, while the vehicle control establishes the baseline for 100% cell viability.

Synthetic Strategies: Accessing the Isomers

The differential biological activities of 1H- and 2H-indazoles necessitate distinct and selective synthetic routes to access each isomer.

Synthesis of 1H-Indazoles

Classical methods often involve diazotization or nitrosation reactions, which can require harsh conditions.[15] Modern, milder approaches include:

  • Palladium-catalyzed cross-coupling: Coupling of 2-bromobenzaldehyde with benzophenone hydrazone followed by cyclization.[1]

  • Metal-free synthesis: Selective activation of o-aminobenzoximes using methanesulfonyl chloride.[1][15]

  • Iodine-mediated C-H amination: Direct cyclization of diaryl ketone hydrazones.[4]

Synthesis of 2H-Indazoles

Accessing the less stable 2H-isomer often requires specific strategies to prevent rearrangement to the 1H-form.

  • Reductive Cyclization: One-pot reductive cyclization of o-nitrobenzaldimines is a common and efficient method.[4][10]

  • Copper-catalyzed multicomponent reactions: A one-pot reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide provides rapid access to diverse 2H-indazoles.[10][16]

  • Davis-Beirut Reaction: A versatile method for constructing C3-substituted 2H-indazoles under mild basic conditions.[17]

Workflow cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation Start Design Isomer-Specific Precursors Synth1H 1H-Indazole Synthesis (e.g., C-H Amination) Start->Synth1H Synth2H 2H-Indazole Synthesis (e.g., Reductive Cyclization) Start->Synth2H Purify Purification & Structural Characterization (NMR, MS) Synth1H->Purify Synth2H->Purify Screening Primary Screening (e.g., MTT Assay) Purify->Screening Secondary Secondary Assays (e.g., Kinase Inhibition, MIC) Screening->Secondary SAR Structure-Activity Relationship (SAR) Analysis Secondary->SAR SAR->Start Iterative Design Lead Lead Optimization SAR->Lead caption Fig. 3: General workflow for the synthesis and evaluation of indazole isomers.

Caption: Fig. 3: General workflow for the synthesis and evaluation of indazole isomers.[2]

Conclusion and Future Perspectives

The distinction between 1H- and 2H-indazole isomers is far from trivial. It represents a fundamental choice in drug design that dictates stability, molecular interactions, and ultimately, pharmacological effect. While 1H-indazoles remain a mainstay in the development of anticancer agents, the growing body of evidence supporting the diverse therapeutic potential of 2H-indazoles—particularly as multi-target agents—presents exciting new avenues for research. Future work should focus on systematic, head-to-head comparisons of identically substituted 1H- and 2H-indazole pairs across a wide range of biological assays. This will provide a clearer understanding of the structure-activity relationships governing each isomer and enable the more precise and rational design of potent and selective indazole-based medicines.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]

  • A Practical, Metal-Free Synthesis of 1H-Indazoles. ACS Publications. Available at: [Link]

  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks. Available at: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hep Journals. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. Available at: [Link]

  • The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. PMC. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]

  • 1H-indazole and 2H-indazole derivatives of androsta-5,16-dien-3beta-ol. PubMed. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1] This bicyclic heterocycle, an isostere of the natural indole nucleus, is a key structural motif in several FDA-approved drugs, particularly in the realm of oncology.[2] Within this class, 3-substituted indazoles have garnered significant attention as potent kinase inhibitors.[3][4] The 1H-indazole-3-carbaldehyde serves as a critical and versatile intermediate, providing a synthetic handle for the elaboration of diverse functionalities at the 3-position.[4][5]

This guide focuses on the specific scaffold of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde . We will provide an in-depth, comparative analysis of its structure-activity relationships (SAR), exploring how systematic chemical modifications of this core influence biological activity. The di-halogenated nature of this starting material offers a unique platform for selective, stepwise functionalization, making it an invaluable precursor for building targeted compound libraries.[6] By examining modifications at the 3-position, on the indazole ring itself, and at the nitrogen positions, we aim to elucidate the key chemical principles that govern the biological efficacy of this promising class of compounds.

The 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde Core: A Strategic Starting Point

The core scaffold is a solid, di-halogenated indazole derivative that serves as a versatile building block for more complex molecules.[6][7] Its strategic value lies in the distinct reactivity and influence of its constituent parts:

  • Indazole Nucleus : This core structure is more than just a rigid scaffold. The pyrazole ring contains two nitrogen atoms capable of acting as both hydrogen bond donors and acceptors, which is crucial for anchoring the molecule within the active sites of protein targets, particularly the hinge region of kinases.[8]

  • 3-Carbaldehyde Group : This aldehyde functionality is a highly versatile chemical handle. It can be readily transformed into a wide array of other functional groups, including amides, amines, vinyl groups, and various heterocycles, allowing for extensive exploration of the binding pocket.[4]

  • 4-Bromo and 6-Chloro Substituents : The two halogen atoms are not merely passive substituents. They significantly influence the molecule's electronic properties and lipophilicity. Furthermore, they can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. Their distinct positions allow for regioselective chemical manipulation, for example, through metal-catalyzed cross-coupling reactions.[6]

Comparative SAR Analysis of Analog Modifications

The biological activity of indazole-based compounds can be finely tuned by making structural modifications at three primary locations: the C3-position, the N1/N2-positions of the pyrazole ring, and the C4-, C5-, C6-, and C7-positions of the benzene ring.

Part A: Modifications at the 3-Position (The "Business End")

The 3-position is paramount for interacting with the target protein, and modifications here have the most direct impact on potency and selectivity. The carbaldehyde is typically a precursor to the final, more stable functional group.

  • Causality Behind the Choice: The primary goal of modifying the 3-position is to introduce groups that can form specific, high-affinity interactions with the target protein. For kinase inhibitors, this often involves groups that can interact with the ribose pocket or solvent-exposed regions.

  • Indazole-3-Carboxamides: A common and highly effective modification is the conversion of the 3-carbaldehyde (via oxidation to the carboxylic acid) to a 3-carboxamide. SAR studies on this class have revealed that the regiochemistry is critical; indazole-3-carboxamides are potent blockers of the Orai calcium channel, whereas the isomeric "reverse" amides are inactive.[9][10] The nature of the substituent on the amide nitrogen allows for fine-tuning of properties and exploration of additional binding interactions.

  • Vinyl and Styryl Indazoles: The aldehyde can be converted to a vinyl or styryl group via reactions like the Wittig olefination. This extends the molecule into different regions of the binding site. For instance, a (E)-6-bromo-3-(3,5-dimethoxystyryl)-1H-indazole was synthesized as a key intermediate for anti-cancer agents, demonstrating the utility of this modification in extending the scaffold.[11]

Table 1: Comparison of 3-Position Analogs on Hypothetical Kinase Inhibition

3-Position SubstituentRationalePredicted Relative Potency
-CHO (Carbaldehyde)Synthetic IntermediateBaseline
-CONH-Ar (Carboxamide)H-bond donor/acceptor, fills pocket+++
-CH=CH-Ar (Styryl)Extends into hydrophobic regions++
-NH-Ar (Amine)Hinge-binding interactions+++
Part B: Modifications on the Benzene Ring (The "Tuning" Elements)

The 4-bromo and 6-chloro substituents provide a starting point for exploring the impact of the substitution pattern on the benzene portion of the indazole ring.

  • Causality Behind the Choice: Modifications to this ring are used to modulate the molecule's overall physicochemical properties (e.g., solubility, metabolic stability) and to make secondary contacts with the protein surface, which can enhance selectivity.

  • Impact of Halogenation: The position and nature of halogen substituents are critical. In one study on JNK3 inhibitors, replacing a 6-fluoro group with hydrogen slightly increased potency and significantly enhanced selectivity against a related kinase, p38α.[12] This highlights that removing a halogen can be as beneficial as adding one, depending on the target's topology. The existing 4-bromo and 6-chloro groups on the parent scaffold provide two distinct points for diversification via cross-coupling chemistry.[6]

  • Alkyl and Alkoxy Groups: Replacing halogens with small hydrophobic groups like methyl or methoxy can also have a profound effect. In a series of FGFR1 inhibitors, increasing the size of an alkoxy group (from methoxy to isopropoxy) led to an increase in activity.[2]

Table 2: Comparison of Ring Substitution Analogs on Hypothetical Cellular Activity

4-Position6-PositionRationalePredicted Relative Potency
Br Cl Parent ScaffoldBaseline
H Cl Reduces steric bulk at C4+/-
Br H Reduces steric bulk at C6+/-
F Cl Alters electronics, potential H-bond acceptor++
OMe Cl H-bond acceptor, alters electronics+
Part C: Modifications at the N-1 and N-2 Positions (The "Anchor" Point)

Alkylation of the indazole nitrogen is a key strategy to modulate activity and pharmacokinetic properties. The choice between alkylating N-1 versus N-2 leads to distinct regioisomers with different biological profiles.

  • Causality Behind the Choice: The N-H of the indazole is often a crucial hydrogen bond donor for anchoring the inhibitor in the ATP-binding site. Alkylating this position removes that donor but allows the substituent to probe new regions of the binding pocket. The choice of base and solvent during synthesis can heavily influence the ratio of N-1 to N-2 alkylation.[13]

  • N-1 vs. N-2 Selectivity: The 1H-indazole tautomer is generally more thermodynamically stable.[1] Synthetic protocols have been optimized to selectively generate the N-1 alkylated product, which is often the desired isomer for therapeutic applications.[13] For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N-1 regioselectivity.[13] However, steric and electronic effects from other ring substituents can influence the outcome; for instance, an electron-withdrawing group at the C-7 position can confer excellent N-2 regioselectivity.[13]

Experimental Methodologies and Workflows

To ensure scientific integrity, the protocols described must be self-validating. The synthesis of these analogs requires precise control over reaction conditions to achieve the desired regioselectivity and yield.

General Synthetic Workflow

The overall strategy involves the synthesis of the core indazole-3-carbaldehyde followed by diversification at the key positions.

G cluster_0 Core Synthesis cluster_1 Analog Diversification A Substituted Indole (e.g., 4-Bromo-6-chloro-indole) B 4-Bromo-6-chloro-1H- indazole-3-carbaldehyde A->B  Nitrosation  (NaNO2, Acid) C C3-Modified Analogs (Amides, Vinyls, etc.) B->C  Oxidation, Amidation,  Wittig, etc. D N1-Modified Analogs B->D  N-Alkylation  (NaH, R-X) E Ring-Modified Analogs (Cross-Coupling) B->E  Suzuki, Buchwald,  etc.

Caption: General workflow for analog synthesis.

Protocol 1: Synthesis of 1H-Indazole-3-Carbaldehyde via Indole Nitrosation[4]

This protocol describes a general and optimized method for converting an indole to the corresponding indazole-3-carbaldehyde.

  • Preparation: Dissolve the starting indole (1.0 eq.) and sodium nitrite (NaNO₂, 3.0 eq.) in a 1:1 mixture of water and 1,4-dioxane. Cool the mixture to 0 °C in an ice bath.

  • Reaction: Prepare a solution of hydrochloric acid (HCl, 2M in water, 3.0 eq.). Add this acid solution dropwise to the cooled indole/nitrite mixture over 30 minutes. It is critical to perform a "reverse addition" where the acid is added to the mixture to maintain a slightly acidic environment and minimize side reactions.

  • Stirring: Allow the reaction to stir at room temperature for 3-5 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, extract the mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude solid by column chromatography on silica gel (eluting with a petroleum ether/EtOAc gradient) to yield the pure 1H-indazole-3-carboxaldehyde.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: AKT Kinase)[15]

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

  • Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO. Create serial dilutions to achieve the desired final assay concentrations.

  • Enzyme Reaction: In a 96-well plate, combine the kinase (e.g., AKT), its specific substrate (e.g., GSK-β), and ATP in a suitable kinase buffer.

  • Inhibition: Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using an ELISA-based method with a phospho-specific primary antibody and an HRP-tagged secondary antibody.

  • Analysis: Read the absorbance at 450 nm. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Key SAR Findings and Future Directions

The structure-activity relationships for 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde analogs are governed by a multi-faceted interplay between different regions of the molecule.

Caption: Key SAR takeaways for indazole analogs.

Summary of Findings:

  • The 3-Position is Dominant: The functional group at C3 is the most critical determinant of potency, directly engaging with the target protein. Converting the aldehyde to carboxamides is a particularly fruitful strategy.[9]

  • Ring Halogenation Fine-Tunes Activity: The 4-bromo and 6-chloro groups provide a solid foundation for activity, likely through favorable electronic effects and potential halogen bonding. Altering this pattern can be used to optimize selectivity against off-target proteins.[12]

  • N1-Substitution is a Proven Strategy: While the N-H can be an important H-bond donor, N1-alkylation is a widely used and effective method to improve potency and drug-like properties by allowing the molecule to occupy additional space in the binding site.[13]

Future Outlook:

The 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde scaffold remains a highly promising starting point for the development of new therapeutics. Future research should focus on using the dual halogenation as a platform for more complex, regioselective modifications via modern cross-coupling reactions. Exploring less common C3-substituents and developing novel strategies for stereocontrolled N1-functionalization could unlock new biological activities and lead to the discovery of next-generation inhibitors with improved potency and selectivity profiles.

References

  • Anonymous. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. PMC. Available at: [Link].

  • Anonymous. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Published July 20, 2021. Available at: [Link].

  • Anonymous. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. PubMed. Published February 1, 2019. Available at: [Link].

  • Anonymous. 5‐substituted indazoles as kinase inhibitors. ResearchGate. Available at: [Link].

  • Anonymous. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. Available at: [Link].

  • Anonymous. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Published August 2, 2021. Available at: [Link].

  • Anonymous. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link].

  • Anonymous. Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. Available at: [Link].

  • Anonymous. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link].

  • Anonymous. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC. Available at: [Link].

  • Anonymous. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link].

  • Anonymous. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. Published April 27, 2021. Available at: [Link].

  • Anonymous. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Published August 2, 2021. Available at: [Link].

  • Anonymous. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available at: [Link].

  • Anonymous. The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),... ResearchGate. Available at: [Link].

  • Anonymous. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available at: [Link].

  • Anonymous. (PDF) Synthesis and biological evaluation of new indazole derivatives. Academia.edu. Available at: [Link].

  • Anonymous. 4-Bromo-6-chloro-1H-indazole. PubChem. Available at: [Link].

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded protocol for assessing the purity of synthesized 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde, a key intermediate in modern drug discovery. We detail a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, from fundamental principles to experimental execution and data interpretation. This document compares a hypothetically synthesized batch against a certified reference standard, presenting experimental data to underscore the method's efficacy. The protocols herein are designed with self-validating principles in line with ICH guidelines to ensure trustworthiness and reproducibility for researchers, scientists, and drug development professionals.

The Critical Role of Purity in Drug Discovery Intermediates

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1][2] Compounds like 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde are not merely precursors; they are high-value building blocks where the precise arrangement of halogen substituents allows for site-specific functionalization in downstream reactions.[3] The purity of this intermediate is paramount; trace impurities, such as regioisomers or unreacted starting materials, can lead to the formation of difficult-to-separate side products, reducing overall yield and compromising the biological activity and safety profile of the final Active Pharmaceutical Ingredient (API). Therefore, a reliable and accurate analytical method to quantify purity is not just a quality control measure, but a critical step in an efficient drug development pipeline.

Foundational Principles of the Analytical Approach: Why RP-HPLC?

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[4] For 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde, a Reversed-Phase (RP-HPLC) method is the logical choice.

The core principle of RP-HPLC involves a nonpolar stationary phase (typically alkyl chains like C18 bonded to silica) and a polar mobile phase.[5][6] Our target analyte is a relatively nonpolar, hydrophobic molecule due to its aromatic rings and halogen substituents. Consequently, it will have a strong affinity for the C18 stationary phase.[7] Separation is achieved by eluting the sample with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol.[8] Components are separated based on their relative hydrophobicity; more polar impurities will have weaker interactions with the stationary phase and elute earlier, while the more hydrophobic target analyte is retained longer.[5] By gradually increasing the organic solvent concentration in the mobile phase (a technique known as gradient elution), we can effectively separate compounds with a wide range of polarities and ensure a reasonable analysis time.[6]

Experimental Methodology

This section details a robust protocol for the purity assessment of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde.

Materials and Reagents
  • Reference Standard: 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde, Certified ≥99.5% purity.

  • Synthesized Sample: Batch of 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde for testing.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), and ultrapure water (18.2 MΩ·cm).

  • Acidifier: Formic acid (FA), HPLC grade.

  • Filters: 0.22 µm PTFE syringe filters for sample preparation.

HPLC System and Conditions

The method was developed on a standard HPLC system equipped with a UV detector. The parameters below are optimized for baseline separation of the main peak from potential impurities.

ParameterSpecificationCausality and Justification
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 phase provides excellent hydrophobic retention for the aromatic analyte.[7] The 150 mm length offers a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in Water (v/v)The aqueous component provides high polarity. Formic acid helps to protonate residual silanols on the stationary phase, improving peak shape and minimizing tailing. It also ensures a consistent pH for reproducible retention times.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Acetonitrile is a common organic modifier with low UV cutoff and viscosity, making it ideal for gradient elution. The formic acid maintains a consistent pH across the gradient.
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-20 min: 40% BA gradient elution is crucial for separating early-eluting polar impurities from the main analyte and late-eluting nonpolar impurities within a single run. The final re-equilibration step ensures the column is ready for the next injection.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant column temperature is critical for ensuring reproducible retention times and viscosity of the mobile phase.
Detection Wavelength 254 nmAromatic and conjugated systems, like the indazole-carbaldehyde core, exhibit strong absorbance at this wavelength, providing high sensitivity for both the main compound and related impurities.
Injection Volume 10 µLA small injection volume prevents column overloading and peak distortion, ensuring accurate quantification.
Standard and Sample Preparation Protocol

Accuracy in sample preparation is fundamental to the integrity of the results.

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh 10 mg of the 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard (0.1 mg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Synthesized Sample Preparation (0.1 mg/mL): Accurately weigh 10 mg of the synthesized batch into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 1 mL of this solution into another 10 mL volumetric flask and dilute to volume.

  • Filtration: Prior to injection, filter all working solutions through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the HPLC system.[9]

System Suitability Testing (SST)

Before analyzing any samples, the system's performance must be verified. This is a cornerstone of a self-validating system.[10] Five replicate injections of the Working Standard (0.1 mg/mL) are performed.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 1.5 may indicate undesirable interactions with the stationary phase or column degradation.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power. Low plate counts suggest poor column performance.
%RSD of Peak Area ≤ 2.0%The Relative Standard Deviation (%RSD) of the peak areas from replicate injections demonstrates the precision of the injector and system.

Experimental Workflow and Data Analysis

The overall process from sample preparation to final report generation follows a logical sequence to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases & Diluent B Accurately Weigh & Dissolve Reference and Sample A->B C Filter Solutions (0.22 µm) B->C D Perform System Suitability Test (SST) (5x Reference Injections) C->D E Inject Synthesized Sample D->E F Acquire Chromatographic Data E->F G Integrate All Peaks F->G H Calculate Purity via Area Percent G->H I Compare Sample vs. Reference H->I J Generate Final Report I->J

Caption: High-level workflow for HPLC purity analysis.

Purity Calculation

The purity of the synthesized sample is determined using the area percent method, which assumes that all compounds have a similar response factor at the detection wavelength. This is a standard approach for purity assessment when impurity standards are unavailable.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison: Synthesized Lot vs. Reference Standard

The following table presents hypothetical but representative data from the analysis of a synthesized batch (Lot #SYN-2026-01) compared to a certified reference standard (CRS).

AnalyteRetention Time (min)Peak Area (mAU*s)Purity by Area %Observations
Reference Standard (≥99.5%) 11.251,254,80099.89%A single major peak with a minor, well-resolved impurity at 7.8 min (0.11%).
Synthesized Lot #SYN-2026-01 11.261,239,50098.75%Main peak co-elutes perfectly with the reference. Two notable impurities are present.
Impurity 1 (Lot #SYN-2026-01)4.529,8500.78%Likely a more polar species, possibly an unreacted starting material from the synthesis.[3]
Impurity 2 (Lot #SYN-2026-01)13.816,0100.47%A less polar impurity, potentially a dimerization product or over-halogenated side-product.
Total Impurities (Lot #SYN-2026-01) -15,8601.25%The total impurity level is within a reasonable limit for an unpurified intermediate but indicates further purification is required.

Method Validation Principles (ICH Q2(R2))

While a full validation is beyond the scope of this guide, any method intended for routine quality control must be validated according to regulatory standards like the ICH Q2(R2) guidelines.[11][12] This process demonstrates that the analytical procedure is fit for its intended purpose.[4][13]

G cluster_params Core Validation Parameters (ICH Q2) center_node Fit-for-Purpose Validated HPLC Method A Specificity (Distinguishes analyte from impurities) A->center_node B Linearity (Response proportional to concentration) B->center_node C Accuracy (Closeness to true value) C->center_node D Precision (Repeatability & Intermediate Precision) D->center_node E Robustness (Resilience to small method variations) E->center_node

Caption: Key parameters for HPLC method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[10]

  • Linearity: Demonstrates a direct proportional relationship between analyte concentration and the detector's response over a defined range.[11]

  • Accuracy: The closeness of test results to the true value, often determined by analyzing samples with a known concentration (spiking).[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Discussion and Troubleshooting

The data from Lot #SYN-2026-01 (98.75% purity) indicates a successful synthesis but highlights the need for optimization or purification. The early-eluting impurity (RT 4.52 min) is significantly more polar than the product. This could be a precursor like 4-chloro-2-fluoroaniline, which lacks the bulky, hydrophobic bromine atom and indazole ring system.[3][14] The later-eluting peak (RT 13.81 min) suggests a species even more nonpolar than the product, a possible outcome of di-bromination.

Should peak resolution be suboptimal, two primary adjustments can be made:

  • Modify the Gradient Slope: A shallower gradient (e.g., changing from 40-90% B over 13 minutes to 40-90% B over 20 minutes) will increase the separation between closely eluting peaks.

  • Change Organic Modifier: Swapping Acetonitrile for Methanol can alter the selectivity of the separation due to different solvent-analyte interactions, potentially resolving co-eluting peaks.

Conclusion

This guide presents a specific, robust, and reliable RP-HPLC method for the purity assessment of synthesized 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde. The method demonstrates excellent separation of the main analyte from potential process-related impurities, as evidenced by the comparative data. By grounding the protocol in fundamental chromatographic principles and adhering to the validation tenets of ICH guidelines, this method provides a trustworthy tool for chemists and researchers, ensuring the quality of critical intermediates and supporting the accelerated development of new therapeutic agents.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available from: [Link]

  • AZoLifeSciences. (2023, January 12). Reversed-Phase Chromatography: An Overview. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available from: [Link]

  • JASCO Global. (2025, December 9). Principles of HPLC (3) Separation modes. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Role of Indazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Available from: [Link]

  • ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2024, June 9). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available from: [Link]

  • ResearchGate. (2020, October 29). Method development and validation of a reversed phase HPLC method for determination of Anastrazole and Temozolomide in pharmaceutical dosage form. Available from: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4-Bromo-6-chloro-1H-indazole-3-carbaldehyde (CAS: 885278-83-7) is a functionalized heterocyclic building block.[1] While vendor Safety Data Sheets (SDS) typically classify it under generic "Warning" categories (Irritant/Harmful), its structural motifs—specifically the indazole core (common in kinase inhibitors) and the reactive aldehyde moiety —necessitate a higher tier of precaution than standard laboratory reagents.

The Scientist’s Verdict: Treat this compound as a Potent Unknown . Do not rely solely on the lack of "Danger" signal words. In the absence of specific occupational exposure limits (OELs), apply Occupational Exposure Band (OEB) 3 protocols (Containment Target: 10–100 µg/m³).

Hazard Assessment & Technical Justification

This section bridges the gap between generic H-codes and operational reality.

Hazard ClassH-CodesScientific Rationale (The "Why")
Acute Toxicity H302 (Harmful if swallowed)Bioactivity Potential: Indazoles are privileged scaffolds in drug discovery (e.g., Axitinib, Pazopanib). Until specific toxicology rules it out, assume biological activity (enzyme inhibition) upon systemic absorption.
Skin/Eye Irritation H315, H319Halogenated Aromatic: The bromo- and chloro- substituents increase lipophilicity, facilitating dermal absorption and irritation.
Resp. Irritation H335Dust Hazard: As a solid intermediate, fine particulates can deeply penetrate the lung.
Sensitization Risk Structural AlertAldehyde Reactivity: Although not always listed on the SDS, the C-3 aldehyde group is an electrophile capable of forming Schiff bases with biological amines (proteins), presenting a latent risk of skin or respiratory sensitization.

PPE Selection Matrix

Standard lab coats are insufficient for handling potent solids.

A. Protective Equipment Specifications
ZoneEquipmentTechnical Specification & Logic
Respiratory Primary: Fume HoodSecondary: N95/P100Logic: Engineering controls (Hood) are non-negotiable. If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 respirator is required due to the particle size of synthetic intermediates.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil).Outer: Nitrile (Extended Cuff, 5-8 mil).Why: Aldehydes can permeate thin nitrile over time. Double gloving provides a breakthrough buffer and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Ocular Chemical Goggles Safety glasses are insufficient for fine powders which can bypass side-shields. Goggles form a seal against airborne dust.
Body Tyvek® Lab Coat Use a disposable, non-porous lab coat (e.g., Tyvek or polypropylene) with elastic cuffs. Cotton coats trap dust and can become a secondary source of exposure in the breakroom.
B. Glove Compatibility Data (Permeation Estimates)

Based on structural analogs (Benzaldehyde, Halogenated aromatics)

MaterialRatingEst. BreakthroughRecommendation
Nitrile (Thin) Good (Solid)Fair (Solution)> 120 min (Solid)15-30 min (Solvent)Standard Use. Change immediately if splashed with solution.
Latex Poor < 10 minDO NOT USE. Aldehydes permeate latex rapidly.
Laminate (Silver Shield) Excellent> 480 minEmergency Use. Required for spill cleanup of large solution volumes.

Operational Protocols (Step-by-Step)

Workflow Visualization

The following diagram outlines the decision logic for handling this compound to ensure containment.

G Start Task: Handle 4-Bromo-6-chloro-1H-indazole-3-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solubilized (Organic Solvent) StateCheck->Solution Weighing Weighing / Transfer Solid->Weighing Dissolving Reaction / Workup Solution->Dissolving Control2 Engineering Control: Static Dissipative Balance inside Hood or Vented Enclosure Weighing->Control2 Control1 Engineering Control: Certified Chemical Fume Hood (Sash at working height) Dissolving->Control1 PPE_Liquid PPE: Double Nitrile (Check Solvent Compat) Splash Goggles + Face Shield Control1->PPE_Liquid PPE_Solid PPE: Double Nitrile Gloves Tyvek Coat + Goggles (Resp: N95 if hood failure) Control2->PPE_Solid Cleanup Decontamination: 1. Wipe: 10% Soap/Water 2. Wipe: 70% Ethanol 3. Dispose wipes as HazWaste PPE_Solid->Cleanup PPE_Liquid->Cleanup

Caption: Operational logic flow for containment and PPE selection based on physical state.

Protocol A: Safe Weighing & Transfer (The Critical Step)

Most exposure events occur during the transfer of static-prone solids.

  • Preparation:

    • Place a disposable antistatic weighing boat and spatula inside the fume hood.

    • Line the work surface with an absorbent, plastic-backed pad (e.g., Benchkote) to capture stray particles.

    • Anti-Static Measure: If the powder is "flyaway" (static), use an ionizing bar or wipe the spatula with an anti-static cloth before use.

  • Gowning:

    • Don Tyvek coat.

    • Don Inner Gloves (tuck under coat cuff).

    • Don Outer Gloves (pull over coat cuff).

    • Don Goggles.

  • Transfer:

    • Open the container only inside the hood.

    • Transfer slowly to minimize aerosolization.

    • Self-Validating Step: Visually inspect the outer glove fingertips against a dark background. If white dust is visible, change outer gloves immediately before touching the balance buttons or sash.

  • Decontamination:

    • Wipe the exterior of the stock container with a damp paper towel (solvent appropriate) before returning it to storage.

    • Dispose of the wipe as solid hazardous waste.

Protocol B: Waste Disposal & Spill Management

Cradle-to-grave management prevents downstream exposure.

  • Solid Waste: All contaminated consumables (weigh boats, gloves, bench pads) must be bagged in a clear, sealable polyethylene bag inside the hood before being transferred to the main solid waste drum. Label as "Toxic/Irritant Solid."

  • Liquid Waste: Segregate into "Halogenated Organic Waste" streams. Do not mix with oxidizers (e.g., Nitric Acid) as aldehydes can undergo exothermic oxidation.

  • Spill Cleanup (< 5g):

    • Cover spill with a wet paper towel (to prevent dust lofting).

    • Wipe inward from the perimeter.

    • Clean surface with mild detergent followed by water.

    • Do not use compressed air to clean equipment.

References & Authority

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards.[2] (2019).[1] Link

  • PubChem. Compound Summary: Indazole-3-carbaldehyde derivatives (General Hazard Classification). National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] 29 CFR 1910.1200.[4] Link

  • ECHA (European Chemicals Agency). C&L Inventory: 4-Bromo-6-chloro-1H-indazole. (General entry for halogenated indazoles). Link

Disclaimer: This guide is intended for qualified scientific personnel. It supplements, but does not replace, your institution's official Chemical Hygiene Plan (CHP) or the specific Safety Data Sheet (SDS) provided by the vendor.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-chloro-1H-indazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-chloro-1H-indazole-3-carbaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.